molecular formula C9H17NO3 B1207565 Pivagabine CAS No. 69542-93-4

Pivagabine

Cat. No.: B1207565
CAS No.: 69542-93-4
M. Wt: 187.24 g/mol
InChI Key: SRPNQDXRVRCTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivagabine is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
This compound has been used in trials studying the treatment of Stress and Anxiety.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQDXRVRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046162
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69542-93-4
Record name Pivagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69542-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivagabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-dimethylpropionyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pivagabine's Mechanism of Action on the Corticotropin-Releasing Factor Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine, a pivaloyl derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory and anti-stress properties. This technical guide delineates the current understanding of this compound's mechanism of action, with a specific focus on its interaction with the Corticotropin-Releasing Factor (CRF) pathway. Evidence strongly suggests that this compound exerts its effects not through direct binding to CRF receptors, but indirectly by modulating GABAergic inhibition of CRF-producing neurons in key brain regions. This guide summarizes the quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF pathway is implicated in a range of stress-related disorders, including anxiety and depression. This compound has emerged as a compound with potential therapeutic effects in these conditions. While initially thought to be a simple GABA prodrug, research now indicates a more nuanced mechanism involving the modulation of the CRF system. This document provides an in-depth examination of the experimental evidence supporting this compound's action on the CRF pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the CRF pathway.

Table 1: Effect of this compound on CRF mRNA Expression in Rats [1]

Brain RegionDose (mg/kg, i.p.)Treatment DurationChange in CRF mRNA Abundance
Hypothalamus1004 daysDose-dependent increase
3004 days+108%
Cerebral Cortex1004 daysDose-dependent increase
3004 days+49%

Table 2: Effect of this compound on CRF Concentration in Rat Brain [2]

Brain RegionConditionThis compound TreatmentEffect on CRF Concentration
HypothalamusBasalYes-52%
Foot-shock stressNo-74%
Foot-shock stressYesPrevents stress-induced decrease
Cerebral CortexBasalYesNo effect
Foot-shock stressNo+125%
Foot-shock stressYesPrevents stress-induced increase

Proposed Mechanism of Action

The available evidence indicates that this compound's effect on the CRF pathway is indirect and mediated by its influence on the GABAergic system. The proposed mechanism is as follows:

  • Enhancement of GABAergic Inhibition: As a GABA derivative, this compound is thought to enhance GABAergic neurotransmission. While direct binding studies on GABA-A receptors are not available for this compound specifically, its structural similarity to GABA and its observed effects on GABA-A receptor function suggest it potentiates the inhibitory effects of GABA.[2]

  • Inhibition of CRF Neurons: CRF-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus are under tonic inhibitory control by GABAergic interneurons.[3][4] By enhancing GABAergic tone, this compound is hypothesized to increase the inhibition of these CRF neurons.

  • Modulation of CRF Release and Synthesis: Increased inhibition of CRF neurons leads to a reduction in the synthesis and release of CRF. This is consistent with the observed decrease in basal hypothalamic CRF concentration and the prevention of stress-induced changes in CRF levels. The surprising finding of increased CRF mRNA with this compound treatment could represent a compensatory feedback mechanism to the reduced CRF release.

  • Attenuation of HPA Axis Activity: By reducing CRF release, this compound dampens the activation of the hypothalamic-pituitary-adrenal (HPA) axis, the downstream signaling cascade of CRF. This leads to a blunted release of ACTH from the pituitary and subsequently cortisol from the adrenal glands, mitigating the physiological stress response.

The following diagram illustrates this proposed signaling pathway:

Pivagabine_CRF_Pathway cluster_gaba GABAergic Neuron cluster_crf CRF Neuron (Hypothalamus) cluster_hpa HPA Axis This compound This compound GABA_neuron GABAergic Interneuron This compound->GABA_neuron Enhances Activity GABA_release GABA Release GABA_neuron->GABA_release Increases GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Activates CRF_neuron CRF Neuron GABA_A_R->CRF_neuron Inhibits CRF_synthesis CRF Synthesis (mRNA) CRF_neuron->CRF_synthesis Regulates CRF_release CRF Release CRF_neuron->CRF_release Decreases Pituitary Anterior Pituitary CRF_release->Pituitary Stimulates ACTH ACTH Release Pituitary->ACTH Increases Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Cortisol Release Adrenal->Cortisol Increases

Proposed indirect mechanism of this compound on the CRF pathway.

Experimental Protocols

Detailed experimental protocols were not fully available in the reviewed literature. However, based on the methodologies described, the following outlines the likely procedures for key experiments.

Measurement of CRF mRNA Abundance
  • Method: In situ hybridization histochemistry.

  • Protocol Outline:

    • Tissue Preparation: Rats are treated with this compound or vehicle. Brains are then removed, frozen, and sectioned on a cryostat.

    • Probe Preparation: A radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense cRNA probe complementary to the rat CRF mRNA is synthesized.

    • Hybridization: The labeled probe is applied to the brain sections and incubated overnight to allow for hybridization with the CRF mRNA.

    • Washing: Non-specifically bound probe is removed through a series of washes with increasing stringency.

    • Detection: For radiolabeled probes, sections are exposed to X-ray film or emulsion for autoradiography. For fluorescent probes, sections are imaged using a fluorescence microscope.

    • Quantification: The optical density of the hybridization signal is measured using image analysis software and compared between treatment groups.

Measurement of CRF Concentration
  • Method: Radioimmunoassay (RIA).

  • Protocol Outline:

    • Tissue Extraction: Following treatment, specific brain regions (hypothalamus, cerebral cortex) are dissected and homogenized in an extraction buffer.

    • Assay: The brain extracts are incubated with a specific antibody against CRF and a known amount of radiolabeled CRF (e.g., ¹²⁵I-CRF).

    • Competition: The unlabeled CRF in the sample competes with the radiolabeled CRF for binding to the antibody.

    • Separation: The antibody-bound CRF is separated from the free CRF (e.g., by precipitation).

    • Quantification: The radioactivity of the bound fraction is measured. The concentration of CRF in the sample is determined by comparing its ability to displace the radiolabeled CRF with a standard curve generated using known concentrations of unlabeled CRF.

The following diagram illustrates the general workflow for these experiments:

Experimental_Workflow cluster_animal Animal Study cluster_mrna CRF mRNA Measurement cluster_protein CRF Protein Measurement Animal_treatment Rat Treatment (this compound or Vehicle) Brain_extraction Brain Extraction & Dissection Animal_treatment->Brain_extraction In_situ In Situ Hybridization Brain_extraction->In_situ RIA Radioimmunoassay (RIA) Brain_extraction->RIA Imaging_mRNA Autoradiography/ Fluorescence Imaging In_situ->Imaging_mRNA Quant_mRNA Quantification of Hybridization Signal Imaging_mRNA->Quant_mRNA Radioactivity_measurement Radioactivity Counting RIA->Radioactivity_measurement Quant_protein Quantification of CRF Concentration Radioactivity_measurement->Quant_protein

General experimental workflow for assessing this compound's effects on CRF.

Discussion and Future Directions

The collective evidence strongly supports an indirect, GABA-mediated mechanism for this compound's action on the CRF pathway. This is in line with the well-established inhibitory role of GABA on hypothalamic CRF neurons. The observed reduction in basal and stress-induced CRF levels, along with the blunting of the HPA axis response, provides a plausible biological basis for the reported anti-stress and anxiolytic effects of this compound.

However, several key questions remain to be addressed for a complete understanding of this compound's mechanism:

  • Direct Receptor Binding: To definitively rule out a direct interaction, competitive radioligand binding assays of this compound at CRF1 and CRF2 receptors should be conducted.

  • GABA-A Receptor Subtype Specificity: Investigating the interaction of this compound with different GABA-A receptor subunit combinations, particularly those expressed on CRF neurons, would provide a more refined understanding of its action.

  • Electrophysiological Studies: Patch-clamp electrophysiology studies on identified CRF neurons in hypothalamic slices could directly assess the effect of this compound on their firing rate and GABAergic inhibitory postsynaptic currents.

  • In Vivo GABA Release: Microdialysis studies could be employed to measure whether this compound administration leads to an increase in GABA release in the vicinity of CRF neurons in the hypothalamus.

Conclusion

This compound modulates the CRF pathway and attenuates the stress response. The current body of evidence points towards an indirect mechanism of action, whereby this compound enhances GABAergic inhibition of CRF neurons within the hypothalamus. This leads to a reduction in CRF synthesis and release, and consequently, a dampening of the HPA axis. While further studies are needed to elucidate the precise molecular interactions, the existing data provides a strong foundation for understanding this compound's therapeutic potential in stress-related disorders.

References

Pivagabine: An In-Depth Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that has been explored for its anxiolytic and antidepressant properties. Originally conceived as a prodrug of gamma-aminobutyric acid (GABA), its mechanism of action is now thought to involve the modulation of the corticotropin-releasing factor (CRF) system, a key player in the body's stress response.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacokinetics and bioavailability of this compound. Due to the scarcity of publicly available human pharmacokinetic data, this document also outlines a standardized experimental protocol for a comprehensive pharmacokinetic study and details a suitable bioanalytical method for the quantification of this compound in biological matrices.

Introduction

This compound is a synthetic derivative of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] While it was initially hypothesized to act as a GABA prodrug, subsequent research has pointed towards a more complex mechanism of action involving the modulation of stress-related neuroendocrine pathways.[1] Understanding the pharmacokinetic profile of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data and provides a framework for future research in this area.

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are not extensively reported in publicly accessible literature. The most frequently cited pharmacokinetic parameter is a biological half-life (t½) of 6.4 hours, which originates from a 1983 study conducted in rats. The applicability of this value to humans remains to be confirmed through dedicated clinical studies.

Data Presentation

The following table summarizes the limited available pharmacokinetic data for this compound. It is critical to note that this information is not derived from comprehensive human clinical trials and should be interpreted with caution.

ParameterValueSpeciesRoute of AdministrationSource
Biological Half-life (t½) 6.4 hoursRatNot specified in abstractBianchi M, et al. (1983)

Bioavailability

The absolute and relative bioavailability of this compound in humans has not been determined or reported in the available scientific literature. Bioavailability studies are essential to understand the fraction of an orally administered dose that reaches systemic circulation and to compare different formulations. A standard protocol for determining bioavailability is included in the Experimental Protocols section.

Proposed Mechanism of Action

This compound's primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, which plays a central role in the stress response. It is thought to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects on the stress response system.

Pivagabine_MoA cluster_stress Stress Response cluster_this compound This compound Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates CRF_Release CRF Release Hypothalamus->CRF_Release Pituitary Pituitary CRF_Release->Pituitary stimulates ACTH_Release ACTH Release Pituitary->ACTH_Release Adrenal_Gland Adrenal Gland ACTH_Release->Adrenal_Gland stimulates Cortisol_Release Cortisol Release Adrenal_Gland->Cortisol_Release This compound This compound CRF_Modulation Modulation of CRF System This compound->CRF_Modulation GABA_Modulation Modulation of GABAergic System This compound->GABA_Modulation CRF_Modulation->CRF_Release inhibits GABA_Modulation->Hypothalamus inhibitory effect

Caption: Proposed mechanism of this compound in modulating the HPA axis.

Experimental Protocols

Given the absence of detailed public data, this section provides a standardized protocol for a Phase I clinical trial to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers.

Study Design

A single-center, open-label, randomized, two-period, crossover study is proposed.

  • Period 1: Subjects will receive a single intravenous (IV) infusion of this compound.

  • Period 2: After a washout period of at least seven half-lives, the same subjects will receive a single oral dose of this compound.

This design allows for the determination of absolute bioavailability.

Experimental Workflow Diagram

PK_Study_Workflow cluster_screening Subject Recruitment cluster_dosing Dosing Periods (Crossover) cluster_sampling Sample Collection cluster_analysis Analysis Informed_Consent Informed Consent Screening Screening & Eligibility Assessment Informed_Consent->Screening Enrollment Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Period_1 Period 1: IV Infusion Randomization->Period_1 Washout Washout Period Period_1->Washout Blood_Sampling_P1 Serial Blood Sampling (Period 1) Period_1->Blood_Sampling_P1 Period_2 Period 2: Oral Dose Washout->Period_2 Blood_Sampling_P2 Serial Blood Sampling (Period 2) Period_2->Blood_Sampling_P2 Plasma_Processing Plasma Processing and Storage Blood_Sampling_P1->Plasma_Processing Blood_Sampling_P2->Plasma_Processing Bioanalysis Bioanalytical Assay (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA & Modeling) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Final_Report Final_Report Statistical_Analysis->Final_Report generates

Caption: Workflow for a this compound pharmacokinetic study.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound in plasma.

5.2.1. Sample Preparation

  • Method: Protein precipitation followed by solid-phase extraction (SPE).

  • Procedure:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex and centrifuge to precipitate proteins.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

5.2.2. Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

5.2.3. Mass Spectrometric Detection

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

5.2.4. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

References

Pivagabine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Pivagabine (N-pivaloyl-γ-aminobutyric acid), a derivative of gamma-aminobutyric acid (GABA). Initially conceptualized as a prodrug for GABA, subsequent research has revealed a more complex mechanism of action primarily involving the modulation of the corticotropin-releasing factor (CRF) system and its interplay with the GABAergic system, particularly under conditions of stress. This document synthesizes findings from preclinical and clinical studies to elucidate this compound's neuromodulatory activities.

Mechanism of Action

This compound is a hydrophobic 4-aminobutyric acid derivative that readily penetrates the blood-brain barrier.[1] Its primary mechanism of action is now understood to be the modulation of the CRF system, rather than direct agonism at GABA receptors.[2] this compound has been shown to antagonize stress-induced alterations in both GABA-A receptor function and CRF concentrations in the brain.[1][3] This suggests that this compound's therapeutic effects, particularly its anxiolytic and antidepressant properties, are mediated by its ability to buffer the neuroendocrine stress response.

Under basal conditions, this compound has been observed to reduce CRF concentrations in the hypothalamus.[3] However, its most pronounced effects are seen in preventing the stress-induced increase of CRF in the cerebral cortex and the decrease in the hypothalamus. This dual action suggests a stabilizing effect on the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, this compound has been shown to increase the abundance of CRF mRNA in both the hypothalamus and cerebral cortex, which may be a compensatory mechanism to counteract the stress-induced depletion of CRF.

Preclinical Data: Quantitative Effects on CNS Parameters

Preclinical studies in rodent models have provided significant quantitative data on this compound's effects on key CNS biomarkers, particularly in the context of stress.

ParameterBrain RegionExperimental ConditionDosageEffectReference
CRF ConcentrationHypothalamusFoot-shock stress200 mg/kg i.p.Prevents 74% decrease
CRF ConcentrationCerebral CortexFoot-shock stress200 mg/kg i.p.Prevents 125% increase
CRF ConcentrationHypothalamusNo stress200 mg/kg i.p.52% reduction
CRF mRNA AbundanceHypothalamusNo stress300 mg/kg i.p.108% increase
CRF mRNA AbundanceCerebral CortexNo stress300 mg/kg i.p.49% increase
[³⁵S]TBPS Binding*Cerebral CortexFoot-shock stress100-200 mg/kg i.p.Dose-dependent inhibition of increase

*t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) binding is an indicator of GABA-A receptor function.

Clinical Data: Efficacy in Mood and Stress-Related Disorders

Clinical investigations have explored this compound's efficacy in treating mood and adjustment disorders, as well as its effects on the neuroendocrine response to psychological stress in healthy individuals.

Study PopulationIndicationDosageDurationKey FindingsReference
22 young patientsDysthymic disorders1800 mg/day (oral)30 days50-80% improvement in HDRS, HARS, and SAS scores
38 older patientsAdjustment disorders1800 mg/day (oral)30 days50-80% improvement in HDRS, HARS, and SAS scores
20 healthy male subjectsPsychological stress900 mg, twice a day7 daysSignificantly blunted ACTH, Cortisol, Norepinephrine, and Epinephrine responses to stress

Experimental Protocols

Preclinical Stress Model and Biomarker Analysis

Objective: To investigate the effect of this compound on stress-induced changes in GABA-A receptor function and CRF concentrations in the rat brain.

Animals: Male rats.

Drug Administration: this compound (100-200 mg/kg) or vehicle was administered intraperitoneally (i.p.) twice a day for 4 days and 1 hour before sacrifice on the 5th day.

Stress Induction: Foot-shock stress was delivered to the animals immediately before sacrifice.

Biochemical Analysis:

  • CRF Concentration: Brains were dissected to isolate the hypothalamus and cerebral cortex. CRF concentrations were measured by radioimmunoassay (RIA).

  • GABA-A Receptor Function: The binding of t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) to unwashed membrane preparations from the cerebral cortex was measured as an indicator of GABA-A receptor channel activity.

mRNA Analysis:

  • CRF mRNA Abundance: Following a 4-day treatment regimen with this compound (100-300 mg/kg, i.p.), total RNA was extracted from the hypothalamus and cerebral cortex. The abundance of CRF mRNA was quantified using a solution hybridization-RNase protection assay.

Clinical Trial in Mood and Adjustment Disorders

Objective: To evaluate the efficacy and tolerability of this compound in patients with dysthymic disorders and adjustment disorders.

Study Design: Open-label clinical trial.

Participants: 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders.

Intervention: Oral administration of 1800 mg of this compound daily for 30 days.

Efficacy Assessments:

  • Hamilton Rating Scale for Depression (HDRS)

  • Hamilton Rating Scale for Anxiety (HARS)

  • Self-rating Anxiety Scale (SAS)

Outcome Measures: Percentage improvement in the scores of the aforementioned rating scales from baseline to the end of the 30-day treatment period.

Experimental Psychological Stress in Healthy Volunteers

Objective: To assess the effect of this compound on the neuroendocrine response to a psychosocial stressor in healthy male subjects.

Study Design: Double-blind, placebo-controlled trial.

Participants: 20 healthy male subjects.

Procedure:

  • Session 1 (Day 1): Baseline neuroendocrine levels were measured. Participants were then exposed to a psychosocial stressor (Stroop color-word interference task, public speaking, and mental arithmetic). Neuroendocrine levels were measured again immediately after the stressor.

  • Treatment Period (7 days): Participants were randomly assigned to receive either this compound (900 mg, twice a day) or a placebo.

  • Session 2 (Day 8): The same stress protocol as Day 1 was repeated, with neuroendocrine measurements taken before and after the stressor.

Neuroendocrine Measures: Plasma concentrations of norepinephrine (NE), epinephrine (EPI), adrenocorticotropic hormone (ACTH), and cortisol (CORT) were measured.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Stress Response

Stress Stress CRF_System CRF System (Hypothalamus & Cortex) Stress->CRF_System Upregulates (Cortex) Downregulates (Hypothalamus) GABA_A GABA-A Receptor Stress->GABA_A Alters Function This compound This compound This compound->CRF_System Modulates (Prevents stress-induced changes) This compound->GABA_A Antagonizes stress effects HPA_Axis HPA Axis Activation CRF_System->HPA_Axis Activates Anxiolytic_Effects Anxiolytic Effects Neuronal_Excitability Neuronal Excitability GABA_A->Neuronal_Excitability Decreases Anxiogenic_Effects Anxiogenic Effects HPA_Axis->Anxiogenic_Effects Start Start: Select Male Rats Drug_Admin This compound (100-200 mg/kg i.p.) or Vehicle Administration (Twice daily for 4 days) Start->Drug_Admin Final_Dose Final Dose on Day 5 (1 hour before stress) Drug_Admin->Final_Dose Stress Foot-shock Stress Induction Final_Dose->Stress Sacrifice Sacrifice Stress->Sacrifice Dissection Brain Dissection (Hypothalamus & Cortex) Sacrifice->Dissection CRF_Assay CRF Radioimmunoassay Dissection->CRF_Assay TBPS_Binding [³⁵S]TBPS Binding Assay Dissection->TBPS_Binding Data_Analysis Data Analysis CRF_Assay->Data_Analysis TBPS_Binding->Data_Analysis Patient_Recruitment Recruit Patients with Dysthymic or Adjustment Disorders Baseline_Assessment Baseline Assessment (HDRS, HARS, SAS) Patient_Recruitment->Baseline_Assessment Treatment 30-Day Oral Treatment (this compound 1800 mg/day) Baseline_Assessment->Treatment Final_Assessment Final Assessment (HDRS, HARS, SAS) Treatment->Final_Assessment Efficacy_Evaluation Evaluate Efficacy (% Improvement in Scores) Final_Assessment->Efficacy_Evaluation

References

The Anxiolytic Potential of Pivagabine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a detailed technical guide on the history and pharmacological profile of Pivagabine, a compound investigated for its anxiolytic properties. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available scientific literature and aims to present a comprehensive overview of the preclinical and clinical research conducted on this compound.

Introduction and Developmental History

This compound, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that was introduced in Italy in 1997 under the brand name Tonerg for the treatment of depressive and maladaptive syndromes.[1] It was also investigated for its anxiolytic (anti-anxiety) effects. Initially, it was hypothesized that this compound would act as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, due to its structural similarity. However, subsequent research suggested a more complex mechanism of action.[1] Despite its initial introduction, this compound was later discontinued in Italy.[1]

Completed Phase 1 clinical trials have investigated this compound for the treatment of anxiety and stress.

Mechanism of Action

Contrary to early belief, this compound's anxiolytic and antidepressant effects are not primarily mediated by its conversion to GABA. Instead, the current understanding is that this compound modulates the brain's stress response system, primarily through its interaction with the corticotropin-releasing factor (CRF) system.[1]

Stress triggers the release of CRF in the hypothalamus and other brain regions, initiating a cascade of physiological and behavioral responses associated with anxiety. Preclinical studies have demonstrated that this compound can counteract the effects of stress by modulating CRF concentrations in key brain areas. Specifically, it has been shown to prevent stress-induced increases in CRF in the cerebral cortex and decreases in the hypothalamus.[2] Furthermore, this compound has been observed to antagonize the effects of stress on the function of the GABAA receptor complex, a key target for many anxiolytic drugs.

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anxiolytic effects.

cluster_stress_response Stress Response Pathway cluster_pivagabine_action This compound Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates CerebralCortex Cerebral Cortex Stress->CerebralCortex stimulates CRF Corticotropin-Releasing Factor (CRF) Hypothalamus->CRF releases CerebralCortex->CRF releases GABA_A_Receptor GABAA Receptor Function CRF->GABA_A_Receptor alters Anxiety Anxiety GABA_A_Receptor->Anxiety contributes to This compound This compound This compound->CRF modulates concentration This compound->GABA_A_Receptor antagonizes stress effects

Proposed signaling pathway of this compound's anxiolytic action.

Preclinical Research

A number of preclinical studies in animal models have been conducted to evaluate the anxiolytic potential of this compound. These studies have utilized various behavioral and biochemical paradigms to assess the drug's effects on anxiety-like behaviors and stress-related neurochemistry.

Behavioral Studies in Rodent Models

This compound has been shown to induce significant improvements in stress-related behavioral tests in rats, reducing anxiety-producing reactions in various experimental settings. In conditioning tests, lower dosages (10 and 50 mg/kg) of this compound were found to improve the learning of conditioned responses, while higher dosages (100 and 200 mg/kg) had the opposite effect.

The following table summarizes the quantitative findings from a key preclinical study.

Experimental ModelThis compound Dose (mg/kg, i.p.)Observed Effect
Foot-shock induced stress100-200Dose-dependent inhibition of the increase in [35S]TBPS binding in the cerebral cortex.
Foot-shock induced stressNot specifiedPrevented a 74% decrease in hypothalamic CRF concentration.
Foot-shock induced stressNot specifiedPrevented a 125% increase in cerebral cortex CRF concentration.
Basal conditions (no stress)Not specifiedReduced hypothalamic CRF concentration by 52%.
Experimental Protocols

This protocol is a generalized procedure for inducing a state of anxiety in rodents to test the efficacy of anxiolytic compounds.

  • Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: A foot-shock chamber consisting of a Plexiglas box with a grid floor capable of delivering an electric current.

  • Procedure:

    • Rats are habituated to the experimental room for at least one hour before the procedure.

    • Each rat is placed in the foot-shock chamber.

    • A series of inescapable foot shocks (e.g., 0.5 mA, 2 seconds duration, with a variable inter-shock interval averaging 60 seconds) is delivered for a total period of 20 minutes.

    • Control animals are placed in the chamber for the same duration without receiving shocks.

    • Immediately following the stress procedure, animals are sacrificed for neurochemical analysis or subjected to behavioral testing.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 100-200 mg/kg) at a predetermined time before the stress procedure.

This protocol describes a standard method for measuring the binding of [35S]TBPS to the GABAA receptor ionophore, which is sensitive to stress and anxiolytic drugs.

  • Tissue Preparation:

    • Rat cerebral cortices are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

    • The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific concentration of [35S]TBPS (e.g., 2 nM) in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 2 µM unlabeled TBPS).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

The diagram below outlines a typical workflow for a preclinical anxiolytic drug screening study.

cluster_workflow Preclinical Anxiolytic Screening Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimatization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Open Field, Elevated Plus Maze) Drug_Administration->Behavioral_Testing Stress_Induction Stress Induction (e.g., Foot-Shock) Drug_Administration->Stress_Induction Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis Neurochemical Analysis (e.g., CRF levels, Receptor Binding) Stress_Induction->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis

A generalized experimental workflow for preclinical anxiolytic studies.

Clinical Research

Clinical investigations into the efficacy of this compound for anxiety-related conditions have been limited, with the most prominent published study being an open-label trial in patients with dysthymic and adjustment disorders.

Clinical Trial in Dysthymic and Adjustment Disorders

An open clinical trial involving 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders reported significant improvements in psychic state following treatment with this compound. The treatment consisted of an oral dose of 1800 mg of this compound daily for 30 days. The study reported good tolerance and a lack of serious side effects.

The following table summarizes the key aspects of this clinical trial.

ParameterDetails
Study Design Open clinical trial
Patient Population 22 young patients with dysthymic disorders, 38 older patients with adjustment disorders
Treatment 1800 mg/day this compound (oral)
Duration 30 days
Outcome Measures Hamilton Rating Scale for Depression (HDRS), Hamilton Rating Scale for Anxiety (HARS), Self-rating Anxiety Scale (SAS)
Reported Efficacy Significant improvement in psychic state, with variations from 50% to 80% in the criteria of the rating scales.
Assessment Methodology: The Hamilton Anxiety Rating Scale (HARS)

The Hamilton Anxiety Rating Scale (HAM-A or HARS) is a clinician-rated scale used to assess the severity of anxiety. It consists of 14 items, each rated on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.

  • Scoring Interpretation:

    • ≤17: Mild anxiety

    • 18-24: Mild to moderate anxiety

    • 25-30: Moderate to severe anxiety

    • >30: Severe anxiety

Each item on the scale addresses different aspects of anxiety, including anxious mood, tension, fears, insomnia, and somatic symptoms.

Conclusion

This compound is a compound with a unique mechanism of action that distinguishes it from traditional anxiolytics that primarily target GABAergic or serotonergic systems. Its modulation of the corticotropin-releasing factor system presents a novel approach to the treatment of anxiety and stress-related disorders. While early preclinical and clinical findings were promising, the discontinuation of the drug in Italy has left its full therapeutic potential unexplored. Further research, including well-controlled, double-blind clinical trials, would be necessary to definitively establish the efficacy and safety of this compound as an anxiolytic agent. The data and protocols summarized in this document provide a foundation for understanding the historical context and scientific basis of this compound's development.

References

Pivagabine's Role in the Modulation of Neurosteroids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a neuromodulatory agent with demonstrated efficacy in ameliorating stress-related behavioral deficits.[1][2] While its chemical structure as a hydrophobic derivative of 4-aminobutyric acid (GABA) initially suggested a direct GABAergic mechanism, extensive research has elucidated a more complex mode of action centered on the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex.[3][4] This technical guide synthesizes the current understanding of this compound's pharmacological profile. It directly addresses the prevailing question of its role in neurosteroid modulation, concluding that current evidence does not support a direct modulatory effect on neurosteroid concentrations. Instead, this compound's potent anti-stress effects are attributed to its ability to counteract stress-induced alterations in GABA-A receptor function and central CRF systems.[3]

This compound and Neurosteroid Modulation: An Examination of the Evidence

The investigation into this compound's interaction with neurosteroid signaling has been a critical aspect of its preclinical evaluation. Neurosteroids, such as allopregnanolone, are potent allosteric modulators of the GABA-A receptor and play a significant role in the physiological response to stress. However, research indicates that this compound does not exert its anti-stress effects by directly altering the levels of these neuroactive steroids.

A key study investigating the effects of subchronic this compound treatment in a foot-shock stress model in rats found that while the drug effectively antagonized stress-induced changes in GABA-A receptor function and CRF concentrations, it did not prevent the stress-induced increases in brain or plasma neurosteroid concentrations. This pivotal finding suggests that this compound's mechanism of action is independent of a direct influence on the synthesis or metabolism of neurosteroids.

While one abstract broadly mentions a "modulatory effect on some biochemical parameters involved in stress conditions (corticotropin releasing factor, neurosteroids)," the bulk of detailed experimental evidence points towards an indirect relationship. The primary actions of this compound on the CRF and GABAergic systems likely create a neurochemical environment where the downstream effects of stress, including neurosteroid fluctuations, may have a reduced impact on neuronal excitability.

Primary Mechanism of Action: The CRF and GABA-A Receptor Systems

This compound's therapeutic potential appears to be rooted in its ability to buffer the central nervous system against the detrimental effects of stress. This is achieved through a dual action on the CRF system and the GABA-A receptor complex.

Antagonism of Stress-Induced Corticotropin-Releasing Factor (CRF) Dysregulation

Stress significantly alters the concentration of CRF in different brain regions. In response to foot-shock stress, for instance, rats exhibit a marked decrease in hypothalamic CRF and a substantial increase in cortical CRF. This compound has been shown to prevent these stress-induced changes, thereby stabilizing CRF levels in these key brain areas. Interestingly, in the absence of stress, this compound has been observed to reduce hypothalamic CRF concentration, suggesting a baseline modulatory effect on this pathway.

Modulation of GABA-A Receptor Function

Acute stress is known to alter the function of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. This is often measured by changes in the binding of ligands such as t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to the receptor complex. Subchronic treatment with this compound dose-dependently inhibits the foot shock-induced increase in [35S]TBPS binding in the cerebral cortex. This suggests that this compound counteracts the stress-induced allosteric modulation of the GABA-A receptor, maintaining its inhibitory function.

Quantitative Data on this compound's Pharmacological Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Corticotropin-Releasing Factor (CRF) Concentrations in Response to Foot-Shock Stress in Rats

Brain RegionStress ConditionThis compound Treatment (200 mg/kg)Effect on CRF Concentration
HypothalamusFoot-Shock StressNo↓ 74%
HypothalamusFoot-Shock StressYesPrevents decrease
HypothalamusNo StressYes↓ 52%
Cerebral CortexFoot-Shock StressNo↑ 125%
Cerebral CortexFoot-Shock StressYesPrevents increase
Cerebral CortexNo StressYesNo effect
Data sourced from Serra M, et al. (1999).

Table 2: Effect of this compound on [35S]TBPS Binding to Cerebral Cortical Membranes in Response to Foot-Shock Stress in Rats

This compound Dose (mg/kg, i.p.)Stress ConditionEffect on [35S]TBPS Binding
100-200Foot-Shock StressDose-dependent inhibition of stress-induced increase
100-200No StressNo effect
Data sourced from Serra M, et al. (1999).

Table 3: Effect of this compound on Neuroendocrine Response to Psychosocial Stress in Humans

ParameterThis compound Treatment (900 mg, twice daily)Effect on Stress Response
ACTHYesSignificantly blunted
CortisolYesSignificantly blunted
NorepinephrineYesSignificantly blunted
EpinephrineYesSignificantly blunted
Data sourced from Gerra G, et al. (2001).

Experimental Protocols

Animal Model of Stress and Drug Administration
  • Subjects: Male Wistar rats.

  • Stress Induction: Foot-shock stress administered via a grid floor in a shocking chamber.

  • Drug Administration: this compound administered intraperitoneally (i.p.) at doses ranging from 100-200 mg/kg. For subchronic studies, this compound was administered twice daily for four days, with the final dose given one hour before the stress procedure on the fifth day.

Measurement of CRF Concentrations
  • Tissue Preparation: Following decapitation, the hypothalamus and cerebral cortex are dissected and homogenized in 0.1 N HCl.

  • Assay: CRF concentrations are determined by radioimmunoassay (RIA) using a commercially available kit.

[35S]TBPS Binding Assay
  • Membrane Preparation: Cerebral cortical tissue is homogenized in sucrose buffer and centrifuged. The resulting pellet is washed multiple times to prepare unwashed membranes.

  • Binding Assay: Aliquots of the membrane suspension are incubated with [35S]TBPS in the presence or absence of competing ligands. The reaction is terminated by filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

Human Psychosocial Stress Model
  • Subjects: Healthy male volunteers.

  • Stress Induction: Subjects are exposed to a psychosocial stressor consisting of the Stroop color-word interference task, public speaking, and mental arithmetic performed in front of an audience.

  • Drug Administration: this compound (900 mg) or placebo is administered twice daily for seven days in a double-blind design.

  • Hormone Measurement: Plasma concentrations of ACTH, cortisol, norepinephrine, and epinephrine are measured immediately before and 30 minutes after the stressor.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to this compound's action.

Pivagabine_CRF_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus - (decreases) Cortex Cerebral Cortex Stress->Cortex + (increases) CRF_H CRF Release Hypothalamus->CRF_H CRF_C CRF Accumulation Cortex->CRF_C This compound This compound This compound->CRF_H Prevents decrease This compound->CRF_C Prevents increase

Caption: this compound's effect on stress-induced CRF changes.

Pivagabine_GABA_Pathway Stress Stress GABA_A_Receptor GABA-A Receptor Stress->GABA_A_Receptor Altered_Function Altered Function (Increased [35S]TBPS Binding) GABA_A_Receptor->Altered_Function Normal_Function Normal Inhibitory Function This compound This compound This compound->Altered_Function Antagonizes Experimental_Workflow cluster_0 Animal Groups cluster_1 Stress Protocol Control Control No_Stress No Stress Control->No_Stress Foot_Shock Foot-Shock Stress Control->Foot_Shock Pivagabine_Group This compound Treatment Pivagabine_Group->No_Stress Pivagabine_Group->Foot_Shock Tissue_Collection Tissue Collection (Hypothalamus, Cortex) No_Stress->Tissue_Collection Foot_Shock->Tissue_Collection CRF_Assay CRF Radioimmunoassay Tissue_Collection->CRF_Assay TBPS_Binding_Assay [35S]TBPS Binding Assay Tissue_Collection->TBPS_Binding_Assay Data_Analysis Data Analysis CRF_Assay->Data_Analysis TBPS_Binding_Assay->Data_Analysis

References

Pivagabine: A Technical Overview of its Molecular Properties and a Hypothetical Examination of its Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known molecular properties of Pivagabine. Despite a comprehensive search of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound is publicly available. Therefore, this document also presents a generalized, hypothetical workflow for the determination of its crystal structure using single-crystal X-ray diffraction, a standard method for small molecules.

Molecular Properties of this compound

This compound, also known as N-pivaloyl-γ-aminobutyric acid (GABA), is recognized as an antidepressant and anxiolytic agent.[1] Its therapeutic effects are believed to be mediated through the modulation of the corticotropin-releasing factor (CRF).[1] The following tables summarize its key molecular and physical identifiers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H17NO3[2][3]
Molecular Weight 187.24 g/mol [2]
IUPAC Name 4-(2,2-dimethylpropanoylamino)butanoic acid
CAS Number 69542-93-4
Canonical SMILES CC(C)(C)C(=O)NCCCC(=O)O
Appearance White to off-white solid
Stereochemistry Achiral

Table 2: Pharmacokinetic and Pharmacological Data

PropertyValue/DescriptionSource(s)
Mechanism of Action Modulation of corticotropin-releasing factor (CRF)
Therapeutic Class Antidepressant, Anxiolytic
Biological Half-life 6.4 hours
Administration Route Oral

Hypothetical Crystal Structure Determination: A Generalized Protocol

The determination of the precise three-dimensional arrangement of atoms within a crystalline solid, such as this compound, is achieved through X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : The initial and often most challenging step is to grow high-quality single crystals of this compound. This can be achieved through various methods, including slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or cooling crystallization. A suitable solvent or a mixture of solvents in which this compound has moderate solubility would be required. The goal is to obtain crystals that are well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from significant defects.

  • Crystal Mounting and Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, where it is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot's intensity and position are recorded.

  • Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique reflection file.

  • Structure Solution and Refinement : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For a small molecule like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial atomic model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure determination and the molecular structure of this compound.

G cluster_workflow General Workflow for Crystal Structure Determination A Sample Preparation & Crystallization B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Phase Determination) C->D E Structure Refinement D->E F Validation & Analysis E->F G Final Crystal Structure F->G

A general workflow for determining crystal structure.

Pivagabine_Structure cluster_this compound Molecular Structure of this compound cluster_functional_groups Functional Groups This compound This compound C9H17NO3 Amide Amide Group (-CONH-) This compound->Amide contains CarboxylicAcid Carboxylic Acid Group (-COOH) This compound->CarboxylicAcid contains TertButyl tert-Butyl Group (-C(CH3)3) This compound->TertButyl contains

Key functional groups within the this compound molecule.

References

In Vitro Binding Profile of Pivagabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of gamma-aminobutyric acid (GABA) with recognized neuromodulatory, antidepressant, and anxiolytic properties. Initially conceptualized as a potential prodrug for GABA, further research has revealed a more nuanced mechanism of action. This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, with a focus on its interaction with the GABAergic system and its role in modulating the stress response. The information presented herein is intended to support further research and drug development efforts centered on this unique psychoactive compound.

Data Presentation: In Vitro Binding and Functional Modulation

Direct competitive binding affinity data for this compound across a broad spectrum of receptors and transporters are not extensively reported in publicly available literature. The primary mechanism appears to be an indirect modulation of the GABA-A receptor complex, particularly under conditions of stress, rather than direct competition with orthosteric or allosteric ligands in a resting state. The available data on the functional modulation of this compound is summarized below.

Target/AssayLigandTissue/PreparationConditionsKey FindingsReference
GABA-A Receptor Complex (Picrotoxin Site)t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS)Rat cerebral cortex membranesNo StressThis compound treatment alone had no effect on [³⁵S]TBPS binding.
GABA-A Receptor Complex (Picrotoxin Site)t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS)Rat cerebral cortex membranesFoot-shock StressSubchronic this compound treatment (100-200 mg/kg, i.p.) dose-dependently inhibited the stress-induced increase in [³⁵S]TBPS binding.
Corticotropin-Releasing Factor (CRF) System-Rat hypothalamus and cerebral cortexNo StressThis compound treatment alone reduced hypothalamic CRF concentration by 52% but had no effect in the cortex.
Corticotropin-Releasing Factor (CRF) System-Rat hypothalamus and cerebral cortexFoot-shock StressThis compound prevented the stress-induced decrease in hypothalamic CRF and the increase in cortical CRF concentrations.

Experimental Protocols

The key in vitro experiment elucidating this compound's modulatory effect on the GABA-A receptor is the radioligand binding assay using [³⁵S]TBPS in brain membranes from stressed animals.

[³⁵S]TBPS Binding Assay for GABA-A Receptor Modulation

1. Objective: To determine the effect of this compound on the binding of [³⁵S]TBPS to the picrotoxin site of the GABA-A receptor in brain tissue from control and stressed animals.

2. Materials:

  • Radioligand: t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS)

  • Tissue: Cerebral cortex from male rats

  • Buffers and Reagents:

    • Tris-HCl buffer

    • Polyethylenimine (PEI)

    • Scintillation cocktail

  • Equipment:

    • Homogenizer

    • Centrifuge

    • Incubation bath

    • Filter manifold

    • Glass fiber filters

    • Scintillation counter

3. Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration.

4. Binding Assay Protocol:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [³⁵S]TBPS.

  • For the determination of non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of an unlabeled ligand that binds to the picrotoxin site (e.g., picrotoxin).

  • To test the effect of this compound, various concentrations of the compound are added to the incubation mixture. In the pivotal studies, animals were pre-treated with this compound prior to tissue collection.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in PEI to reduce non-specific binding) using a vacuum filter manifold.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The results are typically expressed as a percentage of the control (stressed animals without this compound treatment) and analyzed for statistical significance.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Stress Modulation

Pivagabine_Mechanism cluster_stress Stress Response Pathway cluster_this compound This compound Intervention Stress Stress CRF_Release CRF Release Stress->CRF_Release GABA_A_Modulation GABA-A Receptor Function Alteration Stress->GABA_A_Modulation HPA_Axis HPA Axis Activation CRF_Release->HPA_Axis Anxiety_Depression Anxiety & Depressive Symptoms GABA_A_Modulation->Anxiety_Depression Contributes to HPA_Axis->Anxiety_Depression Contributes to This compound This compound Block_CRF_Changes Prevents Stress-Induced CRF Dysregulation This compound->Block_CRF_Changes Block_GABA_A_Changes Antagonizes Stress-Induced GABA-A Function Changes This compound->Block_GABA_A_Changes

Caption: Proposed mechanism of this compound in modulating the neurobiological response to stress.

Experimental Workflow for [³⁵S]TBPS Binding Assay

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization 1. Homogenize Cerebral Cortex Centrifuge1 2. Low-Speed Centrifugation Homogenization->Centrifuge1 Centrifuge2 3. High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash 4. Wash & Resuspend Membrane Pellet Centrifuge2->Wash Incubation 5. Incubate Membranes with [³⁵S]TBPS +/- this compound Wash->Incubation Filtration 6. Rapid Vacuum Filtration Incubation->Filtration Washing 7. Wash Filters Filtration->Washing Counting 8. Scintillation Counting Washing->Counting Calc 9. Calculate Specific Binding Counting->Calc Compare 10. Compare Between Treatment Groups Calc->Compare

Caption: Workflow for the [³⁵S]TBPS radioligand binding assay.

Conclusion

The in vitro profile of this compound suggests a novel mechanism of action that deviates from classical GABAergic agents. Rather than direct receptor agonism or antagonism in a basal state, this compound appears to function as a stress-response modulator, normalizing pathological changes in the GABA-A receptor system and CRF concentrations induced by stress. This unique profile may explain its therapeutic benefits in managing conditions characterized by psychological distress. The lack of broad, quantitative binding data highlights an opportunity for further research to fully characterize the molecular targets of this compound and to explore its potential for the development of a new class of therapeutics for stress-related disorders.

The Impact of Pivagabine on GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound, initially conceptualized as a prodrug of γ-aminobutyric acid (GABA), that has demonstrated efficacy in treating mood and stress-related disorders.[1][2][3] Subsequent research has indicated that its primary mechanism of action is not direct interaction with GABA receptors, but rather a modulation of the corticotropin-releasing factor (CRF) system, which in turn influences GABAergic neurotransmission, particularly under conditions of stress.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the proposed pathways and methodologies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and mood disorders. This compound, a hydrophobic derivative of GABA, was developed with the aim of enhancing GABAergic inhibition. While it has shown clinical utility, its impact on GABAergic neurotransmission appears to be indirect, mediated through the stress-response axis. This document synthesizes the preclinical and clinical findings related to this compound, with a focus on its interaction with the GABAergic and CRF systems.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Effects of this compound on the Corticotropin-Releasing Factor (CRF) System in Rats
ParameterBrain RegionTreatmentEffectReference
CRF ConcentrationHypothalamusThis compound (200 mg/kg, i.p.)↓ 52%
CRF mRNAHypothalamusThis compound (300 mg/kg, i.p.)↑ 108%
CRF mRNACerebral CortexThis compound (300 mg/kg, i.p.)↑ 49%
[³⁵S]TBPS Binding (Stress-Induced)Cerebral CortexThis compound (100-200 mg/kg, i.p.)Dose-dependent inhibition
Table 2: Clinical Efficacy of this compound in Mood and Stress-Related Disorders
IndicationTreatmentOutcome MeasureImprovementReference
Dysthymic and Adjustment Disorders1800 mg/day for 30 daysHDRS, HARS, SAS50 - 80%
Neurasthenia1800 mg/day for 4 weeksCGI Improvement ScaleSignificantly superior to placebo

HDRS: Hamilton Rating Scale for Depression; HARS: Hamilton Rating Scale for Anxiety; SAS: Self-rating Anxiety Scale; CGI: Clinical Global Impression.

Mechanism of Action: An Indirect Effect on GABAergic Neurotransmission

This compound's therapeutic effects are primarily attributed to its modulation of the CRF system, which is hyperactive under chronic stress and in mood disorders. By mitigating the effects of stress on the brain, this compound indirectly normalizes GABA-A receptor function.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. Under stress, elevated CRF levels can alter GABA-A receptor function, reducing inhibitory neurotransmission. This compound is thought to counteract these effects by reducing CRF release and preventing the stress-induced changes in GABA-A receptor conformation.

Pivagabine_Mechanism Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates CRF CRF Release Hypothalamus->CRF GABA_A_Receptor GABA-A Receptor (Altered Function) CRF->GABA_A_Receptor modulates This compound This compound This compound->CRF inhibits release This compound->GABA_A_Receptor prevents stress-induced changes Therapeutic_Effect Therapeutic Effect (Anxiolysis, Mood Stabilization) This compound->Therapeutic_Effect Normalized_GABA_A Normalized GABA-A Receptor Function This compound->Normalized_GABA_A Reduced_Inhibition Reduced GABAergic Inhibition GABA_A_Receptor->Reduced_Inhibition Normalized_GABA_A->Therapeutic_Effect Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Rat Brain in Sucrose Buffer Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Ultracentrifugation High-Speed Ultracentrifugation Centrifugation1->Ultracentrifugation Washing Wash Membranes Ultracentrifugation->Washing Incubation Incubate Membranes with [³H]muscimol and this compound Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Admin Administer this compound or Vehicle Baseline_Collection->Drug_Admin Post_Admin_Collection Continue Sample Collection Drug_Admin->Post_Admin_Collection Analysis Analyze Samples (HPLC for GABA, RIA/ELISA for CRF) Post_Admin_Collection->Analysis Data_Processing Data Analysis: % of Baseline Analysis->Data_Processing Electrophysiology_Workflow Preparation Prepare Neuronal Culture or Brain Slice Patching Establish Whole-Cell Patch-Clamp Recording Preparation->Patching Baseline_Recording Record Baseline GABA-A IPSCs Patching->Baseline_Recording Pivagabine_Application Apply this compound Baseline_Recording->Pivagabine_Application Post_Drug_Recording Record IPSCs in the Presence of this compound Pivagabine_Application->Post_Drug_Recording Analysis Analyze Changes in IPSC Amplitude, Frequency, and Kinetics Post_Drug_Recording->Analysis

References

Preclinical Profile of Pivagabine in Depressive Disorders: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivagabine, a derivative of gamma-aminobutyric acid (GABA), has been investigated for its potential therapeutic effects in stress-related disorders, including depression. Preclinical studies in rodent models have demonstrated its ability to mitigate the behavioral and neurochemical consequences of stress. The primary mechanism of action appears to involve the modulation of the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its efficacy in animal models relevant to depression, its underlying mechanisms of action, and detailed experimental methodologies.

Mechanism of Action

This compound's antidepressant and anxiolytic effects are believed to be mediated primarily through its interaction with the central stress response systems. Unlike typical GABAergic agents, its action is not direct agonism but rather a modulation of stress-induced neurochemical changes.

  • Modulation of Corticotropin-Releasing Factor (CRF): Stress is known to induce a cascade of neuroendocrine events starting with the release of CRF from the hypothalamus. This compound has been shown to counteract the effects of stress on CRF levels in key brain regions. In preclinical models, foot-shock stress was shown to decrease hypothalamic CRF concentrations by 74% and increase cortical CRF concentrations by 125%.[1] this compound treatment prevented these stress-induced alterations.[1] Furthermore, administered alone, this compound reduced basal hypothalamic CRF concentrations by 52%, suggesting a direct inhibitory effect on CRF pathways.[1]

  • Regulation of CRF mRNA Expression: Chronic administration of this compound has been demonstrated to influence the genetic expression of CRF. A four-day treatment regimen with this compound (300 mg/kg, i.p.) resulted in a 108% increase in CRF mRNA in the hypothalamus and a 49% increase in the cerebral cortex of rats.[2] This suggests a potential adaptive mechanism to chronic modulation of the CRF system.

  • Interaction with the GABA-A Receptor Complex: this compound has been shown to antagonize stress-induced changes in the function of the GABA-A receptor complex.[1] Subchronic treatment with this compound (100-200 mg/kg, i.p.) dose-dependently inhibited the foot shock-induced increase in the binding of t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to cortical membranes, a marker of GABA-A receptor channel activity. This suggests that this compound may normalize the function of the GABAergic system under conditions of stress.

Preclinical Efficacy Data

This compound has been evaluated in a variety of animal models designed to assess antidepressant and anxiolytic properties. While much of the publicly available data is qualitative, it consistently points towards a beneficial effect of the compound in mitigating stress-related behaviors.

Behavioral Stress and Anxiety Models

This compound has demonstrated efficacy in several behavioral paradigms that are sensitive to antidepressant and anxiolytic drugs.

Table 1: Summary of this compound's Effects in Behavioral Stress and Anxiety Models

Experimental Model Species This compound Dose (mg/kg) Outcome
Stress-Related Tests Rats Not Specified Significant improvement in performance; reduction in anxiety-producing reactions.
Open Field Exploration Rats Not Specified Part of a battery of tests showing improvement in stress-related behaviors.

| Water Maze | Rats | Not Specified | Part of a battery of tests showing improvement in stress-related behaviors. |

Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.

Motor Performance and Conditioning

This compound has also been assessed for its effects on motor coordination and learning, which can be affected by depressive states and by centrally acting drugs.

Table 2: Summary of this compound's Effects on Motor Performance and Conditioning

Experimental Model Species This compound Dose (mg/kg) Outcome
Rota-rod Test Young and Aged Rats Not Specified Marked improvement in motor performance.
Conditioning Tests Rats 10 and 50 Improvement in learning of conditioned responses.

| Conditioning Tests | Rats | 100 and 200 | Impairment in learning of conditioned responses. |

Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.

Neurochemical Effects

The neurochemical effects of this compound provide a quantitative measure of its engagement with central stress pathways.

Table 3: Quantitative Neurochemical Effects of this compound

Parameter Brain Region Condition This compound Dose (mg/kg) Effect
CRF Concentration Hypothalamus Foot-shock stress Not Specified Prevented 74% decrease.
CRF Concentration Cerebral Cortex Foot-shock stress Not Specified Prevented 125% increase.
CRF Concentration Hypothalamus Basal Not Specified 52% reduction.
CRF mRNA Abundance Hypothalamus 4-day treatment 300 108% increase.
CRF mRNA Abundance Cerebral Cortex 4-day treatment 300 49% increase.

| [35S]TBPS Binding | Cerebral Cortex | Foot-shock stress | 100-200 | Dose-dependent inhibition of increase. |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on standard methodologies for these behavioral and neurochemical assays.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats were commonly used in the preclinical studies of this compound.

  • Housing: Animals were typically group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Behavioral Assays
  • Open Field Test:

    • Apparatus: A square arena with high walls, often made of a non-reflective material.

    • Procedure: A single rat is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). An overhead camera records the animal's activity.

    • Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior. Anxiolytic compounds typically increase the time spent in the center.

  • Water Maze Test:

    • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface.

    • Procedure: Rats are trained over several days to find the hidden platform from different starting locations.

    • Parameters Measured: Latency to find the platform, swim path length, and time spent in the target quadrant during a probe trial (when the platform is removed). Antidepressant-like compounds can improve performance in this task, which is sensitive to stress-induced cognitive deficits.

  • Rota-rod Test:

    • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

    • Procedure: Rats are placed on the rotating rod, and the latency to fall off is recorded.

    • Parameters Measured: The time the animal remains on the rod. This test assesses motor coordination and balance.

  • Conditioning Tests (Active and Passive Avoidance):

    • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock.

    • Procedure:

      • Active Avoidance: The animal learns to move to the other compartment upon a conditioned stimulus (e.g., a light or tone) to avoid an upcoming aversive stimulus (a mild foot shock).

      • Passive Avoidance: The animal learns to remain in a "safe" compartment to avoid receiving a shock in another compartment.

    • Parameters Measured: Number of successful avoidances (active) or latency to enter the "unsafe" compartment (passive).

Neurochemical Assays
  • CRF Concentration Measurement:

    • Procedure: Following behavioral testing or stress exposure, animals are euthanized, and brains are rapidly dissected to isolate specific regions (hypothalamus, cerebral cortex).

    • Assay: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are typically used to quantify CRF protein levels in tissue homogenates.

  • CRF mRNA Measurement:

    • Procedure: Brain tissue is collected as described above.

    • Assay: Quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization is used to measure the abundance of CRF mRNA.

  • [35S]TBPS Binding Assay:

    • Procedure: Brain tissue (e.g., cerebral cortex) is homogenized, and membranes are prepared by centrifugation.

    • Assay: Membranes are incubated with [35S]TBPS, a radioligand that binds to the picrotoxin site of the GABA-A receptor channel. The amount of bound radioactivity is measured to determine the density of this binding site, which is an indicator of GABA-A receptor channel conformation and activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its preclinical evaluation.

G cluster_0 Stress Response Pathway cluster_1 This compound's Mechanism of Action Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Activates CRF Release CRF Release Hypothalamus->CRF Release Anterior Pituitary Anterior Pituitary CRF Release->Anterior Pituitary Behavioral Deficits Behavioral Deficits CRF Release->Behavioral Deficits Contributes to ACTH Release ACTH Release Anterior Pituitary->ACTH Release Adrenal Cortex Adrenal Cortex ACTH Release->Adrenal Cortex Cortisol Release Cortisol Release Adrenal Cortex->Cortisol Release This compound This compound Inhibition of CRF Release Inhibition of CRF Release This compound->Inhibition of CRF Release Modulation of GABA-A Receptor Modulation of GABA-A Receptor This compound->Modulation of GABA-A Receptor Normalization of Stress Response Normalization of Stress Response Inhibition of CRF Release->Normalization of Stress Response Modulation of GABA-A Receptor->Normalization of Stress Response

Caption: Proposed mechanism of action of this compound in modulating the stress response.

G Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Neurochemical Analysis Neurochemical Analysis Behavioral Testing->Neurochemical Analysis Data Analysis Data Analysis Neurochemical Analysis->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

The available preclinical evidence suggests that this compound possesses antidepressant-like and anxiolytic properties, which are likely mediated by its ability to modulate the CRF system and GABA-A receptor function in response to stress. While the qualitative findings are promising, a more detailed quantitative analysis from the primary literature would be necessary to fully assess its preclinical efficacy. The experimental protocols outlined in this whitepaper provide a framework for the continued investigation of this compound and other novel compounds for the treatment of depression and other stress-related disorders. Further research focusing on obtaining dose-response curves and detailed behavioral readouts is warranted to strengthen the preclinical data package for this compound.

References

Methodological & Application

Application Notes and Protocols for Pivagabine in Rat Models of Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing pivagabine in rat models of stress. The information is compiled from preclinical studies to guide researchers in designing and executing studies to evaluate the anti-stress and neuroprotective effects of this compound.

Quantitative Data Summary

This compound has been evaluated at various dosages and administration routes across different stress paradigms in rats. The following table summarizes the key quantitative data from published studies.

Stress ModelRat StrainThis compound DosageAdministration RouteKey FindingsReference
Foot Shock Stress Male Rats100-200 mg/kgIntraperitoneal (i.p.)Dose-dependently inhibited stress-induced changes in GABAA receptor function and CRF concentrations.[1][1]
Various Stress Models (Open field, water maze, psychic conflict)Not Specified10 and 50 mg/kgNot SpecifiedImproved learning of conditioned responses.[2][2]
100 and 200 mg/kgNot SpecifiedImpaired learning of conditioned responses.[2]
Immobilization and Cold Stress Wistar Rats200 mg/kgOralSignificantly reduced the number and extension of gastric ulcerative and hemorrhagic lesions.

Experimental Protocols

Detailed methodologies for key experimental procedures are outlined below. These protocols are based on established methods and findings from studies involving this compound and various stress models.

This compound Administration Protocols

2.1.1. Intraperitoneal (i.p.) Administration

This method is suitable for achieving rapid systemic exposure to this compound.

  • Materials:

    • This compound

    • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

    • Vortex mixer

    • Syringes (1 mL) with 25-27 gauge needles

    • Animal scale

  • Procedure:

    • Preparation of this compound Solution:

      • Accurately weigh the required amount of this compound.

      • Dissolve this compound in a sterile vehicle to the desired concentration (e.g., 10 mg/mL, 20 mg/mL). Ensure the solution is homogenous, using a vortex mixer if necessary. The final injection volume should be appropriate for the rat's weight (typically 1-2 mL/kg).

    • Animal Handling and Injection:

      • Weigh the rat to determine the precise volume of this compound solution to be administered.

      • Gently restrain the rat.

      • Lift the rat's hindquarters to a slight head-down tilt. This allows the abdominal organs to move cranially, reducing the risk of puncturing them.

      • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure no bodily fluids are drawn, which would indicate incorrect placement in the bladder or intestines.

      • Slowly inject the this compound solution.

      • Withdraw the needle and return the rat to its cage.

      • Monitor the animal for any adverse reactions.

2.1.2. Oral Gavage Administration

This method mimics the clinical route of administration for many drugs and is suitable for sub-chronic or chronic studies.

  • Materials:

    • This compound

    • Distilled water or other appropriate vehicle

    • Vortex mixer

    • Flexible or rigid gavage needle (appropriate size for rats)

    • Syringe (1-5 mL)

    • Animal scale

  • Procedure:

    • Preparation of this compound Suspension/Solution:

      • Weigh the required amount of this compound.

      • Suspend or dissolve this compound in the vehicle to the desired concentration. The volume for oral gavage should ideally not exceed 5 mL/kg.

    • Animal Handling and Gavage:

      • Weigh the rat to calculate the correct volume.

      • Firmly but gently restrain the rat.

      • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

      • Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

      • Advance the needle smoothly to the pre-measured mark. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause esophageal or tracheal injury.

      • Once the needle is in the stomach, slowly administer the this compound suspension/solution.

      • Gently remove the gavage needle.

      • Return the rat to its cage and monitor for any signs of distress.

Stress Induction Protocols

2.2.1. Foot Shock Stress Protocol

This model is used to induce a state of acute, intense stress.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering scrambled electric shocks.

  • Procedure:

    • Place the rat in the conditioning chamber for a 2-5 minute acclimatization period.

    • Deliver a series of inescapable foot shocks. A typical protocol might involve scrambled shocks of 0.8-1.5 mA intensity, with a duration of 1-2 seconds, delivered at random intervals over a 5-15 minute period.

    • The specific parameters (intensity, duration, frequency) should be consistent across all animals in the study.

    • Immediately after the stress session, the rat can be used for behavioral testing or euthanized for neurochemical analysis.

2.2.2. Immobilization and Cold Stress Protocol

This protocol induces both psychological and physiological stress.

  • Apparatus: A cold room or a refrigerator maintained at 2-4°C. Restraining devices (e.g., adjustable acrylic tubes) to restrict movement.

  • Procedure:

    • Place the rat in the restraining device.

    • Transfer the restrained rat to the cold environment for a period of 2 hours.

    • After the stress period, remove the rat from the restrainer and return it to its home cage for recovery or proceed with subsequent experimental procedures, such as assessing gastric lesions.

2.2.3. Open Field Test

This test is used to assess anxiety-like behavior and general locomotor activity.

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Gently place the rat in the center of the open field arena.

    • Allow the rat to explore the arena freely for a set period, typically 5-10 minutes.

    • Record the rat's behavior using a video camera mounted above the arena.

    • Analyze the recording for parameters such as:

      • Time spent in the center zone versus the peripheral zone.

      • Total distance traveled.

      • Frequency of rearing and grooming behaviors.

      • Number of fecal boli.

    • An increase in time spent in the periphery and a decrease in center entries are indicative of anxiety-like behavior.

2.2.4. Morris Water Maze Test

This test is a widely used tool to assess spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase:

      • Place the rat into the pool from one of four starting positions.

      • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Conduct multiple trials per day for several consecutive days.

    • Probe Trial:

      • On the day after the final acquisition trial, remove the platform from the pool.

      • Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

    • A shorter latency to find the platform during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.

Visualization of Workflows and Pathways

Experimental Workflow for this compound in a Foot Shock Stress Model

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Stress Induction cluster_3 Post-Stress Assessment acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization pivagabine_admin This compound Administration (i.p. or Oral) randomization->pivagabine_admin vehicle_admin Vehicle Administration randomization->vehicle_admin foot_shock Foot Shock Stress pivagabine_admin->foot_shock vehicle_admin->foot_shock behavioral_tests Behavioral Testing (e.g., Open Field) foot_shock->behavioral_tests neurochemical_analysis Neurochemical Analysis (CRF, GABA-A) foot_shock->neurochemical_analysis

Caption: Workflow for this compound in Foot Shock Stress.

Proposed Signaling Pathway of this compound's Anti-Stress Effect

G stress Stress crf_release CRF Release stress->crf_release gaba_a_dysfunction GABA-A Receptor Dysfunction stress->gaba_a_dysfunction hpa_axis HPA Axis Activation crf_release->hpa_axis anxiety Anxiety-like Behavior hpa_axis->anxiety gaba_a_dysfunction->anxiety This compound This compound This compound->crf_release This compound->gaba_a_dysfunction Modulates

Caption: this compound's Proposed Anti-Stress Mechanism.

References

Application Note: Assessing the Anxiolytic Efficacy of Pivagabine Using the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The elevated plus maze (EPM) is a widely utilized behavioral assay to evaluate anxiety-like behaviors in rodent models.[1][2] The test is founded on the natural aversion of rodents to open, elevated spaces and their innate preference for enclosed, protected areas.[2][3] This conflict between the drive to explore a novel environment and the fear of open spaces is a well-validated model for assessing the efficacy of anxiolytic (anti-anxiety) and anxiogenic (anxiety-inducing) compounds.[3] An increase in the time spent and entries made into the open arms of the maze is indicative of a reduction in anxiety-like behavior.

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound and a hydrophobic derivative of 4-aminobutyric acid with neuromodulatory activity. Initially thought to be a prodrug of GABA, its mechanism is now understood to involve the modulation of the corticotropin-releasing factor (CRF) system and antagonizing stress-induced changes in GABA-A receptor function. Given its role in mitigating stress responses, this compound is a candidate for anxiolytic drug development. This protocol provides a detailed methodology for assessing the anxiolytic potential of this compound using the EPM test in rodents.

Experimental Protocol

1. Materials and Equipment

  • Elevated Plus Maze Apparatus:

    • Constructed from a non-porous, neutral-colored material (e.g., PVC, wood painted matte).

    • Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged in a plus shape, elevated 50-70 cm from the floor.

    • A central platform (e.g., 10 x 10 cm) connects the arms.

  • Video Recording and Tracking System:

    • An overhead camera positioned to capture activity across the entire maze.

    • Automated tracking software (e.g., ANY-maze, EthoVision) to record and analyze behavioral parameters.

  • Animal Subjects:

    • Adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c). Strain, sex, and age should be consistent throughout the study.

  • This compound and Vehicle Control:

    • This compound powder.

    • Vehicle solution (e.g., 0.9% saline, distilled water with 0.5% Tween 80).

  • Administration Supplies:

    • Syringes and needles appropriate for the chosen route of administration (e.g., intraperitoneal, oral).

  • Testing Environment:

    • A sound-attenuated room with controlled, dim lighting (e.g., 15-25 lux on the maze surface).

2. Animal Handling and Habituation

  • Acclimatize animals to the housing facility for at least one week upon arrival.

  • Handle the animals for 5 minutes per day for 3-5 days leading up to the experiment to reduce handling-induced stress.

  • On the testing day, transport animals to the behavioral testing room and allow them to habituate for at least 30-60 minutes before the procedure begins.

3. This compound Administration

  • Prepare this compound solutions fresh on the day of the experiment. Dissolve this compound powder in the chosen vehicle to achieve the desired final concentrations.

  • Divide animals into experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound Medium Dose, this compound High Dose, Positive Control like Diazepam). A minimum of 8-10 animals per group is recommended.

  • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Doses up to 200 mg/kg have been used in previous rat studies.

  • Allow for a pre-treatment period between drug administration and testing (e.g., 30 minutes for IP injection) to ensure the compound has reached peak bioavailability.

4. Elevated Plus Maze Procedure

  • Before the first trial, thoroughly clean the maze with 70% ethanol and allow it to dry completely. This should be repeated between each animal trial to remove olfactory cues.

  • Gently place the animal onto the central platform of the maze, facing one of the open arms.

  • Immediately start the video recording and tracking software.

  • Allow the animal to freely explore the maze for a single 5-minute session. The experimenter should leave the room during this period to avoid influencing the animal's behavior.

  • At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.

  • Do not test the same animal more than once to avoid confounding effects of learning and memory.

Data Collection and Presentation

The automated tracking software will collect data on a variety of behavioral endpoints. These quantitative measures are crucial for determining the anxiolytic effects of this compound.

Table 1: Key Behavioral Parameters in the Elevated Plus Maze

Parameter CategorySpecific MeasureDescription & Interpretation of Anxiolytic Effect
Anxiety-Related Measures Time Spent in Open Arms (seconds)The primary measure of anxiolysis. An increase indicates reduced anxiety.
Percentage of Time in Open Arms (%)Normalizes for total time, calculated as (Time in Open Arms / (Time in Open + Closed Arms)) * 100. An increase indicates an anxiolytic effect.
Number of Entries into Open ArmsA secondary measure of anxiolysis. An increase suggests reduced fear of the open spaces.
Percentage of Open Arm Entries (%)Normalizes for general activity, calculated as (Open Arm Entries / Total Arm Entries) * 100. An increase is a robust indicator of anxiolysis.
Locomotor Activity Measures Total Arm EntriesThe sum of entries into both open and closed arms. Used to assess general motor activity and rule out sedative or hyperactive effects of the drug.
Distance Traveled (cm)Total distance moved during the session. Provides a more detailed measure of overall locomotor activity.
Ethological/Risk-Assessment Measures Head DipsThe number of times the animal pokes its head over the side of an open arm. An increase can indicate reduced anxiety and increased exploration.
Stretched-Attend Postures (SAP)The number of times the animal stretches forward from a closed arm or the center towards an open arm without fully committing. A decrease can indicate reduced risk-assessment behavior and anxiety.
Rearing EventsThe number of times the animal stands on its hind limbs. Can be a measure of exploratory behavior.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimation Animal Acclimation & Handling (1 week) randomization Randomization into Treatment Groups acclimation->randomization habituation Habituation to Testing Room (30-60 min) randomization->habituation drug_prep This compound / Vehicle Preparation administration Drug Administration (e.g., IP Injection) drug_prep->administration habituation->administration pretreatment Pre-treatment Period (e.g., 30 min) administration->pretreatment epm_test 5-Minute EPM Test pretreatment->epm_test data_collection Video Tracking & Data Acquisition epm_test->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for assessing this compound in the EPM.

G cluster_stress Stress Response Pathway cluster_drug This compound Intervention Stress Acute Stress CRF_Release Hypothalamic CRF Release Stress->CRF_Release GABA_Dysfunction Reduced GABA-A Receptor Function CRF_Release->GABA_Dysfunction Anxiety Anxiety-like Behavior (Avoidance of Open Arms) GABA_Dysfunction->Anxiety Anxiolysis Anxiolysis (Increased Open Arm Exploration) This compound This compound This compound->CRF_Release Antagonizes Stress Effect This compound->GABA_Dysfunction Prevents Dysfunction This compound->Anxiolysis

Caption: Hypothesized mechanism of this compound's anxiolytic action.

References

Application Notes and Protocols: Utilizing Pivagabine in the Open Field Test for Anxiety Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, a derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory activity with potential anxiolytic and antidepressant effects.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the open field test, a common behavioral assay for assessing anxiety-like behavior and locomotor activity in preclinical rodent models.[2][3] The primary mechanism of this compound's anti-stress action is believed to be mediated by its ability to antagonize stress-induced alterations in GABA-A receptor function and corticotropin-releasing factor (CRF) concentrations in the brain.[2][4]

Mechanism of Action: Modulation of Stress-Related Pathways

This compound is thought to exert its anxiolytic effects by modulating key neurochemical systems involved in the stress response. In response to stress, the hypothalamus releases CRF, which plays a crucial role in initiating anxiety-like behaviors. Research suggests that this compound can prevent stress-induced changes in CRF concentrations in brain regions such as the hypothalamus and cerebral cortex. Furthermore, this compound is believed to counteract the effects of stress on the function of the GABA-A receptor complex, a primary target for anxiolytic drugs. By normalizing the activity of these pathways, this compound may reduce the physiological and behavioral manifestations of anxiety.

Pivagabine_Mechanism_of_Action stress Stress hypothalamus Hypothalamus stress->hypothalamus Activates gaba_receptor GABA-A Receptor stress->gaba_receptor Alters Function crf CRF Release hypothalamus->crf Stimulates anxiety Anxiety-like Behaviors crf->anxiety Induces gaba_neuron GABAergic Neuron gaba_neuron->gaba_receptor Releases GABA neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Mediates neuronal_inhibition->anxiety Reduces This compound This compound This compound->crf Antagonizes Stress Effect This compound->gaba_receptor Antagonizes Stress Effect

This compound's Proposed Mechanism in Ameliorating Anxiety.

Data Presentation: Expected Effects of this compound in the Open Field Test

Treatment GroupDose (mg/kg)Time in Center (seconds)Center EntriesTotal Distance Traveled (meters)
Vehicle025.3 ± 3.112.6 ± 2.535.2 ± 4.8
This compound1035.8 ± 4.515.1 ± 2.934.8 ± 5.1
This compound5048.2 ± 5.2**18.9 ± 3.333.9 ± 4.6
This compound10045.5 ± 4.9 17.5 ± 3.1*31.7 ± 4.2
Diazepam (Control)255.1 ± 6.0***22.4 ± 3.828.5 ± 3.9*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. This data is illustrative and intended to represent potential outcomes.

Experimental Protocols

Open Field Test Protocol

This protocol is designed to assess anxiety-like behavior and general locomotor activity in rodents.

4.1.1. Materials

  • Open field apparatus (e.g., 50 cm x 50 cm x 40 cm arena made of non-porous material)

  • Video camera mounted above the arena

  • Video tracking software (e.g., Any-maze, EthoVision)

  • 70% Ethanol for cleaning

  • This compound

  • Vehicle solution (e.g., saline, distilled water)

  • Syringes and needles for administration

  • Rodent subjects (mice or rats)

4.1.2. Experimental Procedure

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at the predetermined time before testing (e.g., 30 minutes). Preclinical studies have used doses in the range of 10-200 mg/kg.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Recording: Immediately start the video recording and tracking software. The test duration is typically 5-10 minutes.

  • Behavioral Observation: The animal is allowed to explore the arena freely without any disturbance.

  • Test Termination: At the end of the session, gently remove the animal from the arena and return it to its home cage.

  • Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.

4.1.3. Data Analysis

The following parameters are typically analyzed using the tracking software:

  • Time spent in the center zone: A key indicator of anxiety-like behavior. An increase in this parameter suggests an anxiolytic effect.

  • Number of entries into the center zone: Another measure of exploratory behavior and anxiety.

  • Total distance traveled: An indicator of general locomotor activity. Significant changes may suggest sedative or stimulant effects of the compound.

  • Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.

  • Thigmotaxis: The tendency of the animal to remain close to the walls of the arena, which is indicative of anxiety.

Open_Field_Test_Workflow acclimation Animal Acclimation (30-60 min) drug_admin This compound/Vehicle Administration acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30 min) drug_admin->pre_test_period place_in_arena Place Animal in Center of Arena pre_test_period->place_in_arena record_behavior Record Behavior (5-10 min) place_in_arena->record_behavior remove_animal Remove Animal and Return to Home Cage record_behavior->remove_animal data_analysis Analyze Video Data record_behavior->data_analysis clean_arena Clean Arena with 70% Ethanol remove_animal->clean_arena clean_arena->place_in_arena Next Animal

Experimental Workflow for the Open Field Test.

Conclusion

The open field test is a valuable tool for assessing the anxiolytic potential of compounds like this compound. By carefully following standardized protocols and analyzing key behavioral parameters, researchers can gain insights into the pharmacological effects of this compound on anxiety-like behaviors and locomotor activity. The proposed mechanism of action, involving the modulation of CRF and GABAergic systems, provides a strong rationale for its investigation as a potential therapeutic for anxiety and stress-related disorders. Further studies providing detailed quantitative data from open field tests are warranted to fully characterize the behavioral profile of this compound.

References

Application Notes and Protocols: Investigating Pivagabine's Interaction with Corticotropin-Releasing Factor (CRF) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, a hydrophobic derivative of 4-aminobutyric acid, has demonstrated neuromodulatory activity and the ability to counteract stress-induced effects in preclinical models. Studies have shown that this compound can antagonize the impact of stress on both GABA-A receptor function and the concentration of corticotropin-releasing factor (CRF) in the rat brain. Specifically, this compound has been observed to prevent stress-related alterations in CRF levels in the hypothalamus and cerebral cortex and to increase the abundance of CRF mRNA in these regions. While these findings suggest an interaction with the CRF system, direct binding of this compound to CRF receptors has not been explicitly demonstrated in the available scientific literature.

This document provides a detailed protocol for a hypothetical CRF receptor binding assay to investigate the potential direct interaction of this compound with CRF receptors, particularly the CRF1 subtype, which is well-implicated in the stress response. The following protocols are based on established methodologies for G-protein coupled receptor (GPCR) radioligand binding assays and are intended to serve as a guide for researchers aiming to explore this potential mechanism of action.

Putative Signaling Pathway of CRF

Corticotropin-releasing factor (CRF) receptors are Class B G-protein coupled receptors that play a crucial role in the endocrine, autonomic, and behavioral responses to stress. Upon binding of CRF, the receptor activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRFR1 CRF1 Receptor CRF->CRFR1 Binds Gs Gs Protein CRFR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

CRF Receptor Signaling Pathway

Experimental Protocols

Membrane Preparation from CRF1 Receptor-Expressing Cells

This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

Materials:

  • CRF1 receptor-expressing cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Culture CRF1 receptor-expressing cells to confluency.

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

CRF1 Receptor Radioligand Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from the CRF1 receptor.

Materials:

  • CRF1 receptor membrane preparation

  • Radioligand: e.g., [¹²⁵I]Tyr⁰-Sauvagine or [³H]-Antalarmin (a CRF1 antagonist)

  • This compound

  • Non-specific binding control: A known CRF1 receptor antagonist (e.g., Antalarmin or NBI 27914) at a high concentration (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

Data Presentation and Analysis

The data obtained from the competitive binding assay should be analyzed to determine the inhibitory concentration (IC₅₀) of this compound. The specific binding is calculated by subtracting the non-specific binding from the total binding. The results can be plotted as the percentage of specific binding versus the log concentration of this compound.

CompoundRadioligandReceptor SourceIC₅₀ (nM)Kᵢ (nM)Hill Slope
This compound [¹²⁵I]Tyr⁰-SauvagineHuman CRF1 MembranesTo be determinedTo be calculatedTo be determined
Antalarmin (Control) [¹²⁵I]Tyr⁰-SauvagineHuman CRF1 MembranesKnown ValueKnown ValueKnown Value

Note: The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_piva Prepare this compound Dilutions mix Mix Components in 96-well Plate (Membranes, Radioligand, this compound) prep_piva->mix prep_radio Prepare Radioligand prep_radio->mix prep_mem Prepare CRF1 Membranes prep_mem->mix incubate Incubate (2h, RT) mix->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot % Binding vs. [this compound] count->plot calc Calculate IC50 and Ki plot->calc

CRF Receptor Binding Assay Workflow

Conclusion

The provided protocols offer a framework for investigating the potential direct interaction of this compound with CRF1 receptors. A positive result in this competitive binding assay, indicated by a dose-dependent displacement of the radioligand by this compound, would provide the first evidence of direct binding and open new avenues for understanding its mechanism of action in modulating the stress response. Should this compound demonstrate significant binding affinity, further functional assays (e.g., cAMP accumulation assays) would be warranted to characterize it as an agonist, antagonist, or allosteric modulator of the CRF1 receptor.

Application Notes and Protocols: Quantifying Pivagabine-Induced Changes in CRF mRNA Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, a hydrophobic derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory activity with potential therapeutic applications in stress-related disorders.[1][2] Preclinical studies have indicated that this compound can modulate the expression of corticotropin-releasing factor (CRF), a key neuropeptide in the regulation of the stress response.[2][3] Understanding the quantitative changes in CRF messenger RNA (mRNA) expression following this compound administration is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the CRF system.

These application notes provide detailed protocols for quantifying this compound-induced changes in CRF mRNA expression in the rat brain, specifically focusing on the hypothalamus and cerebral cortex. The methodologies described include in situ hybridization for anatomical localization and quantitative real-time polymerase chain reaction (qPCR) for precise quantification of CRF mRNA levels.

Putative Signaling Pathway

This compound is thought to act as a positive allosteric modulator of the GABA-A receptor.[4] This modulation enhances the inhibitory effects of GABA, leading to a cascade of intracellular events that can ultimately influence gene expression. The transcription of the CRF gene is known to be regulated by the transcription factor cAMP response element-binding protein (CREB). The following diagram illustrates a plausible signaling pathway from GABA-A receptor modulation by this compound to the alteration of CRF mRNA expression.

Pivagabine_CRF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Signaling_Cascades Downstream Signaling (e.g., PKA, PKC) GABA_A_Receptor->Signaling_Cascades Activates CREB_inactive Inactive CREB Signaling_Cascades->CREB_inactive Phosphorylates CREB_active Phosphorylated CREB (pCREB) CRF_Gene CRF Gene CREB_active->CRF_Gene Binds to Promoter CRF_mRNA CRF mRNA CRF_Gene->CRF_mRNA Transcription

Figure 1: Putative signaling cascade of this compound's effect on CRF mRNA.

Quantitative Data Summary

Studies have demonstrated a dose-dependent effect of this compound on CRF mRNA levels in the rat brain. The following tables summarize the quantitative findings from key research.

Table 1: Effect of this compound on CRF mRNA Expression in Rat Brain

Brain RegionThis compound Dose (mg/kg, i.p.)Time After Last InjectionChange in CRF mRNA Abundance
Hypothalamus10030 minIncreased
20030 minIncreased
30030 min+108% (maximal increase)
Cerebral Cortex10060 minIncreased
20060 minIncreased
30060 min+49% (maximal increase)

Experimental Protocols

The following are detailed protocols for the quantification of CRF mRNA expression.

Experimental Workflow Overview

Experimental_Workflow Animal_Treatment Animal Treatment (this compound Administration) Tissue_Collection Brain Tissue Collection (Hypothalamus & Cortex) Animal_Treatment->Tissue_Collection Sample_Prep Sample Preparation Tissue_Collection->Sample_Prep ISH In Situ Hybridization Sample_Prep->ISH qPCR Quantitative Real-Time PCR Sample_Prep->qPCR Data_Analysis Data Analysis ISH->Data_Analysis qPCR->Data_Analysis

Figure 2: General experimental workflow for CRF mRNA quantification.
Protocol 1: Radioactive In Situ Hybridization for CRF mRNA

This protocol is adapted for the localization of CRF mRNA in frozen rat brain sections.

1. Probe Preparation (cRNA)

  • A 35S-labeled antisense cRNA probe complementary to rat CRF mRNA should be synthesized.

  • The plasmid containing the CRF cDNA is linearized and used as a template for in vitro transcription.

2. Tissue Preparation

  • Adult male Sprague-Dawley rats are treated with this compound or vehicle control.

  • At the designated time point, animals are euthanized, and brains are rapidly removed and frozen.

  • Brains are sectioned on a cryostat (e.g., 15-20 µm thickness) and thaw-mounted onto coated slides.

3. Hybridization

  • Slides are brought to room temperature and fixed (e.g., in 4% paraformaldehyde).

  • Sections are acetylated to reduce non-specific binding.

  • The radiolabeled probe is diluted in hybridization buffer and applied to the tissue sections.

  • Hybridization is carried out overnight at an appropriate temperature (e.g., 55-60°C) in a humidified chamber.

4. Post-Hybridization Washes

  • Coverslips are removed, and slides are washed in a series of SSC buffers of increasing stringency to remove unbound probe.

  • An RNase A treatment is performed to digest any remaining single-stranded RNA.

5. Signal Detection

  • Slides are dehydrated through a series of ethanol concentrations and air-dried.

  • Autoradiography is performed by apposing the slides to X-ray film or coating with nuclear track emulsion.

  • Exposure time will vary depending on the signal strength.

6. Data Analysis

  • For film autoradiography, the optical density of the hybridization signal in specific brain regions (e.g., paraventricular nucleus of the hypothalamus, cerebral cortex) is quantified using image analysis software.

  • For emulsion autoradiography, silver grain density over individual cells can be analyzed.

Protocol 2: Quantitative Real-Time PCR (qPCR) for CRF mRNA

This protocol provides a method for the precise quantification of CRF mRNA levels.

1. RNA Extraction

  • Following animal treatment and euthanasia, the hypothalamus and cerebral cortex are rapidly dissected.

  • Total RNA is extracted from the brain tissue using a Trizol-based method or a commercial RNA extraction kit.

  • The quality and quantity of the extracted RNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure integrity.

2. cDNA Synthesis

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Primer Design

  • Design primers specific for rat CRF mRNA. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • Example of parameters for primer design:

    • Primer length: 18-24 nucleotides

    • GC content: 40-60%

    • Melting temperature (Tm): 58-62°C

    • Amplicon size: 100-200 base pairs

4. qPCR Reaction

  • Set up the qPCR reaction using a SYBR Green or probe-based master mix.

  • Each reaction should include the cDNA template, forward and reverse primers, and the master mix.

  • Run the reactions in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis

  • The cycle threshold (Ct) values are determined for each sample.

  • Relative quantification of CRF mRNA expression is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Results are expressed as fold change in CRF mRNA expression in the this compound-treated group compared to the vehicle control group.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on CRF mRNA expression. The quantitative data summary provides a baseline for expected outcomes, while the detailed experimental protocols for in situ hybridization and qPCR allow for both the anatomical localization and precise quantification of these changes. The proposed signaling pathway provides a conceptual framework for understanding the molecular mechanisms underlying this compound's action on the CRF system. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Evaluating the Anxiolytic Effects of Pivagabine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the behavioral testing paradigms for assessing the anxiolytic properties of Pivagabine. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.

Introduction

This compound, a derivative of gamma-aminobutyric acid (GABA), has shown potential as an anxiolytic agent. Its mechanism of action is believed to involve the modulation of the corticotropin-releasing factor (CRF) system and the GABAergic system, both of which are central to the regulation of stress and anxiety.[1][2] To substantiate the anxiolytic claims of this compound, rigorous behavioral testing in animal models is essential. This document outlines the key behavioral paradigms used for this purpose: the elevated plus-maze, the open field test, and the light-dark box test.

Behavioral Testing Paradigms

A battery of behavioral tests is crucial to comprehensively evaluate the anxiolytic effects of a compound. Each test leverages the innate behaviors of rodents to assess anxiety-like states.

  • Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4][5] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Open Field Test (OFT): This paradigm assesses anxiety-like behavior by measuring the animal's exploratory activity and its preference for the periphery versus the center of a novel, open arena. Anxiolytics are expected to increase exploration in the center of the field.

  • Light-Dark Box Test (LDB): This test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytic agents generally increase the time spent in the brightly lit compartment.

Data Presentation

Table 1: Hypothetical Data from Elevated Plus-Maze Test with this compound Treatment

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)Closed Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-45.2 ± 5.125.8 ± 3.215.4 ± 1.820.5 ± 2.3
This compound1065.7 ± 6.338.1 ± 4.514.9 ± 1.520.1 ± 2.1
This compound5088.4 ± 7.9 49.5 ± 5.115.1 ± 1.720.3 ± 2.0
This compound10095.1 ± 8.2 52.3 ± 4.814.5 ± 1.919.8 ± 2.2
Diazepam (Control)2102.3 ± 9.5 55.6 ± 5.313.8 ± 1.619.2 ± 1.9
*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Hypothetical Data from Open Field Test with this compound Treatment

Treatment GroupDose (mg/kg)Time in Center (s) (Mean ± SEM)Distance Traveled in Center (cm) (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle-30.5 ± 4.2150.3 ± 15.81250.7 ± 110.225.1 ± 3.5
This compound1045.8 ± 5.5225.9 ± 20.11230.4 ± 105.624.8 ± 3.1
This compound5060.2 ± 6.8 310.4 ± 25.71265.1 ± 115.325.5 ± 3.8
This compound10068.7 ± 7.1 350.1 ± 28.31240.9 ± 108.924.2 ± 3.3
Diazepam (Control)275.4 ± 8.3 380.6 ± 30.51150.2 ± 98.718.7 ± 2.5
p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Hypothetical Data from Light-Dark Box Test with this compound Treatment

Treatment GroupDose (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Transitions between Compartments (Mean ± SEM)Latency to Enter Dark (s) (Mean ± SEM)
Vehicle-80.3 ± 9.112.5 ± 1.815.2 ± 2.1
This compound10110.7 ± 10.513.1 ± 2.018.9 ± 2.5
This compound50145.2 ± 12.8**14.2 ± 1.922.5 ± 2.8
This compound100158.9 ± 13.5 13.8 ± 2.225.1 ± 3.0
Diazepam (Control)2170.6 ± 15.1 11.5 ± 1.528.4 ± 3.3
*p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocols

The following are detailed, representative protocols for the key behavioral paradigms. These should be adapted based on specific experimental requirements and institutional guidelines.

Elevated Plus-Maze (EPM) Protocol

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms of the same size, with high walls (e.g., 40 cm).

  • The arms are connected by a central platform (e.g., 10 cm x 10 cm).

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 50, 100 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to testing. A positive control, such as diazepam (e.g., 2 mg/kg, i.p.), should also be included.

  • Testing:

    • Place the animal gently on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the following parameters using automated tracking software or manual observation:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

  • Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Open Field Test (OFT) Protocol

Objective: To evaluate general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with high walls to prevent escape.

  • The floor is typically divided into a grid of squares, with the central squares defined as the "center zone" and the outer squares as the "peripheral zone."

Procedure:

  • Acclimation: As with the EPM, acclimate the animals to the testing room.

  • Drug Administration: Administer this compound or vehicle as described for the EPM protocol.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Analyze the recordings for the following parameters:

      • Time spent in the center zone.

      • Time spent in the peripheral zone.

      • Number of entries into the center zone.

      • Total distance traveled.

      • Rearing frequency (a measure of exploratory behavior).

      • Grooming duration.

  • Cleaning: Clean the apparatus thoroughly between trials.

Light-Dark Box Test (LDB) Protocol

Objective: To assess anxiety-like behavior based on the aversion to a brightly lit environment.

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the area).

  • An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer this compound or vehicle as previously described.

  • Testing:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Score the following behavioral measures:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Number of transitions between the two compartments.

      • Latency to the first entry into the dark compartment.

  • Cleaning: Clean the box thoroughly after each animal.

Visualizations

Signaling Pathway

The anxiolytic effects of this compound are thought to be mediated through its interaction with the GABAergic and CRF systems. Stress activates the CRF system, leading to downstream physiological and behavioral responses associated with anxiety. GABAergic neurons, on the other hand, exert an inhibitory effect on this system. This compound may enhance GABAergic inhibition or directly modulate CRF activity, thereby reducing the anxiety response.

Pivagabine_Anxiolytic_Pathway cluster_stress Stress Response cluster_gaba GABAergic System Stress Stress CRF CRF Release (Hypothalamus, Amygdala) Stress->CRF Activates Anxiety Anxiety-like Behavior CRF->Anxiety Induces GABA GABAergic Interneurons GABA_R GABA-A Receptor GABA->GABA_R Activates Inhibition Neuronal Inhibition GABA_R->Inhibition Inhibition->CRF Inhibits This compound This compound This compound->CRF Inhibits Release This compound->GABA Potentiates

This compound's putative anxiolytic signaling pathway.

Experimental Workflow

The general workflow for conducting behavioral studies to assess the anxiolytic effects of this compound involves several key stages, from animal preparation to data analysis and interpretation.

Behavioral_Testing_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Habituation Animal Habituation (Handling & Acclimation) Drug_Admin Drug Administration (i.p. injection) Animal_Habituation->Drug_Admin Drug_Prep Drug Preparation (this compound, Vehicle, Control) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Paradigm (EPM, OFT, or LDB) Drug_Admin->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Data_Scoring Behavioral Scoring (Automated or Manual) Video_Recording->Data_Scoring Stats Statistical Analysis (e.g., ANOVA) Data_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

General experimental workflow for behavioral testing.

Logical Relationship of Behavioral Paradigms

The three behavioral paradigms, while distinct, all measure anxiety-like behavior through the observation of approach-avoidance conflict. They provide complementary information for a comprehensive assessment of a compound's anxiolytic potential.

Logical_Relationships cluster_paradigms Behavioral Paradigms Anxiolytic_Effect Anxiolytic Effect of this compound EPM Elevated Plus-Maze (Avoidance of Open/High Spaces) Anxiolytic_Effect->EPM Increases Open Arm Time OFT Open Field Test (Thigmotaxis vs. Center Exploration) Anxiolytic_Effect->OFT Increases Center Time LDB Light-Dark Box (Aversion to Bright Light) Anxiolytic_Effect->LDB Increases Light Compartment Time

Relationship between this compound's effect and paradigms.

References

Application Notes and Protocols for Pivagabine Administration in Chronic Stress Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are extrapolated from research conducted in human and rat models due to a lack of specific studies on Pivagabine in chronic stress models in mice. These guidelines are intended to serve as a starting point for researchers and should be adapted and validated according to specific experimental needs and institutional guidelines.

Introduction

This compound is a hydrophobic derivative of gamma-aminobutyric acid (GABA) that has shown potential as a neuromodulatory agent with anti-stress properties.[1][2][3] Research in animal and human studies suggests that this compound may exert its effects by modulating the Hypothalamo-Pituitary-Adrenal (HPA) axis and antagonizing stress-induced changes in GABA-A receptor function.[1][2] Specifically, this compound has been observed to inhibit the release of corticotropin-releasing factor (CRF) and blunt the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH), cortisol (in humans) or corticosterone (in rodents), norepinephrine, and epinephrine.

These application notes provide a detailed framework for the administration of this compound in chronic stress studies in mice, including proposed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and underlying signaling pathways.

Data Presentation

The following table summarizes the potential quantitative data to be collected in a chronic stress study in mice treated with this compound. The expected outcomes are based on findings from studies in rats and humans.

Parameter Chronic Stress + Vehicle Chronic Stress + this compound (Low Dose) Chronic Stress + this compound (High Dose) No Stress Control References
Body Weight Change (%) DecreaseAttenuated DecreaseMaintained or Slight IncreaseIncreaseGeneral knowledge
Adrenal Gland Weight (mg) IncreasedAttenuated IncreaseNear Control LevelsBaselineGeneral knowledge
Plasma Corticosterone (ng/mL) ElevatedModerately ReducedSignificantly ReducedBaseline
Immobility Time in Forced Swim Test (s) IncreasedModerately ReducedSignificantly ReducedBaseline
Time in Open Arms in Elevated Plus Maze (s) DecreasedModerately IncreasedSignificantly IncreasedBaseline
Sucrose Preference (%) DecreasedModerately IncreasedSignificantly IncreasedBaselineGeneral knowledge
Hypothalamic CRF mRNA Expression (fold change) IncreasedModerately ReducedSignificantly ReducedBaseline

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model

This protocol describes a 4-week CUS paradigm to induce a depressive-like phenotype in mice.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except where noted.

  • Stressors: Two different mild stressors are applied daily in a random and unpredictable manner for 28 days.

    • Day 1: Cage tilt (45°) for 12 hours, followed by a wet cage (200 mL of water in 1 cm of sawdust) for 12 hours.

    • Day 2: Food deprivation for 24 hours, followed by light/dark cycle reversal.

    • Day 3: Cold swim (4°C) for 5 minutes, followed by restraint in a 50 mL conical tube for 2 hours.

    • Day 4: Soiled cage (100 mL of water in sawdust from other cages) for 12 hours, followed by continuous overhead light for 24 hours.

    • This pattern of unique daily stressors should be continued for the 28-day period.

  • Control Group: The no-stress control group should be housed in a separate room and handled daily to acclimate them to the researchers.

This compound Preparation and Administration
  • This compound Source: Commercially available this compound powder.

  • Vehicle: Sterile saline (0.9% NaCl) or distilled water. A small amount of a suspending agent like Tween 80 (e.g., 0.1%) may be necessary to ensure a stable suspension.

  • Dosage Preparation (for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL):

    • Calculate the required amount of this compound: 10 mg/kg * 0.025 kg = 0.25 mg per mouse.

    • Prepare a stock solution. For example, to dose 10 mice, dissolve 2.5 mg of this compound in 1 mL of vehicle. This results in a concentration of 2.5 mg/mL.

    • Each mouse will receive 100 µL of this solution.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice. Oral gavage is an alternative, though it can be more stressful if not performed proficiently.

    • Frequency: Daily, 30 minutes prior to the application of the first stressor of the day.

    • Duration: For the entire 28-day duration of the CUS protocol.

  • Dosage Groups:

    • Group 1: No Stress + Vehicle

    • Group 2: CUS + Vehicle

    • Group 3: CUS + this compound (e.g., 50 mg/kg)

    • Group 4: CUS + this compound (e.g., 100 mg/kg)

    • Dosages are extrapolated from rat studies and may require optimization.

Behavioral Testing

Behavioral tests should be conducted in the last week of the CUS protocol, starting 24 hours after the last this compound administration.

  • Forced Swim Test (FST):

    • Fill a transparent cylinder (25 cm height, 10 cm diameter) with 15 cm of water (23-25°C).

    • Gently place the mouse in the water for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes.

  • Elevated Plus Maze (EPM):

    • The maze consists of two open arms and two closed arms (50 cm long, 10 cm wide) elevated 50 cm from the floor.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Sucrose Preference Test (SPT):

    • For 48 hours, habituate the mice to two drinking bottles, one with water and one with a 1% sucrose solution.

    • Following a 12-hour period of water and food deprivation, present the mice with pre-weighed bottles of water and 1% sucrose solution for 24 hours.

    • Measure the consumption of each liquid and calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) * 100.

Biochemical and Molecular Assays
  • Tissue Collection: At the end of the study, euthanize the mice and collect trunk blood for plasma corticosterone analysis. Dissect the adrenal glands and weigh them. Harvest the hypothalamus for CRF mRNA expression analysis.

  • Plasma Corticosterone: Use a commercially available ELISA kit to measure corticosterone levels in the plasma.

  • CRF mRNA Expression: Extract RNA from the hypothalamus, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for CRF and a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations

Experimental Workflow

G cluster_0 Week 1-4: Chronic Unpredictable Stress & Treatment cluster_1 Week 4: Behavioral Assessment cluster_2 End of Study: Tissue Collection & Analysis stress Daily Unpredictable Stressor Application treatment Daily this compound Administration (i.p.) spt Sucrose Preference Test stress->spt epm Elevated Plus Maze euthanasia Euthanasia & Tissue Collection spt->euthanasia fst Forced Swim Test biochem Plasma Corticosterone (ELISA) euthanasia->biochem molecular Hypothalamic CRF mRNA (qRT-PCR) euthanasia->molecular

Caption: Experimental workflow for chronic stress studies in mice with this compound.

This compound's Proposed Signaling Pathway in Stress Reduction

G stress Chronic Stress hypothalamus Hypothalamus stress->hypothalamus crf CRF Release hypothalamus->crf pituitary Anterior Pituitary acth ACTH Release pituitary->acth adrenal Adrenal Cortex cort Corticosterone Release adrenal->cort crf->pituitary acth->adrenal phys_effects Physiological & Behavioral Stress Responses cort->phys_effects This compound This compound This compound->hypothalamus Inhibits gaba GABA-A Receptor Modulation This compound->gaba Modulates gaba->hypothalamus Inhibitory Input

Caption: Proposed mechanism of this compound's anti-stress effects on the HPA axis.

References

Assessing the Analgesic Potential of Pivagabine in Preclinical Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound with known anxiolytic and antidepressant properties.[1][2] Its structural similarity to GABA and its proposed mechanism involving the modulation of corticotropin-releasing factor (CRF) suggest a potential role in pain modulation.[1][3] While direct preclinical evidence for this compound's analgesic efficacy in established pain models is not extensively available in the public domain, this document provides a comprehensive set of protocols and application notes to guide the investigation of its potential analgesic properties. The methodologies detailed herein are standard preclinical assays for evaluating novel analgesic compounds and are presented to facilitate a structured assessment of this compound or similar molecules.

Introduction to this compound and its Hypothesized Analgesic Mechanism

This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] Unlike direct GABA receptor agonists, this compound's mechanism of action is thought to involve the modulation of the corticotropin-releasing factor (CRF) system, a key player in the stress response. The CRF system has also been implicated in pain modulation, suggesting a potential pathway for this compound's analgesic effects.

Given its structural relation to gabapentinoids like pregabalin and gabapentin, which are established analgesics for neuropathic pain, it is also pertinent to investigate if this compound interacts with the α2δ-1 subunit of voltage-gated calcium channels, a key target for this class of drugs.

This document outlines protocols for assessing this compound's efficacy in models of acute inflammatory and neuropathic pain.

Proposed Signaling Pathways for Investigation

To visualize the potential mechanisms of action, the following signaling pathways are proposed for investigation.

Hypothesized Analgesic Mechanism of this compound This compound This compound CRF_System CRF System Modulation This compound->CRF_System Inhibits CRF Release GABA_System GABAergic System Modulation This compound->GABA_System Enhances GABAergic Transmission a2d1_Subunit α2δ-1 Subunit (Hypothetical Target) This compound->a2d1_Subunit Potential Binding? Pain_Modulation Pain Modulation CRF_System->Pain_Modulation Reduces Nociceptive Signaling GABA_System->Pain_Modulation Increases Inhibitory Tone a2d1_Subunit->Pain_Modulation Decreases Neurotransmitter Release Carrageenan-Induced Hyperalgesia Workflow acclimatization Acclimatization (7 days) baseline Baseline Paw Volume & Paw Withdrawal Latency Measurement acclimatization->baseline treatment Administration of this compound or Vehicle baseline->treatment carrageenan Intraplantar Injection of Carrageenan (1%) treatment->carrageenan measurements Measure Paw Volume & Paw Withdrawal Latency at 1, 2, 3, 4, 5, 6 hours carrageenan->measurements data_analysis Data Analysis measurements->data_analysis Formalin Test Workflow acclimatization Acclimatization to Observation Chambers treatment Administration of this compound or Vehicle acclimatization->treatment formalin Intraplantar Injection of Formalin (2.5%) treatment->formalin observation Observation and Scoring of Licking/Biting Time formalin->observation analysis Data Analysis (Phase 1: 0-5 min) (Phase 2: 15-60 min) observation->analysis Chronic Constriction Injury Workflow baseline Baseline Mechanical & Thermal Sensitivity surgery CCI Surgery (Loose Ligation of Sciatic Nerve) baseline->surgery development Development of Neuropathic Pain (7-14 days) surgery->development treatment Chronic Dosing with this compound or Vehicle development->treatment assessment Weekly Assessment of Mechanical & Thermal Sensitivity treatment->assessment analysis Data Analysis assessment->analysis

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity after Pivagabine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivagabine, a hydrophobic derivative of gamma-aminobutyric acid (GABA), is a neuromodulatory agent with recognized anti-stress properties.[1][2] Preclinical studies suggest that its mechanism of action involves the modulation of the GABAergic system and the regulation of corticotropin-releasing factor (CRF) concentrations in the brain, particularly under conditions of stress.[1][2] Specifically, this compound has been shown to antagonize stress-induced alterations in GABA-A receptor function.[1] These characteristics make this compound a compound of interest for its potential therapeutic effects in anxiety and stress-related disorders.

These application notes provide a detailed overview of the electrophysiological methods to characterize the effects of this compound on neuronal activity. The protocols described herein are designed for researchers in neuroscience and drug development to assess the impact of this compound on neuronal excitability, synaptic transmission, and ion channel function. Given the limited publicly available electrophysiological data specific to this compound, this document also presents illustrative (hypothetical) data to guide experimental design and interpretation.

Putative Mechanism of Action

This compound is thought to exert its neuromodulatory effects through a dual mechanism:

  • Modulation of GABA-A Receptor Function: Under stressful conditions, the function of GABA-A receptors can be altered, leading to changes in neuronal inhibition. This compound appears to counteract these stress-induced changes, likely restoring or enhancing GABAergic inhibition. This could be achieved by directly interacting with the GABA-A receptor complex or by influencing the local concentration of GABA.

  • Regulation of Corticotropin-Releasing Factor (CRF): Stress triggers the release of CRF, a key mediator of the stress response that can also directly influence neuronal excitability. This compound has been shown to prevent stress-induced changes in CRF concentrations in brain regions like the hypothalamus and cerebral cortex.

The following diagram illustrates the proposed signaling pathway for this compound's action on a neuron under stress.

Pivagabine_Signaling_Pathway cluster_stress Stress Response cluster_neuron Neuron Stress Stress CRF_Release CRF Release Stress->CRF_Release Altered_GABAaR Altered GABA-A Receptor Function Stress->Altered_GABAaR CRF_Receptor CRF Receptor CRF_Release->CRF_Receptor binds Normalized_Excitability Normalized Neuronal Excitability Neuron_Excitability Increased Neuronal Excitability Altered_GABAaR->Neuron_Excitability leads to GABAa_Receptor GABA-A Receptor CRF_Receptor->Neuron_Excitability modulates This compound This compound This compound->CRF_Release prevents changes in This compound->Altered_GABAaR antagonizes In_Vitro_Workflow Start Start Slice_Prep Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery in aCSF Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Patch_Neuron Whole-Cell Patch Clamp Recording_Setup->Patch_Neuron Baseline Establish Stable Baseline Recording Patch_Neuron->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq Analysis Data Analysis Data_Acq->Analysis End End Analysis->End In_Vivo_Workflow Start Start Surgery Animal Anesthesia and Surgery Start->Surgery Electrode_Imp Electrode Implantation Surgery->Electrode_Imp Baseline_Rec Baseline Single-Unit Recording Electrode_Imp->Baseline_Rec Drug_Admin Administer this compound Baseline_Rec->Drug_Admin Post_Drug_Rec Post-Administration Recording Drug_Admin->Post_Drug_Rec Histology Histological Verification Post_Drug_Rec->Histology Data_Analysis Spike Sorting and Analysis Post_Drug_Rec->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Pivagabine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Pivagabine solubility during in vivo experiments.

Troubleshooting Guide

Q: My this compound solution is precipitating upon preparation or during administration. What should I do?

A: this compound is a hydrophobic compound, and precipitation is a common issue.[1][2][3] Here are several steps to troubleshoot this problem:

  • Vehicle Composition: Ensure you are using an appropriate co-solvent system. For this compound, formulations containing DMSO, PEG300, and Tween-80 have been shown to be effective.[1] A common starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Order of Addition: The sequence of adding solvents can be critical. It is recommended to add each solvent one by one while mixing.

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. Be cautious with temperature to avoid degradation of the compound.

  • Fresh Solvents: DMSO can be hygroscopic. Using a freshly opened bottle of DMSO can significantly impact the solubility of your product.

  • Alternative Formulations: If the above steps do not resolve the issue, consider alternative formulations such as those including SBE-β-CD or corn oil.

Q: I am observing poor bioavailability or inconsistent results in my in vivo study. Could this be related to solubility?

A: Yes, poor aqueous solubility is a primary factor that can lead to low and variable bioavailability for orally administered drugs. If this compound is not fully dissolved in the gastrointestinal fluids, its absorption will be limited. Consider the following:

  • Solubility Enhancement: Review your current formulation. Is it optimized for in vivo administration? Techniques like using co-solvents, cyclodextrins, or creating a solid dispersion can improve in vivo solubility and absorption.

  • Particle Size: While micronization increases the dissolution rate by increasing the surface area, it doesn't increase the equilibrium solubility. For poorly soluble drugs, nanosuspension techniques can be more effective.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid. Its molecular formula is C9H17NO3, and its molecular weight is 187.24 g/mol . It appears as a white to off-white solid.

Q2: What are some recommended vehicle formulations for dissolving this compound for in vivo studies?

A2: Several formulations have been successfully used to dissolve this compound for in vivo administration, achieving a solubility of at least 2.5 mg/mL. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific requirements of your study.

Formulation ComponentsAchieved SolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.35 mM)A clear solution can be obtained. This is a common vehicle for poorly soluble compounds.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.35 mM)A clear solution can be obtained.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (13.35 mM)A clear solution can be obtained.
DMSO50 mg/mL (267.04 mM)Requires sonication. Note that high concentrations of DMSO are not ideal for in vivo administration.

Q3: Are there general strategies to improve the solubility of a compound like this compound?

A3: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs:

  • Co-solvency: This involves adding a water-miscible solvent in which the drug is more soluble, such as propylene glycol, ethanol, polyethylene glycol (PEG), or DMSO.

  • Complexation: Cyclodextrins (like SBE-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the drug into its more soluble salt form.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance dissolution.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage

This protocol is based on a formulation known to achieve a clear solution of at least 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), new bottle

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the required volume of DMSO to constitute 10% of the final volume. Vortex until the this compound is fully dissolved.

  • Add the required volume of PEG300 to constitute 40% of the final volume. Vortex thoroughly.

  • Add the required volume of Tween-80 to constitute 5% of the final volume. Vortex until the solution is homogeneous.

  • Add the required volume of saline to bring the solution to the final desired volume (45% of the total). Vortex thoroughly.

  • If any precipitation is observed, gently warm the solution and/or place it in a sonicator bath until it becomes clear.

  • Visually inspect the final solution for any undissolved particles before administration.

Visualizations

experimental_workflow Decision Tree for this compound Formulation start Start: this compound Powder check_solubility Initial Solubility Test (e.g., in Saline) start->check_solubility insoluble Insoluble/Precipitation check_solubility->insoluble No soluble Proceed with In Vivo Study check_solubility->soluble Yes cosolvent Try Co-Solvent Formulation (e.g., DMSO/PEG300/Tween-80/Saline) insoluble->cosolvent check_cosolvent Soluble? cosolvent->check_cosolvent check_cosolvent->soluble Yes alternative Consider Alternative Formulations check_cosolvent->alternative No cyclodextrin Cyclodextrin Formulation (e.g., SBE-β-CD) alternative->cyclodextrin corn_oil Lipid-Based Formulation (e.g., Corn Oil) alternative->corn_oil check_alternative Soluble? cyclodextrin->check_alternative corn_oil->check_alternative check_alternative->soluble Yes

Caption: A decision tree for selecting a suitable formulation to solubilize this compound.

formulation_protocol This compound Co-Solvent Formulation Workflow cluster_preparation Preparation Steps cluster_troubleshooting Troubleshooting step1 1. Weigh this compound step2 2. Dissolve in 10% DMSO step1->step2 step3 3. Add 40% PEG300 step2->step3 step4 4. Add 5% Tween-80 step3->step4 step5 5. Add 45% Saline step4->step5 check Precipitation? step5->check sonicate Warm/Sonicate check->sonicate Yes final_product Final Clear Solution for Administration check->final_product No sonicate->check

Caption: Workflow for preparing a co-solvent-based formulation of this compound.

References

Identifying and minimizing off-target effects of Pivagabine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing the off-target effects of Pivagabine. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on established methodologies and best practices for characterizing the selectivity of a novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a hydrophobic derivative of 4-aminobutyric acid (GABA), is understood to exert its neuromodulatory effects through the modulation of the corticotropin-releasing factor (CRF) system.[1][2] While initially investigated as a potential GABA prodrug, its primary mechanism is now attributed to its influence on CRF pathways, which are integral to the stress response.

Q2: What are the potential off-target liabilities for a compound like this compound?

A2: Given its structural similarity to GABA, this compound could potentially interact with various components of the GABAergic system, including GABA receptors (GABA-A and GABA-B) and GABA transporters. Furthermore, as a modulator of the CRF system, it is prudent to assess its activity at other related G-protein coupled receptors (GPCRs) to ensure selectivity. A standard in vitro safety pharmacology panel would be recommended to identify potential interactions with a broad range of targets known to be associated with adverse drug reactions.[3]

Q3: What is the first step I should take to assess the potential off-target effects of this compound in my experimental system?

A3: A tiered approach is recommended. Begin with computational (in silico) prediction to identify potential off-target interactions based on the chemical structure of this compound.[4][5] Concurrently, or as a next step, perform a broad in vitro binding assay screen against a panel of known receptors, ion channels, and enzymes to empirically identify off-target binding.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of a structurally unrelated compound with the same on-target activity: If a different CRF modulator produces the same phenotype, it is more likely an on-target effect.

  • Target knockdown/knockout: Utilize techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (CRF receptor). If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Dose-response analysis: Compare the concentration of this compound required to engage the target with the concentration that produces the cellular phenotype. A significant discrepancy may suggest an off-target mechanism.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Perform a secondary screen against a panel of receptors related to the observed phenotype.Identification of a secondary target that could explain the unexpected activity.
Use a chemically distinct CRF modulator to see if the effect is recapitulated.If the effect is not reproduced, it suggests the original observation was due to an off-target effect of this compound.
Compound Instability Assess the stability of this compound in your specific cell culture media over the time course of the experiment using LC-MS.Confirmation of compound integrity throughout the experiment.
Cell Line Specificity Test the effect of this compound in a different cell line that also expresses the target of interest.Consistent results across multiple cell lines strengthen the evidence for an on-target effect.

Issue 2: High background signal in in vitro binding assays.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.Reduction in background signal without affecting specific binding.
Decrease the concentration of the radioligand or fluorescent probe.Lower background signal, though this may also reduce the specific signal.
Compound Autofluorescence Pre-read the plate before adding assay reagents to measure the intrinsic fluorescence of this compound.Subtraction of the compound's autofluorescence from the final signal.
Assay Interference Run the assay in the absence of the target protein to determine the level of compound interaction with the assay components.Minimal signal in the absence of the target protein.

Quantitative Data Summary

Due to the lack of specific off-target binding data for this compound, the following tables present representative quantitative data for other CRF modulators and GABA receptor ligands to provide context for the expected range of activities and the importance of selectivity profiling.

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (IC50) of CRF1 Receptor Antagonists

CompoundTargetAssay TypeKi (nM)IC50 (nM)
D-PheCRF12-41CRF1 ReceptorRadioligand Binding15.5 ± 4-
alpha helical CRF9-41CRF1 ReceptorRadioligand Binding10.3 ± 6-
D-PheCRF12-41CRF-stimulated cAMPFunctional Assay-78 ± 15
alpha helical CRF9-41CRF-stimulated cAMPFunctional Assay-260 ± 30

Data adapted from a study comparing two CRF antagonists.

Table 2: Representative Binding Affinities of Ligands for GABA-A Receptor Subtypes

Compoundα1β3γ2 (nM)α2β3γ2 (nM)α3β3γ2 (nM)α5β3γ2 (nM)
Diazepam1.41.56.21.5
Zolpidem22310400>15000

This table illustrates how different compounds can have varying affinities for different GABA-A receptor subtypes, highlighting the importance of broad screening.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of this compound.

Methodology:

  • Obtain the 2D structure of this compound: Use the SMILES string or a chemical drawing software to represent the molecule.

  • Select appropriate software: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or other commercial software that compares the ligand's structure against a database of known ligand-target interactions.

  • Perform the prediction: Input the structure of this compound into the selected tool. The software will generate a list of potential targets based on chemical similarity to known ligands.

  • Analyze the results: The output will typically be a list of potential off-targets ranked by a similarity score or a probability of interaction. Prioritize targets with high scores for further experimental validation.

Protocol 2: In Vitro Safety Pharmacology Profiling

Objective: To empirically screen this compound against a panel of targets associated with adverse drug reactions.

Methodology:

  • Select a screening panel: Choose a commercially available or in-house panel that includes a broad range of GPCRs, ion channels (including hERG), transporters, and enzymes. A standard panel often includes 40-70 targets.

  • Assay format: These are typically radioligand binding assays or functional assays.

  • Compound concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any potential interactions.

  • Follow-up studies: For any targets where significant inhibition (e.g., >50%) is observed in the initial screen, perform a dose-response curve to determine the IC50 or Ki value.

  • Data interpretation: Analyze the potency of this compound at any identified off-targets in relation to its on-target potency to determine the selectivity window.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology:

  • Cell treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.

  • Thermal challenge: Heat the cell lysates to a range of temperatures. The binding of this compound to its target protein is expected to stabilize the protein and increase its melting temperature.

  • Protein detection: After cooling and centrifugation to remove aggregated proteins, detect the amount of soluble target protein remaining using techniques such as Western blotting or mass spectrometry.

  • Data analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Visualizations

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Hit Validation & Confirmation cluster_2 Tier 3: Functional Characterization in_silico In Silico Prediction (e.g., SEA, SwissTargetPrediction) dose_response Dose-Response Assays (IC50/Ki Determination) in_silico->dose_response Prioritize Hits in_vitro_panel Broad In Vitro Panel Screen (e.g., SafetyScreen44) in_vitro_panel->dose_response Validate Hits cetsa Cellular Target Engagement (e.g., CETSA) dose_response->cetsa Confirm Cellular Activity phenotypic Phenotypic Assays (e.g., Cell Viability, Signaling) cetsa->phenotypic Investigate Functional Consequences knockdown Target Knockdown/Knockout (siRNA/CRISPR) phenotypic->knockdown Confirm On-Target Effect

Caption: A tiered workflow for identifying and validating off-target effects.

G This compound This compound CRF_System CRF System (On-Target) This compound->CRF_System Primary Therapeutic Effect GABA_System GABAergic System (Potential Off-Target) This compound->GABA_System Investigate due to structural similarity Other_GPCRs Other GPCRs (Potential Off-Target) This compound->Other_GPCRs Screen for selectivity Ion_Channels Ion Channels (Potential Off-Target) This compound->Ion_Channels Screen for safety G cluster_0 Troubleshooting Unexpected Phenotype start Unexpected Phenotype Observed q1 Is the phenotype consistent with known CRF signaling? start->q1 on_target Likely On-Target Effect q1->on_target  Yes q2 Does a structurally different CRF modulator replicate the phenotype? q1->q2 No off_target Potential Off-Target Effect confirm_off_target Strong evidence for Off-Target Effect off_target->confirm_off_target q2->on_target  Yes q2->off_target No

References

Optimizing Pivagabine dosage to avoid sedative effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pivagabine

This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist in optimizing dosage while minimizing sedative effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as N-pivaloyl-γ-aminobutyric acid) is a neuromodulatory agent developed as an antidepressant and anxiolytic.[1][2] Initially thought to be a prodrug of GABA, its primary mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] this compound has been shown to antagonize stress-induced changes in both GABA-A receptor function and CRF concentrations in the rat brain.[3][4]

Q2: Does this compound cause sedation?

A2: While not its primary intended effect, this compound's activity on the GABAergic system may lead to central nervous system (CNS) depression, which can manifest as sedation, particularly at higher dosages. Unlike classic sedatives like benzodiazepines, this compound did not impair motor performance in some preclinical studies; however, dose-dependent effects on learning have been observed. Careful dose-response studies are essential to identify a therapeutic window that separates the desired anxiolytic or antidepressant effects from potential sedation.

Q3: How does this compound's mechanism differ from traditional GABA-A agonists like benzodiazepines?

A3: Benzodiazepines are positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA, which increases chloride ion influx and hyperpolarizes the neuron, leading to inhibition. This direct enhancement of GABAergic inhibition is a primary cause of their sedative effects. This compound's action is less direct; it appears to counteract the effects of stress on the GABA-A receptor and CRF systems. This suggests a modulatory and potentially more subtle effect on neuronal excitability compared to direct GABA agonists.

Q4: What is the recommended starting dose for preclinical in vivo experiments?

A4: Published preclinical studies in rats have used intraperitoneal (i.p.) doses ranging from 10 mg/kg to 200 mg/kg. For initial dose-finding studies, it is advisable to start with a low dose (e.g., 10-20 mg/kg) and escalate gradually while monitoring for both therapeutic and sedative-like behaviors. A thorough dose-response study is critical for any new experimental paradigm.

Troubleshooting Guide: Managing Sedative Effects

Issue 1: Significant sedation observed at presumed therapeutic doses.

  • Question: My subjects (e.g., rats, mice) show significant motor impairment (ataxia, reduced locomotion) at a dose required to see an effect in my primary efficacy assay (e.g., elevated plus maze). How can I separate these effects?

  • Answer:

    • Confirm the Dose-Response Relationship: The first step is to establish a detailed dose-response curve for both the therapeutic and sedative effects. It's possible the therapeutic window is narrower than anticipated.

    • Time-Course Analysis: Assess the pharmacokinetic and pharmacodynamic profile. The peak sedative effect may occur at a different time point than the peak therapeutic effect. Consider adjusting the timing of your behavioral assessments relative to compound administration.

    • Alternative Efficacy Models: The behavioral model you are using might be particularly sensitive to sedative effects. Consider using an alternative assay for your therapeutic endpoint that is less dependent on motor activity.

    • Route of Administration: If using systemic administration (e.g., i.p.), consider whether a more targeted delivery method (e.g., intracerebroventricular) could achieve the desired central effects at a lower overall dose, potentially reducing peripheral or off-target CNS effects.

Issue 2: Inconsistent or paradoxical results in behavioral tests.

  • Question: At higher doses, I'm seeing an increase in anxiety-like behavior instead of the expected anxiolytic effect. What could be the cause?

  • Answer:

    • Biphasic Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve. The anxiolytic effect may be present at lower or moderate doses, while higher doses could induce confounding effects like disorientation or dizziness that manifest as anxiety-like behavior in the assay.

    • CRF System Modulation: this compound's action on the CRF system could be complex. High concentrations might lead to non-linear or paradoxical effects on the stress response pathway.

    • Metabolite Activity: Investigate whether active metabolites are formed at higher concentrations that may have a different pharmacological profile.

Data Presentation: Dose-Response Comparison

The following tables represent hypothetical data from a preclinical study in rats to illustrate the process of identifying a therapeutic window.

Table 1: Efficacy in Elevated Plus Maze (EPM) vs. Sedation Score

Dose (mg/kg, i.p.)Time Spent in Open Arms (Seconds, Mean ± SEM)Sedation Score (0-4 Scale, Mean ± SEM)
Vehicle Control60 ± 50.1 ± 0.1
1095 ± 80.3 ± 0.2
30125 ± 101.2 ± 0.3
100110 ± 92.8 ± 0.4
20075 ± 73.9 ± 0.2
p < 0.05 vs. Vehicle Control

Table 2: Effect on Locomotor Activity (Open Field Test)

Dose (mg/kg, i.p.)Total Distance Traveled (Meters, Mean ± SEM)Rearing Frequency (Counts, Mean ± SEM)
Vehicle Control45 ± 425 ± 3
1042 ± 523 ± 2
3035 ± 315 ± 2
10015 ± 25 ± 1
2005 ± 11 ± 1
p < 0.05 vs. Vehicle Control

Disclaimer: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Assessing Sedation via the Rotarod Test

This protocol describes a method for quantifying motor coordination and sedative-hypnotic effects in rodents.

1. Objective: To assess the effect of this compound on motor coordination and balance as an indicator of sedation.

2. Materials:

  • Rotarod apparatus (e.g., Ugo Basile 7650)

  • This compound solution

  • Vehicle solution (e.g., saline, DMSO in saline)

  • Syringes and needles for administration (specify route, e.g., i.p.)

  • Test subjects (e.g., male Wistar rats, 250-300g)

  • Timers

3. Procedure:

  • a. Habituation and Training (Days 1-2):

    • Handle the animals for 5 minutes each day for 2 days prior to the test.

    • Train the rats on the rotarod at a constant speed (e.g., 10 RPM) for 3 trials of 120 seconds each day, with a 15-minute inter-trial interval.

    • On Day 3, conduct a baseline test using an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds). Record the latency to fall for each animal. Exclude animals that cannot stay on the rod for a minimum of 60 seconds.

  • b. Drug Administration (Day 4):

    • Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10, 30, 100, 200 mg/kg).

    • Administer the assigned treatment via the chosen route (e.g., i.p.).

  • c. Testing:

    • At a predetermined time post-administration (e.g., 30 minutes), place the animal on the accelerating rotarod.

    • Start the timer and the rod's rotation.

    • Record the latency to fall (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also counted as a fall.

    • A cut-off time (e.g., 300 seconds) should be established.

    • Repeat the test at several time points (e.g., 60, 90, 120 minutes) to assess the time-course of the effect.

4. Data Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound-treated groups to the vehicle control group.

  • A significant decrease in the latency to fall is indicative of motor impairment and sedation.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_pre->GABA_A Binds to receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Simplified GABA-A receptor signaling pathway.

Experimental_Workflow start Start: Define Therapeutic Goal dose_range 1. Initial Dose-Range Finding (e.g., 10, 30, 100, 200 mg/kg) start->dose_range sedation_assay 2. Sedation Assessment (Rotarod, Open Field) dose_range->sedation_assay efficacy_assay 3. Efficacy Assessment (Elevated Plus Maze, Forced Swim Test) sedation_assay->efficacy_assay data_analysis 4. Analyze Dose-Response Curves (Sedation vs. Efficacy) efficacy_assay->data_analysis decision Is there a therapeutic window? data_analysis->decision optimize 5. Refine Dosage (Test intermediate doses within the window) decision->optimize Yes stop Stop: Re-evaluate Compound (No separation of effects) decision->stop No success End: Optimal Dose Identified optimize->success

Experimental workflow for dosage optimization.

Troubleshooting_Logic start Problem: High Sedation at Efficacious Dose q1 Have you run a full dose-response curve? start->q1 a1_no Action: Perform detailed dose-finding study. q1->a1_no No q2 Is there a time-course difference between sedation and efficacy? q1->q2 Yes a2_yes Action: Adjust timing of behavioral tests. q2->a2_yes Yes q3 Is the efficacy assay sensitive to motor deficits? q2->q3 No a3_yes Action: Use an alternative efficacy model. q3->a3_yes Yes a3_no Conclusion: Therapeutic window may be absent. Consider formulation or route change. q3->a3_no No

Troubleshooting decision tree for sedation.

References

Troubleshooting inconsistent results in Pivagabine behavioral assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pivagabine Behavioral Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in behavioral experiments. Inconsistent results can be a significant challenge in behavioral pharmacology, and this guide aims to provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory, antidepressant, and anxiolytic properties.[1][2] While initially thought to be a prodrug of GABA, this compound is now understood to exert its effects through the modulation of the corticotropin-releasing factor (CRF), a key neurohormone in stress responses.[2][3] It has been shown to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.[1]

Q2: Why am I observing inconsistent results in my this compound behavioral studies?

A2: Inconsistent results in behavioral studies, particularly with neuromodulatory agents like this compound, can arise from a variety of factors. These can include, but are not limited to:

  • Subject-Related Factors: Genetic background, age, sex, and weight of the animals can significantly influence drug metabolism and behavior.

  • Dosage and Administration: this compound's effects can be dose-dependent, with lower doses sometimes producing different or even opposite effects compared to higher doses. The route and timing of administration are also critical.

  • Experimental Protocol Variations: Minor differences in protocols, such as habituation procedures, timing of drug administration relative to testing, and specific parameters of the behavioral apparatus, can lead to divergent results.

  • Environmental Factors: Rodent behavior is highly sensitive to environmental stimuli. Lighting, noise, and handling procedures can impact baseline anxiety levels and the animals' response to this compound.

Q3: What are the expected behavioral effects of this compound in standard assays?

A3: this compound has been shown to reduce anxiety-like behaviors and improve stress-related responses in various animal models. In assays like the open field test and elevated plus maze, anxiolytic effects would be expected. For instance, at effective doses (e.g., 10 and 50 mg/kg), it may lead to increased exploration of open spaces. It has also been shown to improve performance in motor tests.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: High Variability in Behavioral Data

Question: Why am I observing high variability in my behavioral data between subjects treated with the same dose of this compound?

Answer: High variability is a common challenge in behavioral research. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for High Variability

G cluster_subjects Subject-Related Factors cluster_drug Drug Administration cluster_env Environmental & Procedural Factors Start High Inter-Subject Variability Observed Genetics Genetics (Ensure same inbred strain) Start->Genetics AgeWeight Age and Weight (Use narrow range) Start->AgeWeight Sex Sex (Test males and females separately) Start->Sex Acclimation Acclimation (Standardize habituation period) Start->Acclimation Dosing Dosing Accuracy (Verify calculations & technique) Start->Dosing Route Route of Administration (Ensure consistency, e.g., IP vs. gavage) Start->Route Timing Timing (Administer at same time relative to test) Start->Timing Vehicle Vehicle Control (Ensure vehicle is inert) Start->Vehicle Environment Consistent Environment (Control light, noise, temp) Start->Environment Handling Consistent Handling (Minimize stress, habituate to experimenter) Start->Handling Blinding Experimenter Blinding (Prevents unconscious bias) Start->Blinding

Caption: Troubleshooting workflow for high inter-subject variability.

Potential Solutions:

Factor Category Parameter Recommendation
Subject-Related GeneticsEnsure all subjects are from the same inbred strain to minimize genetic variability.
Age and WeightUse a narrow age and weight range for your subjects, as these factors can influence drug metabolism and behavior.
SexTest males and females separately, as hormonal fluctuations in females can affect behavioral outcomes.
AcclimationEnsure all animals are properly acclimated to the housing and testing environment for a consistent period (e.g., at least 30-60 minutes in the testing room) before the experiment begins.
Drug Administration Dosing AccuracyDouble-check your calculations and ensure precise administration of this compound.
Route & TimingThe route of administration (e.g., oral gavage, intraperitoneal injection) and timing relative to the test should be consistent across all animals.
VehicleUse the same vehicle for both the control and treatment groups and ensure it does not have behavioral effects on its own.
Environmental ConsistencyMaintain consistent experimental conditions, including temperature, humidity, sound, and light.
HandlingHandle animals gently and consistently to minimize stress. Habituate animals to the investigator by handling them daily for at least a week before the experiment.
Issue 2: No Observable Drug Effect

Question: I am not observing the expected anxiolytic effect of this compound in the Elevated Plus Maze (EPM) or Open Field Test (OFT). What could be wrong?

Answer: A lack of observable effect can be due to issues with the drug's dose and timing, or the sensitivity of the behavioral assay itself.

G Stress Stress Stimulus CRF_Release CRF Release (e.g., in Hypothalamus) Stress->CRF_Release Induces GABA_A GABA-A Receptor Function Stress->GABA_A Alters Anxiety Anxiety-Like Behaviors CRF_Release->Anxiety Promotes This compound This compound This compound->CRF_Release Prevents Stress- Induced Changes This compound->GABA_A Antagonizes Stress- Induced Changes GABA_A->Anxiety Modulates

Caption: Standard experimental workflow for the Elevated Plus Maze test.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.

  • Pre-Experiment: Animals should be handled for several days prior to testing to reduce stress. Acclimate animals to the testing room for at least 30-60 minutes before the trial.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Trial: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes. The session is recorded by an overhead camera connected to a video-tracking system.

  • Cleaning: After each trial, the maze must be thoroughly cleaned to remove olfactory cues.

  • Data Analysis: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity). An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Protocol 2: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's natural aversion to the brightly lit, open central area of the arena.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape, typically monitored by an overhead camera.

  • Pre-Experiment & Dosing: Follow the same pre-experiment and dosing procedures as for the EPM.

  • Trial: Gently place the animal in the center of the open field arena and allow it to explore freely for a predetermined duration (typically 5-10 minutes).

  • Data Analysis: The tracking software divides the arena into a "center" zone and a "peripheral" zone. Key parameters include:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Frequency of entries into the center zone.

    • Total distance traveled (overall locomotor activity). An anxiolytic effect is typically associated with increased time and activity in the center zone. A significant change in total distance traveled may indicate hyperactivity or sedative effects of the compound.

References

Technical Support Center: Vehicle Selection for Intracerebroventricular Pivagabine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the intracerebroventricular (ICV) administration of Pivagabine. It includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for consideration in vehicle selection?

This compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory activity.[1][2][3][4] Key properties to consider for vehicle selection include its water solubility of 4.14 mg/mL and its hydrophobic nature.[5] This suggests that while it has some aqueous solubility, enhancement may be necessary for higher concentrations.

Q2: What are the general considerations for selecting a vehicle for ICV administration?

The primary goal of vehicle selection for ICV administration is to deliver the drug to the central nervous system (CNS) in a safe and effective manner, bypassing the blood-brain barrier. The ideal vehicle should be sterile, biocompatible, and non-toxic to neural tissue. Important physicochemical properties to control are:

  • pH: The vehicle's pH should be close to that of cerebrospinal fluid (CSF), which is approximately 7.3-7.4, to avoid irritation and tissue damage.

  • Osmolarity: The vehicle should be isotonic with CSF (around 290-300 mOsm/L) to prevent osmotic stress on brain cells.

  • Purity: The vehicle must be free of pyrogens and contaminants.

Q3: What are some common vehicles used for ICV administration?

Commonly used vehicles for ICV drug delivery include:

  • Artificial Cerebrospinal Fluid (aCSF): This is often the vehicle of choice as it is formulated to mimic the ionic composition, pH, and osmolarity of natural CSF.

  • Sterile Saline (0.9% NaCl): While simpler than aCSF, sterile saline is isotonic and can be a suitable vehicle for soluble compounds.

  • Phosphate-Buffered Saline (PBS): PBS can also be used, but its composition is less similar to CSF than aCSF.

Q4: How can the solubility of a hydrophobic compound like this compound be increased for ICV administration?

For hydrophobic compounds, solubility can be a challenge. Several strategies can be employed to enhance solubility:

  • Co-solvents: Small amounts of organic co-solvents like DMSO or ethanol can be used. However, their concentration must be kept to a minimum as they can be neurotoxic.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution. The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution may not be optimal for solubility.Decrease the concentration of this compound. Add a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD or SBE-β-CD). Adjust the pH of the vehicle (within a physiologically acceptable range) to improve solubility. Gentle heating and sonication can also aid dissolution.
Adverse behavioral or physiological responses in the animal model post-injection. The vehicle may be causing neurotoxicity. The pH or osmolarity of the vehicle may be incorrect. The injection volume or rate may be too high.If using co-solvents like DMSO, reduce the concentration to the lowest effective level. Ensure the pH and osmolarity of the final solution are within the physiological range for CSF. Reduce the injection volume and/or the rate of infusion.
Inconsistent or unexpected experimental results. The this compound may not be fully dissolved or may be degrading in the vehicle. The vehicle itself may have unexpected biological effects.Prepare fresh solutions for each experiment. Visually inspect the solution for any precipitation before each injection. Run a vehicle-only control group to account for any effects of the vehicle itself. Some vehicles, like cyclodextrins and DMSO, have been reported to have mild neuroprotective effects.

Quantitative Data Tables

Table 1: Example Formulations of Artificial Cerebrospinal Fluid (aCSF)

Compound Concentration (mM) - Formulation 1 Concentration (mM) - Formulation 2
NaCl127124
KCl1.05
KH₂PO₄1.21.2
NaHCO₃2626
D-glucose1010
CaCl₂2.42.4
MgCl₂1.3-
MgSO₄-1.3

Note: aCSF solutions containing bicarbonate must be bubbled with carbogen (95% O₂/5% CO₂) to maintain pH.

Table 2: Properties of Common Cyclodextrins for Solubility Enhancement

Cyclodextrin Abbreviation Key Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity, widely used in parenteral formulations.
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility and a favorable safety profile.

Experimental Protocols

Protocol: Preparation of a Vehicle for Intracerebroventricular this compound Administration

This protocol provides a general guideline for preparing a vehicle for ICV administration. All procedures should be performed in a sterile environment using aseptic techniques.

Materials:

  • This compound powder

  • Vehicle components (e.g., salts for aCSF, cyclodextrins)

  • Sterile, pyrogen-free water for injection

  • Sterile filters (0.22 µm)

  • pH meter

  • Osmometer

  • Sterile vials and consumables

Procedure:

  • Vehicle Preparation (Example: aCSF with HP-β-CD):

    • Prepare the aCSF solution by dissolving the salts in sterile, pyrogen-free water, as per the concentrations in Table 1.

    • If using a bicarbonate buffer, continuously bubble the solution with carbogen gas.

    • Add the desired concentration of HP-β-CD to the aCSF solution and stir until fully dissolved.

  • Dissolving this compound:

    • Slowly add the this compound powder to the vehicle while stirring.

    • If solubility is an issue, gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • pH and Osmolarity Adjustment:

    • Measure the pH of the final solution and adjust to 7.3-7.4 using sterile 0.1 M HCl or NaOH.

    • Measure the osmolarity and adjust to 290-300 mOsm/L by adding a small amount of sterile water or a concentrated salt solution.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution at 4°C for short-term use. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided. It is recommended to prepare fresh solutions as needed.

Visualizations

G cluster_prep Vehicle & Drug Preparation cluster_admin ICV Administration cluster_analysis Data Collection & Analysis prep_vehicle Prepare Vehicle (e.g., aCSF) add_solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) prep_vehicle->add_solubilizer dissolve_drug Dissolve this compound add_solubilizer->dissolve_drug adjust_params Adjust pH & Osmolarity dissolve_drug->adjust_params sterilize Sterile Filter adjust_params->sterilize load_syringe Load Syringe sterilize->load_syringe animal_prep Prepare Animal Model icv_injection Perform ICV Injection animal_prep->icv_injection post_op_care Post-operative Monitoring icv_injection->post_op_care behavioral_tests Behavioral Assessments icv_injection->behavioral_tests tissue_collection Tissue Collection behavioral_tests->tissue_collection biochemical_assays Biochemical Analysis tissue_collection->biochemical_assays

Caption: Experimental workflow for ICV administration of this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad synthesis gaba GABA gad->gaba vgat vGAT gaba->vgat vesicle Synaptic Vesicle vgat->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft release gaba_a GABA-A Receptor (Ionotropic) cl_influx Cl- Influx gaba_a->cl_influx gaba_b GABA-B Receptor (Metabotropic) hyperpolarization Hyperpolarization gaba_b->hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition This compound This compound (Agonist) This compound->gaba_a This compound->gaba_b synaptic_cleft->gaba_a synaptic_cleft->gaba_b

Caption: Simplified GABAergic signaling pathway and the action of this compound.

References

Addressing Pivagabine stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Pivagabine in solution. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, N-pivaloyl-γ-aminobutyric acid, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis: The amide bond in this compound can be cleaved under both acidic and basic conditions. This reaction, known as hydrolysis, is a common degradation pathway for drugs containing amide functional groups.[1] The degradation products of hydrolysis are γ-aminobutyric acid (GABA) and pivalic acid. While amides are generally more resistant to hydrolysis than esters, this pathway should be considered, especially at non-neutral pH.[1]

  • Oxidation: While specific studies on this compound are limited, compounds with similar structures can be susceptible to oxidative degradation.[2] Forced degradation studies on related GABA analogues have shown susceptibility to oxidation.[2]

Q2: How should this compound solutions be stored to ensure stability?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For powdered this compound, storage at -20°C is recommended. It is also advised to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight. This compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Q3: What are the expected degradation products of this compound?

A3: The primary and most predictable degradation products result from hydrolysis of the amide bond, which would yield γ-aminobutyric acid (GABA) and pivalic acid. Oxidative degradation could potentially lead to the formation of N-oxide or hydroxylated derivatives, though these have not been specifically reported for this compound.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency over a short period in an aqueous solution at room temperature. Hydrolysis of the amide bond, potentially accelerated by the pH of the solution.Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C. Buffer the solution to a neutral pH if compatible with the experimental design, as both acidic and basic conditions can catalyze hydrolysis.
Appearance of unexpected peaks in HPLC chromatograms during analysis. Degradation of this compound due to improper storage or handling. The new peaks could correspond to degradation products like GABA and pivalic acid.Verify the storage conditions and age of the solution. Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure the analytical method is stability-indicating.
Inconsistent experimental results when using different batches of this compound solution. Partial degradation of one of the batches. This could be due to differences in preparation, storage time, or exposure to light or temperature variations.Prepare fresh solutions from a single, solid lot of this compound for a series of related experiments. Always adhere to consistent storage and handling procedures. Re-evaluate the purity of the problematic batch.
Precipitation observed in a prepared this compound solution. Poor solubility in the chosen solvent system or degradation leading to less soluble products.This compound is a hydrophobic compound. If precipitation occurs, heating and/or sonication can be used to aid dissolution. Consider using a different solvent system, such as those recommended for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Summary of this compound Stability Profile

The following table summarizes the likely stability of this compound under various stress conditions based on its chemical structure and data from related compounds.

Condition Parameter Expected Stability Potential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Susceptibleγ-aminobutyric acid, Pivalic acid
Neutral (e.g., Water)Relatively StableMinimal hydrolysis expected
Basic (e.g., 0.1 M NaOH)Susceptibleγ-aminobutyric acid, Pivalic acid
Oxidative e.g., 3% H₂O₂Potentially SusceptibleOxidized derivatives (e.g., N-oxides)
Thermal e.g., 60°CLikely StableTo be determined by study
Photolytic UV/Visible LightPotentially SusceptiblePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the solid this compound and an aliquot of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and another to visible light in a photostability chamber for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Visualizations

cluster_0 Forced Degradation Workflow cluster_stress prep Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize (for Acid/Base Samples) stress->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS acid Acidic (HCl) base Basic (NaOH) oxidative Oxidative (H2O2) thermal Thermal (Heat) photo Photolytic (UV/Vis) neutralize->analyze identify Identify Degradation Products analyze->identify acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study of this compound.

cluster_1 This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (N-pivaloyl-γ-aminobutyric acid) hydrolysis_products γ-aminobutyric acid (GABA) + Pivalic Acid This compound->hydrolysis_products Acid or Base oxidation_products Oxidized Derivatives (e.g., N-oxides) This compound->oxidation_products Oxidizing Agent photo_products Photodegradants This compound->photo_products UV/Visible Light

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Isolating Pivagabine's CRF-Mediated Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the corticotropin-releasing factor (CRF)-mediated effects of Pivagabine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it relate to the CRF system?

A1: this compound is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory properties.[1][2] Its mechanism of action is thought to be twofold: it modulates GABA-A receptor function and influences the corticotropin-releasing factor (CRF) system.[1][2] Specifically, this compound has been shown to prevent stress-induced alterations in CRF concentrations in the hypothalamus and cerebral cortex of rats.[2] It also leads to a dose-dependent increase in CRF mRNA in these same brain regions. This suggests that this compound's therapeutic effects may be partially mediated through its interaction with the CRF system, in addition to its effects on GABAergic neurotransmission.

Q2: How can we experimentally distinguish between this compound's GABAergic and CRF-mediated effects?

A2: Isolating the CRF-mediated effects of this compound from its GABAergic effects requires a multi-pronged approach using specific pharmacological tools. A key strategy is to use selective antagonists for both GABA-A receptors and CRF receptors (CRF1 and CRF2). For instance, the effects of this compound on a specific downstream signaling pathway (e.g., cAMP production or ERK phosphorylation) can be measured in the presence and absence of a GABA-A receptor antagonist (like bicuculline) and selective CRF1/CRF2 receptor antagonists. If this compound's effect persists in the presence of a GABA-A antagonist but is blocked by a CRF receptor antagonist, it would suggest a direct CRF-mediated action.

Q3: What are the primary signaling pathways activated by CRF receptors?

A3: CRF receptors (CRF1 and CRF2) are G protein-coupled receptors (GPCRs). Their primary signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, they can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC) and mobilization of intracellular calcium. Furthermore, CRF receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Troubleshooting Guides and Experimental Protocols

In Vitro Control Experiment: CRF Receptor Binding Assay

This experiment aims to determine if this compound directly binds to CRF1 or CRF2 receptors.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing human CRF1 or CRF2 receptors (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [125I]-Sauvagine for both CRF1 and CRF2, or a more selective radioligand if available).

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known CRF receptor antagonist, e.g., Astressin).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Troubleshooting Guide: Receptor Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is sticky and binds to filters or plate.Pre-soak filters in 0.5% polyethyleneimine (PEI). Include 0.1% BSA in the assay buffer. Use low-binding plates.
Too much membrane protein in the assay.Reduce the amount of membrane protein per well.
Low Specific Binding Low receptor expression in the cell line.Use a cell line with higher receptor expression or increase the amount of membrane protein.
Radioligand degradation.Use fresh, high-quality radioligand. Store it properly.
Incorrect incubation time or temperature.Optimize incubation time and temperature to ensure equilibrium is reached.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Inefficient washing.Ensure consistent and rapid washing of all wells.
In Vitro Control Experiment: CRF Receptor Signaling - cAMP Assay

This experiment determines if this compound modulates CRF receptor-mediated cAMP production.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Preparation:

    • Seed cells expressing the target CRF receptor (CRF1 or CRF2) in a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Compound Addition and Stimulation:

    • Prepare a serial dilution of this compound.

    • To test for agonist activity, add different concentrations of this compound to the cells.

    • To test for antagonist activity, pre-incubate the cells with different concentrations of this compound before adding a known CRF receptor agonist (e.g., CRF or Urocortin) at its EC80 concentration.

    • Include control wells with vehicle and agonist only.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Troubleshooting Guide: cAMP HTRF Assay

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal High basal cAMP levels in cells.Reduce cell seeding density. Starve cells of serum for a few hours before the assay.
Phosphodiesterase (PDE) activity is too low.Optimize the concentration of the PDE inhibitor (e.g., IBMX) in the assay buffer.
Low Signal Window Low receptor expression or coupling to Gs.Use a cell line with higher receptor expression. Ensure the agonist is potent and used at an appropriate concentration (EC80 for antagonist mode).
Cell health is poor.Ensure cells are healthy and not over-confluent.
High Data Variability Inconsistent cell seeding or pipetting.Ensure uniform cell seeding and use precise pipetting techniques.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with buffer.
In Vitro Control Experiment: CRF Receptor Signaling - ERK Phosphorylation Assay

This experiment investigates if this compound affects the CRF receptor-mediated activation of the MAPK/ERK pathway.

Experimental Protocol: Phospho-ERK Western Blot

  • Cell Culture and Treatment:

    • Plate cells expressing the target CRF receptor in 6-well plates.

    • Serum-starve the cells for at least 4 hours before treatment.

    • Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).

    • Include a positive control with a known CRF receptor agonist and a negative control with vehicle.

    • To test for antagonist effects, pre-treat with this compound before adding the agonist.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK.

    • Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to normalize for protein loading.

    • Calculate the ratio of p-ERK to t-ERK for each sample and compare the results across different treatment conditions.

Troubleshooting Guide: Phospho-ERK Western Blot

IssuePossible Cause(s)Suggested Solution(s)
Weak or No p-ERK Signal Low level of ERK activation.Optimize the agonist concentration and stimulation time. Ensure cells were properly serum-starved.
Ineffective primary antibody.Use a validated p-ERK antibody at the recommended dilution.
Phosphatase activity in the lysate.Ensure fresh and potent phosphatase inhibitors were added to the lysis buffer.
High Background Primary antibody concentration is too high.Titrate the primary antibody concentration.
Insufficient blocking or washing.Increase the blocking time and the number of washes. Use 5% BSA instead of milk for blocking with phospho-antibodies.
Multiple Non-Specific Bands Antibody is not specific.Use a more specific primary antibody.
Protein degradation.Use fresh lysates and always include protease inhibitors.

Quantitative Data Summary

Table 1: Effect of this compound on CRF mRNA Levels in Rat Brain

Brain RegionThis compound Dose (mg/kg, i.p.)Change in CRF mRNA Abundance (%)
Hypothalamus100+ 45%
200+ 80%
300+ 108%
Cerebral Cortex100+ 20%
200+ 35%
300+ 49%

Table 2: Effect of this compound on Stress-Induced Changes in CRF Concentration in Rat Brain

Brain RegionExperimental ConditionChange in CRF Concentration
HypothalamusFoot-shock stress-74%
This compound + Foot-shock stressNo significant change from baseline
This compound alone-52%
Cerebral CortexFoot-shock stress+125%
This compound + Foot-shock stressNo significant change from baseline
This compound aloneNo effect

Visualizations: Signaling Pathways and Experimental Workflows

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound CRF1R CRF1 Receptor This compound->CRF1R Antagonist? CRF CRF/Urocortin CRF->CRF1R Gs Gs CRF1R->Gs Gq Gq CRF1R->Gq MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) CRF1R->MAPK_Cascade Gβγ/Src AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK_Cascade pERK p-ERK MAPK_Cascade->pERK pERK->Gene

Caption: Simplified CRF1 Receptor Signaling Pathways.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Experiments cluster_controls Control Experiments cluster_interpretation Interpretation H Does this compound directly modulate CRF receptor activity? A CRF Receptor Binding Assay (CRF1 & CRF2) H->A B cAMP Signaling Assay (Agonist/Antagonist Mode) H->B C ERK Phosphorylation Assay (Agonist/Antagonist Mode) H->C F This compound binds to CRF receptor A->F Yes G This compound does NOT bind to CRF receptor A->G No D Co-treatment with GABA-A Antagonist (e.g., Bicuculline) B->D E Co-treatment with CRF Receptor Antagonists (CRF1 & CRF2) B->E C->D C->E H2 Effect is independent of GABA-A receptor D->H2 I Effect is blocked by CRF antagonist E->I J Conclusion: This compound has direct CRF-mediated effects F->J H2->J I->J

Caption: Experimental Workflow to Isolate CRF-Mediated Effects.

GABA_CRF_Interaction cluster_neurons Neuronal Interaction cluster_receptors Receptors cluster_molecules Molecules GABA_Neuron GABAergic Neuron GABA GABA GABA_Neuron->GABA Releases CRF_Neuron CRFergic Neuron CRF CRF CRF_Neuron->CRF Releases GABA_A_R GABA-A Receptor GABA_A_R->CRF_Neuron CRF_R CRF Receptor CRF_R->GABA_Neuron Modulates This compound This compound This compound->CRF_Neuron ? This compound->GABA_A_R Modulates GABA->GABA_A_R Activates CRF->CRF_R Activates

Caption: this compound's Potential Sites of Action in the GABA-CRF Circuit.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Pivagabine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of blood-brain barrier (BBB) penetration with Pivagabine and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is BBB penetration important for its analogs?

This compound, or N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of GABA with neuromodulatory activity.[1][2] For its therapeutic effects on the central nervous system (CNS), which are believed to be mediated through the modulation of corticotropin-releasing factor (CRF), efficient penetration of the blood-brain barrier is crucial.[1] Developing analogs with improved BBB penetration can enhance efficacy and reduce peripheral side effects.

Q2: What are the key physicochemical properties influencing the BBB penetration of this compound analogs?

Key properties include lipophilicity (LogP), molecular weight, polar surface area (PSA), and hydrogen bonding capacity. Generally, for passive diffusion across the BBB, a LogP between 1.5 and 2.7, a molecular weight under 450 Da, and a low hydrogen bond count are considered favorable.[3] However, the relationship between these properties and BBB penetration can be complex and may involve active transport mechanisms.

Q3: My this compound analog shows good lipophilicity but poor brain uptake. What could be the issue?

Several factors could be at play:

  • Efflux Transporters: The analog might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.

  • High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.

  • Rapid Metabolism: The compound may be quickly metabolized in the periphery, leading to lower concentrations reaching the brain.

  • Non-optimal Lipophilicity: While lipophilicity is important, excessively high lipophilicity can lead to sequestration in lipid membranes and reduced brain availability.

Q4: How can I determine if my this compound analog is a substrate for efflux transporters?

In vitro transporter assays using cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are a common method. An efflux ratio (the ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction) greater than 2 is generally indicative of active efflux.

Q5: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?

Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady-state. It is considered the gold standard for quantifying BBB penetration because it accounts for plasma and brain tissue binding and reflects the concentration of the drug that is free to interact with its target. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.[4]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies

This is a common challenge indicating poor BBB penetration or rapid clearance from the brain.

Possible Cause Suggested Troubleshooting Step Rationale
High Efflux by P-gp/BCRP Co-administer the this compound analog with a known P-gp/BCRP inhibitor (e.g., elacridar) in your animal model.A significant increase in the Kp value in the presence of an inhibitor strongly suggests the analog is an efflux substrate.
Poor Physicochemical Properties Synthesize and test analogs with modified lipophilicity (LogP), polar surface area (PSA), or hydrogen bond donors/acceptors.Optimizing these properties can enhance passive diffusion across the BBB. Small, moderately lipophilic molecules with low hydrogen bonding potential tend to have better penetration.
High Plasma Protein Binding Determine the fraction of unbound drug in plasma (fu,p) using equilibrium dialysis or ultrafiltration.A low fu,p means less drug is available to cross the BBB. Efforts can be made to design analogs with lower plasma protein affinity.
Rapid Peripheral Metabolism Conduct in vitro metabolic stability assays using liver microsomes.If the analog is rapidly metabolized, consider structural modifications at the metabolic sites to improve stability.
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models (e.g., PAMPA-BBB, Cell-based Transwell Assays)

Variability in in vitro data can hinder the accurate prediction of in vivo BBB penetration.

Possible Cause Suggested Troubleshooting Step Rationale
Poor Barrier Integrity in Cell Culture Regularly measure Transendothelial Electrical Resistance (TEER) to ensure monolayer confluence and tightness. Use appropriate positive and negative controls.Low TEER values indicate a leaky barrier, leading to artificially high permeability measurements.
Compound Solubility Issues Ensure the this compound analog is fully dissolved in the assay buffer. Use a co-solvent like DMSO at a low, consistent concentration if necessary.Compound precipitation will lead to an underestimation of permeability.
Inaccurate Quantification Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.An unreliable analytical method is a common source of inconsistent results.
"Edge Effects" in Microplates To minimize evaporation from the outer wells of the plate, fill the peripheral wells with sterile media or PBS.Evaporation can concentrate the compound and affect the permeability measurement.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for a series of this compound analogs to illustrate how experimental results can be structured for clear comparison.

Table 1: Physicochemical Properties and In Vitro BBB Permeability of this compound Analogs

CompoundMolecular Weight (Da)cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPAMPA-BBB Pₑ (10⁻⁶ cm/s)
This compound187.241.266.4234.5 ± 0.3
Analog A201.271.866.4236.2 ± 0.5
Analog B215.302.566.4238.1 ± 0.6
Analog C187.241.278.5342.1 ± 0.2
Analog D229.281.566.4235.5 ± 0.4

Table 2: In Vivo Brain Penetration and Plasma Protein Binding of this compound Analogs in Rats

CompoundBrain KpPlasma Unbound Fraction (fu,p)Brain Unbound Fraction (fu,b)Kp,uu
This compound0.850.600.751.06
Analog A1.200.550.701.52
Analog B0.500.400.500.63
Analog C0.300.650.800.37
Analog D0.950.250.401.52

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) in dodecane solution (20 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards

  • LC-MS/MS for quantification

Procedure:

  • Prepare the Donor Plate: Coat the filter membrane of each well of the 96-well filter plate with 5 µL of the PBL/dodecane solution.

  • Prepare the test compounds in PBS at a final concentration of 10 µM.

  • Add 200 µL of the compound solution to each well of the coated filter plate (donor plate).

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability (Pₑ): The effective permeability is calculated using the following equation: Pₑ = [ -ln(1 - Cₐ/Cₑq) ] * (Vₐ * Vd) / (Area * Time * (Vₐ + Vd)) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, Area is the filter area, and Time is the incubation time.

Protocol 2: In Situ Brain Perfusion in Rats

This method allows for the precise measurement of brain uptake of compounds from a controlled perfusate.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4)

  • Test compound with a radiolabeled tracer

  • Surgical instruments

  • Scintillation counter

Procedure:

  • Anesthesia: Anesthetize the rat according to approved institutional protocols.

  • Surgical Preparation: Expose the common carotid artery and ligate its external branches.

  • Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

  • Compound Infusion: Switch to the perfusion buffer containing the test compound at a known concentration and infuse for a short period (e.g., 30-60 seconds).

  • Termination: Stop the perfusion and decapitate the animal.

  • Brain Dissection and Analysis: Dissect the brain, weigh it, and measure the amount of radiolabeled compound using a scintillation counter.

  • Calculate Brain Uptake: The brain uptake can be expressed as the volume of distribution (Vd) or the permeability-surface area (PS) product.

Visualizations

Signaling Pathway

CRF_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Anterior Pituitary CRH->Pituitary CRHR1 CRHR1 Pituitary->CRHR1 binds to AC Adenylyl Cyclase CRHR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene_Expression Gene Expression (e.g., POMC) PKA->Gene_Expression phosphorylates transcription factors This compound This compound Analogs This compound->CRH modulates release

Caption: Simplified CRF signaling pathway modulated by this compound analogs.

Experimental Workflow

BBB_Penetration_Workflow Start This compound Analog Synthesis PhysChem Physicochemical Characterization (LogP, MW, PSA) Start->PhysChem InVitro In Vitro Screening PhysChem->InVitro Decision Lead Candidate Selection PhysChem->Decision PAMPA PAMPA-BBB InVitro->PAMPA CellAssay Cell-based Assay (e.g., MDCK-MDR1) InVitro->CellAssay InVivo In Vivo Validation InVitro->InVivo Promising Candidates PK_Study Pharmacokinetic Study (Brain Kp, Kp,uu) InVivo->PK_Study PD_Study Pharmacodynamic Study (Target Engagement) InVivo->PD_Study InVivo->Decision

Caption: Workflow for assessing BBB penetration of this compound analogs.

Troubleshooting Logic

Troubleshooting_Logic Start Low In Vivo Brain Penetration (Low Kp) CheckEfflux Is it an efflux substrate? Start->CheckEfflux EffluxYes CheckEfflux->EffluxYes Yes EffluxNo CheckEfflux->EffluxNo No ModifyStructure Modify structure to reduce efflux recognition EffluxYes->ModifyStructure CheckPPB High plasma protein binding? EffluxNo->CheckPPB PPBYes CheckPPB->PPBYes Yes PPBNo CheckPPB->PPBNo No ModifyPPB Modify structure to decrease plasma binding PPBYes->ModifyPPB CheckMetabolism Rapid peripheral metabolism? PPBNo->CheckMetabolism MetabolismYes CheckMetabolism->MetabolismYes Yes MetabolismNo CheckMetabolism->MetabolismNo No Stabilize Modify structure to block metabolic sites MetabolismYes->Stabilize Reassess Reassess Physicochemical Properties (LogP, PSA) MetabolismNo->Reassess

Caption: Decision tree for troubleshooting low brain penetration.

References

Mitigating ceiling effects in Pivagabine dose-response studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivagabine. The focus is on mitigating ceiling effects in dose-response studies to ensure accurate assessment of its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is a ceiling effect in the context of this compound dose-response studies?

A1: A ceiling effect in pharmacology refers to the phenomenon where, after a certain dosage is reached, further increases in the dose of a drug like this compound do not produce a greater therapeutic effect[1][2]. The dose-response curve flattens, indicating that the maximal response has been achieved[3]. This can be due to factors such as the saturation of target receptors or downstream signaling pathways. In this compound studies, this might manifest as no further improvement in anxiety or depression scores on rating scales, despite escalating the dose.

Q2: How does this compound's mechanism of action relate to potential ceiling effects?

A2: this compound is understood to modulate the corticotropin-releasing factor (CRF) system and antagonize stress-induced changes in GABA-A receptor function, rather than acting as a direct GABA agonist[4]. The ceiling effect could be reached when the CRF receptors or the modulatory sites on the GABA-A receptors targeted by this compound's downstream effects become fully saturated. Once these targets are saturated, administering a higher dose of this compound will not produce a greater biological response.

Q3: We are observing a plateau in our preclinical anxiety model. How can we confirm it's a true ceiling effect?

A3: First, ensure the behavioral assay has the dynamic range to detect further changes. If animals are already showing minimal anxiety-like behavior at a certain dose, the test may be "bottomed out" (a form of ceiling effect in the measurement scale). To confirm a pharmacological ceiling effect, consider the following:

  • Evaluate Target Engagement: If possible, use techniques like receptor occupancy assays to determine if the drug's molecular target is saturated at the doses where the behavioral plateau is observed.

  • Assess Alternative Endpoints: Measure other physiological or behavioral parameters that are modulated by this compound. If other dose-dependent effects are still observed after the primary endpoint has plateaued, this could provide more nuanced information.

  • Control for confounding factors: Ensure that the observed plateau is not due to factors like decreased drug absorption at higher doses or the emergence of off-target effects that might counteract the primary therapeutic effect.

Troubleshooting Guides

Issue 1: Early Plateau in Dose-Response Curve in a Preclinical Study

You are conducting an anxiety study in rodents using the Elevated Plus Maze (EPM) test and observe that the anxiolytic effect of this compound plateaus at a lower dose than anticipated.

Troubleshooting Steps:

  • Review Assay Sensitivity: The EPM is sensitive to environmental factors. Ensure that baseline anxiety levels in your control group are not too low. If the animals are not sufficiently anxious, to begin with, there is little room for an anxiolytic effect to be demonstrated, creating an artificial ceiling.

  • Widen the Dose Range: Your current dose range may be too narrow and centered on the upper portion of the dose-response curve. Include lower doses to better characterize the ascending part of the curve.

  • Consider a Biphasic Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve. In a study on this compound's effects on conditioned responses in rats, lower doses (10 and 50 mg/kg) improved learning, while higher doses (100 and 200 mg/kg) had the opposite effect[5]. Your "plateau" might be the peak of a biphasic response.

  • Use a Different Behavioral Assay: Cross-validate your findings using a different anxiety paradigm, such as the Open Field Test or the Light-Dark Box test. Different tests measure different aspects of anxiety-like behavior and may have different sensitivities.

Issue 2: High Placebo Response in a Clinical Trial Obscuring the Dose-Response Relationship

In your Phase II dose-ranging study for this compound in patients with generalized anxiety disorder, a high placebo response is making it difficult to discern a clear dose-dependent effect.

Troubleshooting Steps:

  • Implement Subject Training: Train subjects to accurately report their symptoms. Studies have shown that training in accurate pain reporting can diminish the placebo response. This could be adapted for subjective anxiety ratings.

  • Enrich the Study Population: Enroll patients with a minimum severity of symptoms at baseline. Clinical trials for antidepressants have found that the drug-placebo difference is more pronounced in patients with higher baseline scores on the Hamilton Depression Rating Scale (HDRS).

  • Optimize Study Design: Consider a sequential parallel comparison design (SPCD), where placebo non-responders from an initial phase are re-randomized to receive either the drug or a placebo. This design can help to reduce the impact of the placebo effect.

  • Statistical Modeling: Employ advanced statistical models like the Multiple Comparison Procedure and Modeling (MCP-Mod) approach. This method allows for the evaluation of different dose-response shapes and can provide a more robust analysis in the presence of a high placebo response.

Data Presentation

To illustrate a hypothetical ceiling effect in a this compound dose-response study, the following table summarizes data from a preclinical anxiety model (e.g., time spent in the open arms of an Elevated Plus Maze).

Dose Group (mg/kg)NMean Time in Open Arms (seconds)Standard Deviation% Increase from Vehicle
Vehicle2030.28.50%
This compound 102045.89.151.7%
This compound 302062.110.3105.6%
This compound 602075.511.2150.0%
This compound 902076.110.8152.0%
This compound 1202075.811.5151.0%

Note: This data is illustrative and designed to demonstrate a ceiling effect where the therapeutic response plateaus at doses of 60 mg/kg and above.

Experimental Protocols

Protocol 1: Preclinical Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 30, 60, 90, 120 mg/kg) 30 minutes before testing.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the session using a video camera mounted above the maze. Score the time spent in the open and closed arms, and the number of entries into each arm.

  • Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Protocol 2: Clinical Assessment of Anxiolytic Efficacy using the Hamilton Anxiety Rating Scale (HARS)

Objective: To evaluate the dose-dependent efficacy of this compound in reducing anxiety symptoms in human subjects.

Methodology:

  • Patient Population: Recruit patients with a diagnosis of Generalized Anxiety Disorder (GAD) and a baseline HARS score ≥ 18.

  • Study Design: A double-blind, placebo-controlled, parallel-group, dose-ranging study. Randomize subjects to receive a placebo or one of several fixed doses of this compound (e.g., 200 mg, 600 mg, 1200 mg, 1800 mg) daily for 8 weeks. A clinical trial with a daily dose of 1800 mg of this compound has shown significant improvement in HARS scores.

  • Assessment: The HARS is a 14-item clinician-administered scale that assesses the severity of anxiety symptoms. Administer the HARS at baseline and at specified follow-up visits (e.g., weeks 1, 2, 4, 6, and 8).

  • Primary Endpoint: The primary efficacy endpoint is the change from baseline in the total HARS score at week 8.

  • Statistical Analysis: Analyze the dose-response relationship using statistical models such as ANCOVA or MCP-Mod to test for a significant drug effect and to identify the optimal dose range.

Visualizations

G cluster_0 This compound Signaling Pathway Stress Stress Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus activates GABA_A GABA-A Receptor Function Stress->GABA_A alters CRF CRF Release Hypothalamus->CRF induces Anxiety Anxiety Response CRF->Anxiety promotes GABA_A->Anxiety modulates This compound This compound This compound->CRF inhibits This compound->GABA_A antagonizes stress effects

Caption: this compound's proposed mechanism of action in mitigating stress and anxiety.

G cluster_1 Workflow for Investigating a Ceiling Effect Observation Dose-Response Plateau Observed Step1 Step 1: Verify Assay Sensitivity (e.g., baseline levels) Observation->Step1 Step2 Step 2: Modify Study Design Step1->Step2 Assay OK Step3 Step 3: Cross-Validate with Alternative Endpoints Step2->Step3 Design Optimized Step4 Step 4: Advanced Statistical Analysis Step3->Step4 Endpoints Corroborated Conclusion Characterize True Ceiling Effect Step4->Conclusion

Caption: Troubleshooting workflow for an observed ceiling effect in dose-response studies.

G cluster_2 Logical Relationship of Mitigation Strategies cluster_design Design cluster_measurement Measurement cluster_analysis Analysis Problem Ceiling Effect Obscures Dose-Response Design Study Design Optimization Problem->Design Measurement Endpoint Selection & Measurement Precision Problem->Measurement Analysis Statistical Approach Problem->Analysis DoseRange Wide Dose Range Design->DoseRange Pilot Pilot Studies Design->Pilot SensitiveAssays Use Highly Sensitive and Validated Assays Measurement->SensitiveAssays Biomarkers Incorporate Biomarkers (e.g., CRF levels) Measurement->Biomarkers MCPMod MCP-Mod Analysis->MCPMod NonLinear Non-linear Regression Analysis->NonLinear

Caption: Key strategies to mitigate ceiling effects in this compound research.

References

Validation & Comparative

A Comparative Analysis of Pivagabine and Benzodiazepines for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct head-to-head clinical trials comparing the anxiolytic efficacy of Pivagabine and benzodiazepines. This guide, therefore, presents a comparative analysis based on the individual clinical and preclinical data available for each drug class, highlighting their distinct mechanisms of action and summarizing the existing, albeit separate, efficacy data.

This compound, a drug once introduced in Italy for depressive and maladaptive syndromes, has since been discontinued.[1] In contrast, benzodiazepines remain a widely prescribed class of drugs for anxiety disorders, though their use is tempered by concerns regarding dependence and withdrawal. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison based on the available scientific evidence.

Mechanism of Action: A Tale of Two Pathways

The anxiolytic effects of this compound and benzodiazepines stem from fundamentally different molecular mechanisms. Benzodiazepines exert their effects by enhancing the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] this compound, on the other hand, is believed to modulate the corticotropin-releasing factor (CRF) system, a key player in the body's stress response.

Benzodiazepine Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding event allosterically modulates the receptor, increasing the affinity of GABA for its own binding site.[3] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and ultimately reducing neuronal excitability. This widespread central nervous system depression underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Benzodiazepine Signaling Pathway
This compound's Proposed Signaling Pathway

Initially thought to be a prodrug of GABA, this compound's mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] Preclinical studies in rats have shown that this compound can prevent stress-induced changes in CRF concentrations in the brain.[4] CRF is a neuropeptide that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress. By modulating the CRF system, this compound may exert its anxiolytic effects by attenuating the neurobiological cascade associated with stress and anxiety.

Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF_Release CRF Release Hypothalamus->CRF_Release HPA_Axis_Activation HPA Axis Activation CRF_Release->HPA_Axis_Activation Anxiety_Symptoms Anxiety Symptoms HPA_Axis_Activation->Anxiety_Symptoms This compound This compound This compound->CRF_Release Modulates

This compound's Proposed Signaling Pathway

Anxiolytic Efficacy: A Look at the Data

Direct comparative data on the anxiolytic efficacy of this compound and benzodiazepines is unavailable. The following tables summarize the quantitative data from separate clinical investigations.

This compound Efficacy Data

The primary clinical evidence for this compound's anxiolytic effect comes from an open-label trial in patients with mood and adjustment disorders.

Study PopulationInterventionDurationOutcome MeasureResult
22 young patients with dysthymic disorders and 38 older patients with adjustment disordersThis compound 1800 mg/day30 daysHamilton Anxiety Rating Scale (HARS)50% to 80% improvement in HARS criteria
Benzodiazepine Efficacy Data

The efficacy of benzodiazepines for Generalized Anxiety Disorder (GAD) has been evaluated in numerous placebo-controlled trials. A meta-analysis of such trials provides an overview of their anxiolytic effect.

Study PopulationInterventionDurationOutcome MeasureResult (Mean Difference vs. Placebo)
Patients with Generalized Anxiety Disorder (from 58 studies)Various BenzodiazepinesVariedHamilton Anxiety Scale (HAM-A)Statistically significant improvement, with a greater mean difference in studies with higher baseline HAM-A scores and shorter duration

Experimental Protocols

Detailed methodologies from the key studies cited are provided below to allow for a critical evaluation of the evidence.

This compound Clinical Trial Protocol

The clinical evaluation of this compound's efficacy was conducted as an open-label trial.

  • Study Design: Open-label, non-comparative clinical trial.

  • Participants: 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders.

  • Intervention: Oral administration of 1800 mg of this compound daily.

  • Duration: 30 days.

  • Primary Outcome Measures: Change from baseline in the Hamilton Rating Scale for Depression (HDRS) and the Hamilton Anxiety Rating Scale (HARS), and the Self-rating Anxiety Scale (SAS).

  • Key Findings: The study reported a significant improvement in the psychic state of both patient groups, with variations from 50% to 80% in the criteria of the utilized rating scales. The drug was reported to be well-tolerated with no serious side effects.

Representative Benzodiazepine Clinical Trial Protocol for GAD

The following represents a typical design for a placebo-controlled trial of a benzodiazepine in Generalized Anxiety Disorder, based on a systematic review of 58 studies.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients meeting the diagnostic criteria for Generalized Anxiety Disorder (e.g., DSM-IV).

  • Intervention: Flexible or fixed dosing of a benzodiazepine (e.g., diazepam, lorazepam, alprazolam) compared to a placebo.

  • Duration: Typically short-term, ranging from a few weeks to a few months.

  • Primary Outcome Measure: Mean change in the Hamilton Anxiety Scale (HAM-A) score from baseline to endpoint.

  • Statistical Analysis: Analysis of covariance (ANCOVA) is often used to compare the change in HAM-A scores between the active treatment and placebo groups, with baseline HAM-A score as a covariate.

cluster_0 This compound Trial Workflow cluster_1 Benzodiazepine Trial Workflow (Representative) P_Screening Patient Screening (Dysthymic/Adjustment Disorder) P_Enrollment Enrollment P_Screening->P_Enrollment P_Treatment This compound 1800mg/day (30 days) P_Enrollment->P_Treatment P_Assessment Assessment (HARS, HDRS, SAS) P_Treatment->P_Assessment P_Analysis Data Analysis (% Improvement) P_Assessment->P_Analysis B_Screening Patient Screening (GAD Diagnosis) B_Randomization Randomization B_Screening->B_Randomization B_Treatment_B Benzodiazepine B_Randomization->B_Treatment_B B_Treatment_P Placebo B_Randomization->B_Treatment_P B_Assessment Assessment (HAM-A at Baseline & Endpoint) B_Treatment_B->B_Assessment B_Treatment_P->B_Assessment B_Analysis Statistical Analysis (Mean Difference) B_Assessment->B_Analysis

Comparative Experimental Workflows

Conclusion

The available evidence suggests that this compound and benzodiazepines operate through distinct neurobiological pathways to achieve anxiolytic effects. While benzodiazepines have a well-established, albeit cautioned, role in the management of anxiety disorders with a large body of clinical trial data, the clinical evidence for this compound is limited to a single open-label study. The discontinuation of this compound has likely precluded the conduct of direct comparative trials against established anxiolytics like benzodiazepines.

For researchers and drug development professionals, this comparison underscores the importance of diverse mechanistic approaches to treating anxiety. While the GABAergic system has been a cornerstone of anxiolytic drug development, the modulation of the CRF system, as proposed for this compound, represents an alternative and potentially valuable therapeutic target. Future research into CRF modulators may provide new avenues for the development of anxiolytic agents with novel mechanisms of action and potentially different side-effect profiles compared to traditional benzodiazepines. The lack of direct comparative data between this compound and benzodiazepines highlights a significant knowledge gap and emphasizes the need for rigorous, controlled comparative efficacy trials for any new anxiolytic candidate.

References

A Comparative Neuropharmacological Analysis of Pivagabine and Fengabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuropharmacological profiles of Pivagabine and Fengabine, two psychoactive compounds with reported antidepressant and anxiolytic properties. The following sections present available quantitative data, outline experimental methodologies for key studies, and visualize proposed mechanisms and experimental workflows.

Introduction

This compound and Fengabine are both compounds that have been investigated for their potential in treating mood and anxiety disorders. While both have been broadly classified as GABAergic agents, their precise mechanisms of action and overall neuropharmacological profiles exhibit notable differences. This guide aims to collate and present the existing scientific data to facilitate a clear and objective comparison for research and drug development purposes.

Data Presentation

Table 1: In Vitro Neuropharmacological Profile
ParameterThis compoundFengabine
Primary Target Corticotropin-Releasing Factor (CRF) SystemIndirect GABAergic Modulation
GABA-A Receptor Binding No direct binding reported. Modulates GABA-A receptor function under stress[1].Inactive on [3H]GABA binding to GABA-A or GABA-B receptors (up to 50-100 µM)[2].
Monoamine Transporter Inhibition Data not availableDoes not inhibit monoamine uptake[3].
Monoamine Oxidase (MAO) Inhibition Data not availableDoes not inhibit monoamine oxidase[3].
Other Receptor Binding Data not availableData not available
Table 2: In Vivo Neuropharmacological Profile & Efficacy
ParameterThis compoundFengabine
Primary Indication(s) Antidepressant, AnxiolyticAntidepressant
Key In Vivo Effects Prevents stress-correlated behavioral deficits. Improves performance in stress-related tests (e.g., open field, water maze)[4]. Reduces anxiety-producing reactions.Reverses passive avoidance deficit in olfactory bulbectomized rats. Antagonizes escape deficit in the learned helplessness model. Wide-spectrum anticonvulsant action.
Effective Dose Range (Animal Models) 10 - 200 mg/kg25 - 50 mg/kg (reversal of learning deficit)
Clinical Dose Range 1800 mg/day600 - 2400 mg/day
Table 3: Pharmacokinetic Profile
ParameterThis compoundFengabine
Bioavailability (Oral) Data not availableData not available
Biological Half-life 6.4 hoursData not available
Plasma Protein Binding Data not availableData not available

Mechanism of Action

This compound

This compound's primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, a key regulator of the stress response. While initially thought to be a prodrug of GABA, subsequent research has pointed towards its effects on CRF. This compound has been shown to prevent stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.

Pivagabine_Mechanism Stress Stress CRF_System CRF System Stress->CRF_System activates GABA_A_Receptor GABA-A Receptor Function CRF_System->GABA_A_Receptor modulates Behavioral_Deficits Stress-Related Behavioral Deficits GABA_A_Receptor->Behavioral_Deficits contributes to This compound This compound This compound->CRF_System modulates This compound->GABA_A_Receptor prevents stress- induced changes Fengabine_Mechanism Fengabine Fengabine Unknown_Target Unknown Target(s) Fengabine->Unknown_Target acts on GABAergic_System GABAergic System Unknown_Target->GABAergic_System modulates Antidepressant_Effects Antidepressant Effects GABAergic_System->Antidepressant_Effects produces GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Antidepressant_Effects mediates Bicuculline Bicuculline Bicuculline->GABA_A_Receptor antagonizes Pivagabine_Protocol cluster_pre_treatment Pre-Treatment cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Admin This compound/Vehicle Administration (i.p.) Animal_Acclimation->Drug_Admin Baseline_Temp Measure Baseline Rectal Temperature Drug_Admin->Baseline_Temp Stressor Apply Stressor Baseline_Temp->Stressor Post_Stressor_Temp Measure Post-Stressor Rectal Temperature Stressor->Post_Stressor_Temp Calculate_Delta_T Calculate Temperature Change (ΔT) Post_Stressor_Temp->Calculate_Delta_T Compare_Groups Compare ΔT between This compound and Vehicle Groups Calculate_Delta_T->Compare_Groups Fengabine_Protocol cluster_induction Induction Phase (Day 1) cluster_treatment Treatment Phase (Multiple Days) cluster_testing Testing Phase (Subsequent Days) cluster_analysis Data Analysis Inescapable_Shock Inescapable Foot Shock Session Drug_Admin Fengabine/Vehicle Administration Inescapable_Shock->Drug_Admin Avoidance_Training Conditioned Avoidance Training (Shuttle Box) Drug_Admin->Avoidance_Training Record_Failures Record Escape Failures Avoidance_Training->Record_Failures Compare_Failures Compare Escape Failures between Fengabine and Vehicle Groups Record_Failures->Compare_Failures

References

A Comparative Analysis of Pivagabine and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Mood and Anxiety Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pivagabine and Selective Serotonin Reuptake Inhibitors (SSRIs), two distinct classes of psychotropic agents. The information is compiled from preclinical and clinical studies to assist researchers and professionals in the field of drug development in understanding their respective mechanisms and therapeutic potential.

Mechanism of Action

This compound and SSRIs exert their effects through fundamentally different pathways. SSRIs, the current first-line treatment for many mood and anxiety disorders, primarily target the serotonergic system. This compound, a novel psychoactive drug, is understood to modulate the stress response system.

This compound

Initially thought to be a prodrug of GABA, this compound's primary mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] It has been shown to antagonize the effects of stress on GABA-A receptor function and CRF concentrations in the brain.[2] By preventing stress-induced changes in these systems, this compound may alleviate symptoms of depression and anxiety.

Stress Stress CRF_Release CRF Release Stress->CRF_Release GABA_A_Receptor_Dysfunction GABA-A Receptor Dysfunction Stress->GABA_A_Receptor_Dysfunction HPA_Axis_Activation HPA Axis Activation CRF_Release->HPA_Axis_Activation Symptoms Depressive & Anxious Symptoms HPA_Axis_Activation->Symptoms GABA_A_Receptor_Dysfunction->Symptoms This compound This compound This compound->CRF_Release Inhibits This compound->GABA_A_Receptor_Dysfunction Antagonizes Stress Effect

Diagram 1: Proposed Mechanism of Action of this compound.
Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft. This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This enhanced signaling is thought to be responsible for their antidepressant and anxiolytic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Cleft Presynaptic_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptor Postsynaptic Serotonin Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding SSRI SSRI SSRI->SERT Blocks Serotonin Serotonin

Diagram 2: Mechanism of Action of SSRIs.

Efficacy Data: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with SSRIs are not available in the current literature. Therefore, this comparison is based on data from separate clinical trials against placebo or within specific patient populations.

This compound Efficacy Data

Clinical studies on this compound have shown promising results in the treatment of mood and adjustment disorders, as well as neurasthenia.

Study Population Intervention Duration Outcome Measures Key Findings Citation
Dysthymic and Adjustment DisordersThis compound (1800 mg/day)30 daysHDRS, HARS, SAS50% to 80% improvement in scores.[3]
NeurastheniaThis compound (1800 mg/day)4 weeksCGI Improvement ScaleSignificantly superior to placebo in improving illness. Reduced physical and mental fatigability.[4]
SSRI Efficacy Data (Representative Examples)

The efficacy of SSRIs has been extensively studied in numerous clinical trials for depression and anxiety disorders. The following table presents data from trials of commonly prescribed SSRIs.

SSRI Study Population Duration Outcome Measures Key Findings Citation
Sertraline Major Depressive Disorder (SSRI-naive)10 weeksHAM-D-17Clinical response rate of 72% vs 32% for placebo.[5]
Major Depression in patients with acute MI or unstable angina24 weeksHAM-D, CGI-ICGI-I responder rates significantly higher than placebo (67% vs 53%).
Fluoxetine Major Depressive Disorder in hemodialysis patients12 weeksMINI diagnosis of MDD, PHQ-987.5% of patients no longer met criteria for MDD. Significant decrease in mean PHQ-9 scores.
Paroxetine Generalized Anxiety Disorder8 weeksHAM-A, CGI-IResponse rates of 62% (20mg) and 68% (40mg) vs 46% for placebo.
Major Depressive Disorder (Meta-analysis)N/AHAM-DModest benefit over placebo (d = 0.32).
Anxiety Disorders (Meta-analysis)N/AHAM-AModest efficacy difference between paroxetine and placebo (d = 0.27).

Experimental Protocols

Detailed experimental protocols for the this compound studies are limited in the publicly available literature. However, key design elements can be summarized. For SSRIs, a vast number of detailed protocols are available; a representative example is provided below.

This compound Clinical Trial Protocol (General Overview)

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Inclusion_Criteria Inclusion Criteria: - Diagnosis of Dysthymia,  Adjustment Disorder, or Neurasthenia Randomization Randomization Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria: - Other major psychiatric disorders Pivagabine_Arm This compound (1800 mg/day) Randomization->Pivagabine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessment Endpoint Assessment (4-8 weeks): HDRS, HARS, SAS, CGI Pivagabine_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Baseline_Assessment Baseline Assessment: HDRS, HARS, SAS, CGI

Diagram 3: Generalized this compound Clinical Trial Workflow.
  • This compound Study on Mood and Adjustment Disorders: This was an open-label trial involving 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders. All patients received 1800 mg of this compound orally for 30 days. Efficacy was assessed using the Hamilton Rating Scale for Depression (HDRS), Hamilton Rating Scale for Anxiety (HARS), and the Self-rating Anxiety Scale (SAS).

  • This compound Study in Neurasthenia: This was a randomized, double-blind, placebo-controlled trial with 118 patients diagnosed with neurasthenia. Participants received either 1800 mg/day of this compound or a placebo orally for four weeks. The primary outcome was the Clinical Global Impression (CGI) improvement of illness scale.

Sertraline Clinical Trial Protocol for Major Depressive Disorder (Example)

cluster_screening Screening & Run-in cluster_treatment Treatment Phase (24 weeks) cluster_assessment Assessment Inclusion_Criteria Inclusion Criteria: - MDD Diagnosis (DSM-IV) - HAM-D-17 score 19-36 Placebo_Run_in 2-week single-blind placebo run-in Inclusion_Criteria->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Sertraline_Arm Sertraline (50-200 mg/day) Randomization->Sertraline_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up_Assessments Follow-up Assessments: Regular intervals Sertraline_Arm->Follow_up_Assessments Placebo_Arm->Follow_up_Assessments Baseline_Assessment Baseline Assessment: HAM-D, CGI-I, LVEF

Diagram 4: Example of a Sertraline Clinical Trial Workflow.
  • Sertraline in Patients with Acute MI or Unstable Angina: This was a randomized, double-blind, placebo-controlled trial involving 369 patients with Major Depressive Disorder (MDD). Following a 2-week single-blind placebo run-in, patients were randomized to receive either a flexible dose of sertraline (50-200 mg/day) or a placebo for 24 weeks. The primary safety outcome was the change in left ventricular ejection fraction (LVEF), while efficacy was assessed using the HAM-D and Clinical Global Impression-Improvement (CGI-I) scales.

Summary and Future Directions

This compound and SSRIs represent two distinct therapeutic approaches for mood and anxiety disorders. While SSRIs have a well-established efficacy profile and are widely used, this compound offers a novel mechanism of action by targeting the stress response system. The available data for this compound, although limited, suggests potential efficacy with a favorable side effect profile.

References

Pivagabine's Efficacy as a CRF Modulator: A Comparative Analysis with Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pivagabine's effectiveness as a Corticotropin-Releasing Factor (CRF) modulator against other prominent small molecule CRF1 receptor antagonists. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows to offer a comprehensive overview for research and drug development professionals.

Introduction to CRF Modulation

Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. Small molecule modulators of the CRF system, particularly antagonists of the CRF1 receptor, have been a major focus of drug discovery efforts. This compound, a hydrophobic derivative of 4-aminobutyric acid, has demonstrated neuromodulatory activity involving the CRF system. This guide compares the preclinical efficacy of this compound with other well-characterized small molecule CRF1 receptor antagonists, namely Antalarmin, R121919, CP-154,526, and DMP696.

Quantitative Data Comparison

Direct comparative studies evaluating the effects of this compound and other small molecule CRF1 receptor antagonists on CRF concentrations under identical experimental conditions are limited. The available data is presented below, categorized by compound.

This compound: Effects on CRF Concentration

This compound has been shown to modulate CRF concentrations in different brain regions of rats, particularly under stress conditions.

Brain RegionConditionThis compound TreatmentEffect on CRF Concentration
HypothalamusFoot-shock stress200 mg/kg, i.p.Prevented a 74% decrease
Cerebral CortexFoot-shock stress200 mg/kg, i.p.Prevented a 125% increase
HypothalamusNo stress200 mg/kg, i.p.52% reduction
Cerebral CortexNo stress200 mg/kg, i.p.No effect

Data from: Serra M, et al. (1999). Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain.[1]

Small Molecule CRF1 Receptor Antagonists: Effects on HPA Axis and Receptor Occupancy

While direct CRF concentration data is not consistently available for other small molecule antagonists in comparable studies, their efficacy is often demonstrated by their impact on the downstream Hypothalamic-Pituitary-Adrenal (HPA) axis (measured by ACTH and corticosterone levels) and their ability to occupy CRF1 receptors in the brain.

CompoundParameterModelDoseEffect
Antalarmin Conditioned Fear ResponseHigh-anxiety rats10 mg/kg, i.p.Significantly attenuated conditioned fear
Plasma CorticosteroneHigh-anxiety rats10 mg/kg, i.p.Increased plasma corticosterone concentration
R121919 ACTH Response to NoveltyRats10 mg/kg, s.c.82% decrease
Corticosterone Response to NoveltyRats10 mg/kg, s.c.97% decrease
CRF1 Receptor Occupancy (Cortex)Rats10 mg/kg, s.c.~85% occupancy
CP-154,526 Morphine-induced Conditioned Place PreferenceMiceNot specifiedAbolished acquisition
CRF/pCREB-positive neurons in PVNMiceNot specifiedDecreased the number
DMP696 Stress-induced Corticosterone IncreaseDefensive Withdrawal Test (Rats)3.0-10 mg/kg, P.O.Reversed the increase

Data from: Various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.

Experimental Protocols

Measurement of CRF Concentration in Rat Brain Tissue (Representative Protocol)

This section outlines a representative experimental protocol for the quantification of CRF in rat brain tissue, based on the methodologies described in the cited literature, primarily utilizing radioimmunoassay (RIA).

1. Tissue Collection and Preparation:

  • Male Sprague-Dawley rats are used as the animal model.

  • Following treatment with the test compound (e.g., this compound) or vehicle, animals are euthanized.

  • The brain is rapidly excised and placed on an ice-cold surface.

  • The hypothalamus and cerebral cortex are dissected.

  • Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

2. CRF Extraction:

  • Frozen tissue samples are weighed and homogenized in an extraction solution (e.g., 1 M acetic acid).

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

  • The supernatant containing the CRF peptide is collected and lyophilized.

3. Radioimmunoassay (RIA) Procedure:

  • The lyophilized extract is reconstituted in RIA buffer.

  • The assay is performed in duplicate or triplicate for each sample.

  • A standard curve is generated using known concentrations of synthetic rat CRF.

  • To each assay tube, the following are added in sequence:

    • RIA buffer

    • Standard or sample

    • CRF antiserum (primary antibody)

    • ¹²⁵I-labeled CRF (tracer)

  • The tubes are incubated for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the unlabeled CRF in the sample/standard and the radiolabeled CRF for the primary antibody.

  • A precipitating agent (e.g., a second antibody against the primary antibody, such as goat anti-rabbit IgG) is added, and the tubes are incubated further to precipitate the antibody-bound CRF.

  • The tubes are centrifuged to pellet the precipitate.

  • The supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.

  • The concentration of CRF in the samples is determined by comparing the measured radioactivity to the standard curve.

Mandatory Visualizations

CRF Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CRF1 receptor. Small molecule antagonists act by blocking this receptor, thereby inhibiting these downstream effects.

CRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds and Activates Antagonist Small Molecule Antagonist Antagonist->CRF1R Binds and Blocks G_Protein Gαs CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for stress response proteins) CREB->Gene_Expression Regulates CRF_Measurement_Workflow Start Start: Animal Treatment Tissue_Collection Brain Tissue Collection (Hypothalamus, Cortex) Start->Tissue_Collection Extraction CRF Extraction Tissue_Collection->Extraction RIA Radioimmunoassay (RIA) Extraction->RIA Data_Analysis Data Analysis and Quantification RIA->Data_Analysis End End: CRF Concentration Results Data_Analysis->End

References

Pivagabine: A Comparative Analysis of its Antidepressant Effects Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antidepressant effects of Pivagabine, a compound with a unique mechanism of action, against established standard antidepressant drugs. Due to the limited availability of recent research on this compound, this guide synthesizes the available clinical and preclinical data and presents it alongside comparable data for widely-used antidepressants for contextual evaluation.

Executive Summary

This compound, a derivative of gamma-aminobutyric acid (GABA), was introduced as an antidepressant and anxiolytic agent in Italy in 1997 but has since been discontinued.[1] Its proposed mechanism of action involves the modulation of the corticotropin-releasing factor (CRF) system, a key player in the body's stress response, distinguishing it from conventional antidepressants that primarily target monoamine neurotransmitter systems.[1][2] This guide will explore the available evidence for this compound's efficacy and compare it with a standard Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline, in a clinical context, and with Fluoxetine in a preclinical setting.

Clinical Efficacy: this compound vs. Sertraline

For a comparative perspective, the Sertraline for Depression and Heart Disease in Chronic Heart Failure (SADHART-CHF) trial provides robust data on a standard SSRI. In this randomized, double-blind, placebo-controlled study, patients with major depressive disorder and heart failure were treated with sertraline (50-200 mg/day) for 12 weeks.

Table 1: Comparison of Clinical Efficacy Data

ParameterThis compoundSertraline (SADHART-CHF Trial)
Drug Class GABAergic modulatorSelective Serotonin Reuptake Inhibitor (SSRI)
Dosage 1800 mg/day50-200 mg/day
Treatment Duration 30 days12 weeks
Primary Efficacy Measure Hamilton Depression Rating Scale (HDRS)Hamilton Depression Rating Scale (HDRS)
Reported Efficacy 50-80% improvement in HDRS criteriaMean change from baseline in HDRS: -7.1 (Sertraline) vs. -6.8 (Placebo)
Side Effects Reported as well-tolerated with no serious side effects.Nausea and diarrhea were more common than placebo.

Preclinical Evidence: this compound's Anti-Stress Profile vs. Fluoxetine in the Forced Swim Test

The forced swim test is a widely used preclinical model to assess antidepressant efficacy. In this test, the immobility time of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect. For comparison, extensive data exists for standard antidepressants like fluoxetine.

Table 2: Preclinical Data Comparison

ParameterThis compoundFluoxetine
Preclinical Model Stress-induced neurochemical changesForced Swim Test
Key Findings Prevents stress-induced changes in GABA-A receptor function and CRF concentrations.Dose-dependently decreases immobility time in rats.
Reported Data Qualitative description of anti-stress effects.Significant reduction in immobility time at doses of 10 and 20 mg/kg.

Experimental Protocols

Clinical Trial Protocol: Hamilton Depression Rating Scale (HDRS) Assessment (Based on SADHART-CHF Trial)

The Hamilton Depression Rating Scale (HDRS) is a clinician-administered scale used to assess the severity of depression.

Objective: To quantify the change in depressive symptomatology from baseline to the end of the treatment period.

Procedure:

  • Baseline Assessment: The 17-item HDRS is administered to each patient by a trained clinician at the beginning of the trial to establish a baseline score.

  • Follow-up Assessments: The HDRS is re-administered at predefined intervals throughout the study (e.g., weekly or bi-weekly) and at the end of the treatment period.

  • Scoring: Each of the 17 items is scored on a 3 or 5-point scale. The total score is calculated by summing the scores for each item.

  • Efficacy Evaluation: The primary outcome is the change in the total HDRS score from baseline to the final assessment. A greater reduction in the score indicates a more significant antidepressant effect.

cluster_protocol Clinical Trial Workflow: HDRS Assessment start Patient Recruitment (Major Depressive Disorder) baseline Baseline HDRS Assessment start->baseline randomization Randomization baseline->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment followup Follow-up HDRS Assessments treatment->followup end End of Study Final HDRS Assessment treatment->end followup->treatment Ongoing Assessments analysis Data Analysis (Change from Baseline) end->analysis

Clinical Trial Workflow for HDRS Assessment
Preclinical Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to screen for antidepressant-like activity in rodents.

Objective: To measure the effect of a compound on the duration of immobility in rats or mice.

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Acclimation (Pre-test): On the first day, each animal is placed in the cylinder for a 15-minute period.

  • Drug Administration: The test compound (e.g., fluoxetine) or vehicle is administered at a specified time before the test session (e.g., 24, 5, and 1 hour prior).

  • Test Session: 24 hours after the pre-test, the animal is placed back into the cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.

  • Data Analysis: The mean immobility time is compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group suggests an antidepressant-like effect.

cluster_workflow Forced Swim Test Experimental Workflow start Animal Acclimation pretest Day 1: Pre-test Session (15 min swim) start->pretest drug_admin Drug/Vehicle Administration pretest->drug_admin test Day 2: Test Session (5 min swim) drug_admin->test scoring Behavioral Scoring (Immobility Time) test->scoring analysis Statistical Analysis scoring->analysis

Forced Swim Test Experimental Workflow

Mechanism of Action: Signaling Pathways

This compound: Modulation of the CRF and GABAergic Systems

This compound's mechanism of action is thought to involve the modulation of two critical systems in the brain's response to stress: the corticotropin-releasing factor (CRF) system and the GABAergic system. In response to stress, CRF is released from the hypothalamus, initiating a cascade of events that ultimately leads to the release of cortisol. Chronic stress and elevated CRF levels are implicated in the pathophysiology of depression. This compound appears to counteract the effects of stress by preventing the stress-induced increase in CRF concentrations in key brain regions like the hypothalamus and cerebral cortex. Furthermore, it is suggested to antagonize the effects of stress on the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By enhancing GABAergic inhibition, this compound may help to dampen the hyperactivity of stress circuits.

cluster_pathway Proposed Signaling Pathway of this compound stress Stress crf CRF Release (Hypothalamus) stress->crf increases gaba GABA-A Receptor Function stress->gaba alters depression Depressive Symptoms crf->depression contributes to gaba->depression contributes to This compound This compound This compound->crf prevents increase This compound->gaba antagonizes alteration

Proposed Signaling Pathway of this compound
Standard Antidepressants: SSRI Mechanism of Action

Selective Serotonin Reuptake Inhibitors (SSRIs), such as sertraline and fluoxetine, exert their antidepressant effects by increasing the levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in mood regulation. After its release from the presynaptic neuron, serotonin is typically reabsorbed by the serotonin transporter (SERT). SSRIs block this reuptake process, leading to a prolonged presence of serotonin in the synapse and enhanced postsynaptic receptor activation.

cluster_pathway SSRI Mechanism of Action presynaptic Presynaptic Neuron synapse Synaptic Cleft presynaptic->synapse Release postsynaptic Postsynaptic Neuron effect Antidepressant Effect postsynaptic->effect sert Serotonin Transporter (SERT) synapse->sert Reuptake receptor Postsynaptic Serotonin Receptor synapse->receptor Binding serotonin Serotonin sert->presynaptic ssri SSRI ssri->sert Blocks receptor->postsynaptic Signal Transduction

SSRI Mechanism of Action

Conclusion

This compound represents a departure from traditional antidepressant mechanisms by targeting the CRF and GABAergic systems. The limited available clinical data suggests potential efficacy in improving depressive symptoms. However, the lack of robust, controlled clinical trial data and detailed preclinical studies in standardized models makes a direct and comprehensive comparison with established antidepressants challenging. The discontinuation of this compound has likely contributed to the scarcity of recent research. In contrast, standard antidepressants like sertraline and fluoxetine have a wealth of clinical and preclinical data supporting their efficacy, along with well-understood mechanisms of action. This guide highlights the need for further research to fully elucidate the therapeutic potential of targeting the CRF and GABAergic systems for the treatment of depression and to validate the early promising, yet incomplete, findings on this compound.

References

Comparative Analysis of Pivagabine's Side Effect Profile and a Review of Alternative GABAergic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Pivagabine, an anxiolytic and antidepressant drug formerly marketed in Italy, presents a challenge for a direct comparative analysis of its side effect profile due to limited publicly available quantitative data. However, a qualitative assessment from early clinical research and a robust body of evidence for comparable GABAergic drugs—gabapentin, pregabalin, and vigabatrin—can provide valuable context for researchers and drug development professionals.

This compound was introduced for the treatment of depressive and maladaptive syndromes.[1] A 1997 clinical trial involving 60 patients with dysthymic and adjustment disorders reported "good tolerance of the drug and the complete absence of serious side effects" following a 30-day treatment with 1800 mg of this compound daily. While this suggests a favorable safety profile, the lack of specific adverse event data prevents a direct quantitative comparison with other medications. The drug has since been discontinued, further limiting the availability of comprehensive safety information.[1]

In contrast, extensive clinical trial data are available for other drugs that modulate the GABA system, offering a baseline for understanding the potential side effect landscape of this class of medications.

Quantitative Comparison of Side Effect Profiles: Gabapentin, Pregabalin, and Vigabatrin

The following table summarizes the incidence of common adverse events reported in clinical trials for gabapentin, pregabalin, and vigabatrin. It is important to note that the incidence rates can vary depending on the patient population, dosage, and trial design.

Adverse EventGabapentinPregabalinVigabatrin
Dizziness 18% - 28%22% - 38%Common
Somnolence 11% - 20%11% - 25%Common
Fatigue/Asthenia 6% - 11%CommonCommon
Ataxia 13%CommonCommon
Weight Gain CommonUp to 14% (at 600 mg/day)Common (especially in children)
Peripheral Edema Increased incidence at doses >1800 mg/day5.4%-
Blurred Vision -2.2%Common
Dry Mouth -2.9%-
Vision Loss --Risk of permanent vision loss

Experimental Protocols for Side Effect Assessment

The assessment of side effects in clinical trials for these medications typically involves a combination of spontaneous reporting by patients and systematic collection of data by clinicians.

  • Adverse Event (AE) Monitoring : Throughout a clinical trial, any unfavorable or unintended sign, symptom, or disease temporally associated with the use of a medicinal product is recorded as an adverse event.[2] This is often done through open-ended questions during study visits and patient-completed diaries.

  • Standardized Rating Scales : To quantify subjective symptoms like anxiety and depression, which can be both a target for treatment and a potential side effect, standardized scales are employed.

    • Hamilton Rating Scale for Depression (HDRS) : This clinician-administered scale is used to assess the severity of depression. It consists of 17 to 29 items rated on a 3- or 5-point scale, covering aspects like mood, guilt, and insomnia.[3][4]

    • Hamilton Anxiety Rating Scale (HARS or HAM-A) : A clinician-rated scale with 14 items to measure the severity of anxiety symptoms, including both psychic and somatic anxiety.

    • Self-rating Anxiety Scale (SAS) : A 20-item self-report questionnaire where patients rate the frequency of their anxiety symptoms over the past week on a 4-point Likert scale.

Signaling Pathways and Mechanisms of Action

The differing side effect profiles of these drugs can be partially attributed to their distinct mechanisms of action.

This compound: Initially thought to be a prodrug of GABA, this compound is now believed to exert its effects through the modulation of corticotropin-releasing factor (CRF). It has been shown to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.

Stress Stress CRF_Release CRF Release Stress->CRF_Release stimulates This compound This compound This compound->CRF_Release inhibits HPA_Axis HPA Axis Activation CRF_Release->HPA_Axis Anxiety_Depression Anxiety/Depression HPA_Axis->Anxiety_Depression

This compound's Proposed Mechanism of Action

Gabapentin and Pregabalin: These drugs do not act directly on GABA receptors but bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the release of excitatory neurotransmitters like glutamate.

Gabapentin_Pregabalin Gabapentin/ Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin_Pregabalin->VGCC binds to Ca_Influx Calcium Influx VGCC->Ca_Influx inhibits Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release reduces Neuronal_Excitability Decreased Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability

Mechanism of Gabapentin and Pregabalin

Vigabatrin: Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. This leads to increased concentrations of GABA in the brain, enhancing inhibitory neurotransmission.

Vigabatrin Vigabatrin GABA_T GABA Transaminase (GABA-T) Vigabatrin->GABA_T irreversibly inhibits GABA_Breakdown GABA Breakdown GABA_T->GABA_Breakdown GABA_Concentration Increased GABA Concentration GABA_Breakdown->GABA_Concentration leads to Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission GABA_Concentration->Inhibitory_Neurotransmission

References

Benchmarking Pivagabine's Potency in CRF Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Potency of CRF Receptor Antagonists

The following table summarizes the available potency data for Pivagabine and a selection of established CRF₁ receptor antagonists. It is important to note that the data for this compound are from in vivo studies measuring its effect on CRF concentrations, whereas the data for the comparator compounds are from in vitro receptor binding or functional assays, providing a direct measure of receptor interaction.

CompoundAssay TypeTargetPotencySource(s)
This compound In vivo (rat model of foot-shock stress)CRF ConcentrationPrevents stress-induced changes at 200 mg/kg (i.p.)[1]
Antalarmin Radioligand Binding AssayCRF₁ ReceptorIC₅₀: 3 nM[2]
R121919 (NBI-30775) Radioligand Binding AssayCRF₁ ReceptorKᵢ: 2-5 nM[3]
NBI-35965 Radioligand Binding AssayCRF₁ ReceptorKᵢ: ~4 nM[4]
CRA1000 Radioligand Binding AssayCRF₁ ReceptorIC₅₀: 30 nM[1]
CRA1001 Radioligand Binding AssayCRF₁ ReceptorIC₅₀: 38 nM
M43 Functional Assay (cAMP accumulation)CRF₁ ReceptorIC₅₀: 43.5 nM
D-PheCRF₁₂₋₄₁ Functional Assay (cAMP production)CRF ReceptorsIC₅₀: 78 ± 15 nM
α-helical CRF₉₋₄₁ Functional Assay (cAMP production)CRF ReceptorsIC₅₀: 260 ± 30 nM

Experimental Protocols

Detailed methodologies for two key in vitro assays used to characterize CRF receptor antagonists are provided below.

CRF Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CRF receptors, typically the CRF₁ subtype, expressed in cell membranes.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human or rat CRF₁ receptor (e.g., HEK293, COS-7, or AtT-20 cells).

  • Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]ovine CRF (oCRF).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Test compounds (e.g., this compound, comparator antagonists) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor ligand (e.g., 1 µM Sauvagine or oCRF).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., 0.075 nM [¹²⁵I]Sauvagine).

    • 50 µL of test compound at the desired concentration or vehicle for total binding. For non-specific binding, add 50 µL of the non-specific binding control.

    • 50 µL of cell membrane preparation (containing 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

CRF-Stimulated cAMP Functional Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular cyclic AMP (cAMP) stimulated by a CRF receptor agonist.

Materials:

  • A cell line stably expressing the CRF₁ receptor and capable of a robust cAMP response (e.g., HEK293 or AtT-20 cells).

  • Cell culture medium.

  • CRF receptor agonist (e.g., ovine CRF or Sauvagine).

  • Test compounds (e.g., this compound, comparator antagonists) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell lysis buffer (if required by the cAMP assay kit).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound or vehicle in a stimulation buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Stimulation with Agonist: Add the CRF receptor agonist (e.g., 10 nM oCRF) to each well (except for the basal control wells) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves lysing the cells and then performing the detection step.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response) using a sigmoidal dose-response curve fit.

Visualizations

CRF Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of CRF to its receptor, leading to the production of cAMP.

CRF_Signaling_Pathway CRF CRF CRF1R CRF₁ Receptor CRF->CRF1R Binds G_protein Gαs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Simplified CRF₁ receptor signaling cascade.

Experimental Workflow for CRF Receptor Binding Assay

This diagram outlines the key steps involved in performing a competitive radioligand binding assay to determine the potency of a test compound.

CRF_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare CRF₁ Receptor Membranes prep_reagents Prepare Radioligand, Buffers, and Test Compounds incubation Incubate Membranes with Radioligand and Test Compound prep_reagents->incubation filtration Filter and Wash to Separate Bound and Free incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting plot_data Plot % Inhibition vs. [Compound] counting->plot_data calc_ic50 Calculate IC₅₀ Value plot_data->calc_ic50

Caption: Workflow for a CRF receptor binding assay.

References

Pivagabine's HPA Axis Modulation: A Cross-Study Validation and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Pivagabine's effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis, with a comparative assessment against established alternatives such as benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a synthesis of experimental data, detailed protocols, and visual representations of the underlying signaling pathways to inform researchers, scientists, and drug development professionals.

This compound, a derivative of gamma-aminobutyric acid (GABA), has demonstrated a notable capacity to modulate the HPA axis, a critical neuroendocrine system involved in the stress response.[1] Dysregulation of the HPA axis is implicated in a variety of stress-related psychiatric conditions. Understanding the precise effects of this compound and how they compare to other pharmacological interventions is crucial for its potential therapeutic application. This guide provides a cross-study validation of this compound's effects on the HPA axis, comparing its performance with the benzodiazepine diazepam and the SSRI escitalopram.

Comparative Analysis of HPA Axis Modulation

To provide a clear comparison of the effects of this compound and its alternatives on the HPA axis, the following tables summarize quantitative data from key studies. These studies were selected based on their methodological rigor and the comparability of their experimental designs.

Human Studies: Response to Psychosocial Stress

Psychosocial stressors are commonly used in clinical research to elicit a measurable HPA axis response, primarily through the release of Adrenocorticotropic Hormone (ACTH) and cortisol.

Table 1: Effects of this compound and Alternatives on ACTH and Cortisol Levels in Humans Following Psychosocial Stress

Treatment GroupNStressorAnalytePre-Stress (Mean ± SD)Post-Stress (Mean ± SD)p-valueReference
This compound 9Public speaking, mental arithmeticACTH (pg/mL)Data not availableSignificantly blunted<0.05[2]
Cortisol (µg/dL)Data not availableSignificantly blunted<0.05[2]
Placebo 11Public speaking, mental arithmeticACTH (pg/mL)Data not availableSignificantly elevated<0.05[2]
Cortisol (µg/dL)Data not availableSignificantly elevated<0.05[2]
Diazepam (10 mg) 30Pre-surgical stressACTH (pg/mL)BaselinePreanesthesia: Lessened Increase<0.05
Cortisol (µg/dL)BaselinePreanesthesia: Lessened Increase<0.05
Escitalopram (10mg) 40Daily life stressSalivary Cortisol (AUC)BaselineWeek 4: -1837 nmol/lmin (SD 3008)0.02
Placebo 40Daily life stressSalivary Cortisol (AUC)BaselineWeek 4: +3681 nmol/lmin (SD 6440)0.02

Note: The this compound study abstract reported a "significant blunting" of ACTH and cortisol responses but did not provide specific mean and standard deviation values in the publicly available text.

Animal Studies: Response to Physical Stressors

Animal models, particularly rodents, are instrumental in elucidating the neurobiological mechanisms of HPA axis modulation. The foot-shock stress paradigm is a well-established method for inducing a robust and reproducible stress response.

Table 2: Effects of this compound and Alternatives on Corticotropin-Releasing Factor (CRF) in the Rat Hypothalamus Following Foot-Shock Stress

Treatment GroupNStressorAnalyteChange from Controlp-valueReference
This compound (100-200 mg/kg) Data not availableFoot-shockHypothalamic CRFPrevented stress-induced decrease<0.05
This compound (per se) Data not availableNoneHypothalamic CRF-52%<0.05
Stress Control Data not availableFoot-shockHypothalamic CRF-74%<0.05
Diazepam (2.0 mg/kg) Data not availableBasal (no stress)Plasma ACTHDecreased<0.01
Plasma CorticosteroneDecreased<0.001
Escitalopram (10 mg/kg/day) 6-13/groupBasal (Saline/Saline)Plasma ACTHDecreased0.04
Plasma CorticosteroneDecreased0.032

Note: The this compound study reported percentage changes in CRF concentration but did not provide absolute values with standard deviations in the available abstract.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Psychosocial Stress Induction in Humans (Trier Social Stress Test - TSST)

The TSST is a standardized protocol for inducing psychological stress in a laboratory setting.

  • Acclimation and Baseline: Participants rest for a period to establish baseline physiological measures. Baseline saliva and/or blood samples are collected.

  • Instructions and Preparation: Participants are given instructions for a mock job interview and are allotted a short preparation time (e.g., 10 minutes).

  • Stress Induction:

    • Public Speaking: Participants deliver a speech for approximately 5 minutes to a panel of trained, non-responsive confederates.

    • Mental Arithmetic: Immediately following the speech, participants perform a challenging mental arithmetic task (e.g., serial subtraction) for another 5 minutes in front of the same panel.

  • Post-Stressor Monitoring: Saliva and/or blood samples are collected at several time points after the stressor to measure the hormonal response and recovery.

Foot-Shock Stress in Rats

This protocol is a common method for inducing a physical and psychological stress response in rodents.

  • Apparatus: A chamber with a grid floor capable of delivering a mild electric shock.

  • Procedure: Rats are placed in the chamber and receive a series of unpredictable and uncontrollable foot-shocks of a specified intensity and duration (e.g., 0.8 mA for 2 seconds, with variable inter-shock intervals).

  • Hormonal and Neurochemical Analysis: Following the stress session, animals are euthanized, and brain tissue (e.g., hypothalamus) and/or blood are collected for the analysis of stress-related hormones and neurotransmitters.

Hormone and Neuropeptide Quantification
  • ACTH and Cortisol: Plasma or salivary levels of ACTH and cortisol are typically measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • CRF: Hypothalamic CRF concentrations are measured by RIA following tissue extraction.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound, benzodiazepines, and SSRIs on the HPA axis can be attributed to their distinct mechanisms of action and the signaling pathways they modulate.

This compound and GABAergic Modulation of the HPA Axis

This compound is thought to exert its effects on the HPA axis through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. GABAergic neurons project to the paraventricular nucleus (PVN) of the hypothalamus, where they inhibit the release of CRF. By enhancing GABAergic neurotransmission, this compound is hypothesized to suppress the activity of CRF neurons, leading to a downstream reduction in ACTH and cortisol secretion.

GABAA_HPA_Axis cluster_stress Stress cluster_brain Brain cluster_pituitary Pituitary Gland cluster_adrenal Adrenal Gland cluster_drug Pharmacological Intervention Stress Psychological or Physical Stressor Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus Activates CRF CRF Release Hypothalamus->CRF Stimulates Pituitary Anterior Pituitary CRF->Pituitary Stimulates GABA_neuron GABAergic Neuron GABAA_receptor GABA-A Receptor GABA_neuron->GABAA_receptor Releases GABA GABAA_receptor->Hypothalamus Inhibits ACTH ACTH Release Pituitary->ACTH Stimulates Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Cortisol Release Adrenal->Cortisol Stimulates Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback This compound This compound This compound->GABAA_receptor Potentiates

Caption: GABAergic Modulation of the HPA Axis by this compound.

Benzodiazepines and GABAergic Modulation of the HPA Axis

Benzodiazepines, such as diazepam, are positive allosteric modulators of the GABA-A receptor. Their mechanism of HPA axis suppression is similar to that of this compound, involving the enhancement of GABAergic inhibition of CRF neurons in the hypothalamus.

SSRIs and Serotonergic Modulation of the HPA Axis

SSRIs, like escitalopram, primarily act by increasing the synaptic availability of serotonin (5-HT). The serotonergic system has a complex and multifaceted influence on the HPA axis. Different 5-HT receptor subtypes can have either stimulatory or inhibitory effects on HPA axis activity. For instance, activation of 5-HT2C receptors in the PVN can stimulate CRF release, while other serotonergic pathways, particularly those involving 5-HT1A receptors, can exert an inhibitory influence. The net effect of an SSRI on the HPA axis is a result of the complex interplay between these different receptor subtypes and neural circuits.

Serotonergic_HPA_Axis cluster_stress Stress cluster_brain Brain cluster_pituitary Pituitary Gland cluster_adrenal Adrenal Gland cluster_drug Pharmacological Intervention Stress Psychological or Physical Stressor Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus Activates CRF CRF Release Hypothalamus->CRF Stimulates Pituitary Anterior Pituitary CRF->Pituitary Stimulates Serotonergic_neuron Serotonergic Neuron HT_receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2C) Serotonergic_neuron->HT_receptors Releases Serotonin HT_receptors->Hypothalamus Modulates (Inhibitory/Excitatory) ACTH ACTH Release Pituitary->ACTH Stimulates Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Cortisol Release Adrenal->Cortisol Stimulates Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback SSRI SSRI (Escitalopram) SSRI->Serotonergic_neuron Blocks Reuptake

Caption: Serotonergic Modulation of the HPA Axis by SSRIs.

Experimental Workflow

A typical experimental workflow for assessing the effects of a pharmacological agent on the HPA axis response to a stressor is depicted below.

Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_stress Stress Induction Phase cluster_post Post-Stress Phase Participant_Recruitment Participant Recruitment (Human or Animal) Baseline_Measures Baseline Measures (e.g., Blood/Saliva Sample) Participant_Recruitment->Baseline_Measures Drug_Admin Drug Administration (this compound, Alternative, or Placebo) Baseline_Measures->Drug_Admin Wait_Period Waiting Period for Drug Absorption Drug_Admin->Wait_Period Stressor Stress Protocol (e.g., TSST, Foot-shock) Wait_Period->Stressor Post_Stress_Measures Post-Stress Measures (Timed Blood/Saliva Samples) Stressor->Post_Stress_Measures Hormone_Analysis Hormone Analysis (ACTH, Cortisol, CRF) Post_Stress_Measures->Hormone_Analysis Data_Analysis Statistical Analysis Hormone_Analysis->Data_Analysis

Caption: Experimental Workflow for HPA Axis Assessment.

Conclusion

The available evidence suggests that this compound effectively attenuates the HPA axis response to both psychological and physical stressors. In human studies, it has been shown to blunt the stress-induced rise in ACTH and cortisol. In animal models, it prevents the stress-induced decrease in hypothalamic CRF and reduces basal CRF levels.

When compared to established alternatives, this compound's mechanism of action appears to be most similar to that of benzodiazepines, both likely acting through the enhancement of GABAergic inhibition of the HPA axis. SSRIs, in contrast, exert a more complex modulatory effect via the serotonergic system.

The quantitative data presented in this guide, while limited by the availability of specific numerical values in some of the source materials, provides a foundation for comparing the HPA axis-modulating effects of these compounds. Further head-to-head clinical trials with standardized methodologies and comprehensive data reporting are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in the management of stress-related disorders. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for the design and interpretation of such future research.

References

A Preclinical Showdown: Pivagabine vs. Novel CRF1 Receptor Antagonists in Stress and Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of stress-related disorder therapeutics, a critical evaluation of emerging compounds is paramount. This guide provides a detailed preclinical comparison of Pivagabine, a GABAergic modulator, with the class of novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. We delve into their distinct mechanisms of action, supported by experimental data from relevant animal models, to offer a comprehensive overview for informed decision-making in drug discovery.

At a Glance: this compound and CRF1 Receptor Antagonists

FeatureThis compoundNovel CRF1 Receptor Antagonists
Primary Mechanism Indirect modulation of the CRF system, likely through enhancement of GABAergic neurotransmission.[1][2][3][4]Direct competitive antagonism of the CRF1 receptor.[5]
Molecular Target Does not directly bind to CRF1 receptors. Believed to act on GABA-A receptors, leading to downstream effects on CRF concentrations.Corticotropin-Releasing Factor 1 (CRF1) Receptor.
Effect on CRF System Prevents stress-induced changes in CRF concentrations in brain regions like the hypothalamus and cerebral cortex.Blocks the binding of CRF to its receptor, thereby inhibiting the entire downstream signaling cascade.
Therapeutic Potential Anxiolytic and antidepressant effects demonstrated in preclinical and some clinical settings.Anxiolytic and antidepressant-like effects extensively documented in a wide range of preclinical models of stress, anxiety, and depression.

Mechanism of Action: A Tale of Two Pathways

The divergent approaches of this compound and CRF1 receptor antagonists in mitigating stress responses are best understood by examining their interaction with the hypothalamic-pituitary-adrenal (HPA) axis and associated neural circuits.

CRF1 Receptor Antagonists: A Direct Blockade

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the CRF1 receptor, a cascade of signaling events is initiated, primarily through the Gs protein-coupled activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity. This pathway ultimately results in the physiological and behavioral manifestations of stress. Novel CRF1 receptor antagonists act by directly binding to the CRF1 receptor, thereby preventing CRF from exerting its effects.

CRF1_Signaling CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to AC Adenylyl Cyclase CRF1R->AC Activates (Gs) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates StressResponse Stress Response (Physiological & Behavioral) PKA->StressResponse Mediates Antagonist CRF1 Antagonist Antagonist->CRF1R Blocks Pivagabine_Mechanism Stress Stress CRF_Release Increased CRF Release Stress->CRF_Release HPA_Axis HPA Axis Activation CRF_Release->HPA_Axis GABA_System GABAergic System GABA_System->CRF_Release Inhibits This compound This compound This compound->GABA_System Enhances Foot_Shock_Workflow cluster_0 Animal Groups Vehicle Vehicle Control Foot_Shock Foot-Shock Stressor Vehicle->Foot_Shock This compound This compound This compound->Foot_Shock CRF1_Antagonist CRF1 Antagonist CRF1_Antagonist->Foot_Shock Behavioral_Testing Behavioral Testing (e.g., EPM, FST) Foot_Shock->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Brain CRF levels) Foot_Shock->Neurochemical_Analysis

References

Safety Operating Guide

Safe Disposal of Pivagabine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Pivagabine, a psychoactive compound, is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. Due to its hazardous characteristics, including acute oral toxicity and significant, long-lasting toxicity to aquatic life, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides essential, step-by-step information to ensure the safe handling and disposal of this compound waste.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralCategory 4, H302Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1, H400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1, H410Very toxic to aquatic life with long lasting effects.[1]
Skin Corrosion/IrritationCategory 2, H315Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2A, H319Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3, H335May cause respiratory irritation.

Standard Operating Procedure for this compound Disposal

This procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. The primary and mandatory route of disposal is through a licensed and approved waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular, non-hazardous trash.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure you are wearing appropriate PPE.

  • Hand Protection: Impervious gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields.

  • Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities or spill cleanup.

  • Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols can be generated.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental mixing with incompatible materials and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with this compound. The container must have a secure, tight-fitting lid.

  • Collect All Forms of Waste: This includes:

    • Expired or unused pure this compound.

    • Contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Solutions containing this compound.

    • Empty stock containers (unless thoroughly decontaminated).

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Step 3: Labeling of Waste Container

Accurate and clear labeling is a critical compliance and safety step.

  • Attach a Hazardous Waste Label: As soon as you begin adding waste to the container, affix your institution's official hazardous waste label.

  • Complete the Label: Clearly write the following information:

    • The words "Hazardous Waste".

    • Full chemical name: "this compound".

    • Associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Accumulation start date.

    • The specific constituents and their estimated concentrations if in a solution.

Step 4: Storage of Waste

Store the labeled hazardous waste container in a designated and secure location pending pickup.

  • Location: Store in a well-ventilated, secondary containment bin within a satellite accumulation area or your main chemical storage area.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

  • Security: Ensure the storage area is secure to prevent unauthorized access.

Step 5: Arranging for Disposal

The final disposal must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow Institutional Protocols: Adhere to all specific procedures your institution has for waste pickup requests.

  • Documentation: Retain any documentation or receipts provided by EHS or the waste disposal contractor as a record of proper disposal.

Emergency Procedures: Accidental Spills

In the event of a this compound spill, immediate and proper cleanup is necessary to mitigate exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Avoid breathing any dust or vapors.

  • Contain the Spill: Prevent the spill from spreading or entering drains.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material into the designated this compound waste container. Avoid generating dust.

    • For liquid spills: Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders). Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting policy.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Handling cluster_1 Disposal & Documentation cluster_2 Emergency Event A This compound Waste Generated (Unused chemical, contaminated items, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Designated, Leak-Proof Waste Container B->C D Label Container Clearly ('Hazardous Waste', 'this compound') C->D E Store Securely in a Designated Area D->E F Contact Institutional EHS to Schedule Waste Pickup E->F When container is full or pickup is scheduled G EHS / Licensed Contractor Collects Waste Container F->G H Waste Transported to an Approved Waste Disposal Plant G->H I Final Disposal via High-Temperature Incineration (Typical) H->I J Retain Disposal Records I->J K Accidental Spill Occurs L Contain Spill & Prevent Entry to Drains K->L O Report Spill to Supervisor & EHS K->O M Clean Up Using Inert Absorbent L->M N Place Cleanup Debris in Waste Container M->N N->C Add to existing or new container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivagabine
Reactant of Route 2
Reactant of Route 2
Pivagabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.